molecular formula C9H10O2 B049440 (R)-1-Hydroxy-1-phenylacetone CAS No. 1798-60-3

(R)-1-Hydroxy-1-phenylacetone

Cat. No.: B049440
CAS No.: 1798-60-3
M. Wt: 150.17 g/mol
InChI Key: ZBFFNPODXBJBPW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Hydroxy-1-phenylacetone is a valuable chiral synthon and building block of significant interest in asymmetric synthesis and medicinal chemistry research. This enantiomerically enriched compound serves as a key precursor in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Its structure, featuring a stereogenic center with a hydroxy group adjacent to a carbonyl, makes it an ideal substrate for the synthesis of chiral epoxides, amino alcohols, and other complex intermediates. Researchers utilize this compound in the development of novel ligands for catalysis, as well as in the study of stereoselective reactions such as asymmetric reductions and nucleophilic additions. Its application is particularly prominent in the research and development of adrenergic receptor agonists and antagonists, where the specific (R)-configuration is often critical for optimal biological activity and receptor binding affinity. This compound provides a critical handle for investigating structure-activity relationships (SAR) and for constructing molecular complexity with high enantiomeric purity, thereby accelerating the discovery of new therapeutic agents and catalytic processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-hydroxy-1-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFFNPODXBJBPW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313240
Record name (R)-Phenylacetylcarbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-60-3
Record name (R)-Phenylacetylcarbinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylacetylcarbinol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Phenylacetylcarbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-hydroxy-1-phenylacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLACETYLCARBINOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3493I8FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: (R)-1-Hydroxy-1-phenylacetone ((R)-PAC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-Hydroxy-1-phenylacetone (also known as (R)-phenylacetylcarbinol or (R)-PAC) is a critical chiral acyloin intermediate.[1][2][3] Its primary industrial value lies in its role as the stereochemical anchor for the synthesis of sympathomimetic amine drugs, specifically L-ephedrine and pseudoephedrine.[1]

Unlike simple ketones, (R)-PAC possesses a labile chiral center at the C1 position.[1] The preservation of this chirality during synthesis and downstream processing is the single most significant challenge in its handling. This guide outlines the physicochemical profile, biocatalytic production, and downstream reductive amination of (R)-PAC, emphasizing protocols that mitigate racemization and byproduct formation.[1]

Molecular Identity & Physicochemical Profile[1][4][5]

(R)-PAC is an oil at room temperature.[1] It is chemically unstable in alkaline conditions and susceptible to oxidation.[1]

ParameterSpecificationNotes
IUPAC Name (1R)-1-Hydroxy-1-phenylpropan-2-one
Common Name (R)-Phenylacetylcarbinol ((R)-PAC)
CAS Number 1798-60-3Specific to (R)-isomer.[1][2][3][4][5][6] Generic: 90-63-1.[1][7]
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Colorless to pale yellow oilDarkens upon oxidation.[1]
Chirality (R)-enantiomerLevorotatory [

]

< 0 (typically in CHCl₃).[1]
Boiling Point ~253 °C (at 760 mmHg)Decomposes if heated without vacuum.[1]
Solubility Soluble in CHCl₃, EtOH, ToluenePoorly soluble in water.[1]
Stability pH SensitiveRapid racemization at pH > 8.[1]0.

Biocatalytic Synthesis: The Pyruvate Decarboxylase (PDC) Route[6][8]

While chemical synthesis (e.g., from propiophenone) is possible, it yields racemic mixtures requiring costly resolution.[1] The industry standard is biotransformation using Saccharomyces cerevisiae (Baker's Yeast) or Candida utilis. This route exploits the enzyme Pyruvate Decarboxylase (PDC) to perform a stereoselective carboligation.

Mechanism of Action

The reaction is a cross-condensation between benzaldehyde and "active acetaldehyde" (generated from pyruvate).[1]

  • Decarboxylation: PDC decarboxylates pyruvate to form an enzyme-bound thiamine pyrophosphate (TPP)-acetaldehyde intermediate.[1]

  • Carboligation: Instead of releasing acetaldehyde (fermentation), the enzyme ligates this intermediate to benzaldehyde in an enantioselective manner.[1]

Pathway Visualization

The following diagram illustrates the competitive pathways in the yeast cell. We must optimize conditions to favor Path A (PAC production) over Path B (Ethanol production) and Path C (Benzyl Alcohol byproduct).[1]

Biotransformation cluster_inputs Substrates Pyruvate Pyruvate PDC PDC-TPP Complex (Enzyme) Pyruvate->PDC Decarboxylation (-CO2) Benzaldehyde Benzaldehyde PAC (R)-PAC (Target) Benzaldehyde->PAC BenzylAlc Benzyl Alcohol (Byproduct) Benzaldehyde->BenzylAlc Reductive Side Rxn ActiveAc Active Acetaldehyde (TPP-bound) PDC->ActiveAc ActiveAc->PAC Ligation w/ Benzaldehyde Acetaldehyde Free Acetaldehyde ActiveAc->Acetaldehyde Release Ethanol Ethanol (Waste) Acetaldehyde->Ethanol ADH Enzyme

Figure 1: Biotransformation pathway showing the carboligation of pyruvate and benzaldehyde to (R)-PAC, contrasted with competitive ethanol and benzyl alcohol formation.[1]

Validated Protocol: Fed-Batch Fermentation

Objective: Maximize (R)-PAC titer while minimizing benzyl alcohol formation.

Reagents:

  • Saccharomyces cerevisiae (Commercial compressed yeast): 20 g/L (dry weight equivalent).[1]

  • Benzaldehyde (Substrate).[1][3][4][5][6][8][9]

  • Pyruvate source: Molasses or Glucose + Pyruvate (Glucose drives cofactor regeneration).[1]

  • Buffer: Citrate-Phosphate (pH 6.0).[1]

Procedure:

  • Inoculation: Suspend yeast in buffer containing 5% glucose. Incubate at 30°C for 60 mins to activate glycolysis (CO₂ evolution indicates active PDC).[1]

  • Substrate Addition (Critical Step):

    • Do not add benzaldehyde all at once (it is cytotoxic).[1]

    • Initiate a continuous feed of benzaldehyde and pyruvate over 4–6 hours.[1]

    • Maintain benzaldehyde concentration < 2 g/L in the reactor to prevent yeast cell death.[1]

  • Reaction Monitoring:

    • Monitor pH.[1][4][6] If pH rises > 6.5, adjust with dilute H₂SO₄.[1] (R)-PAC is unstable in basic media.[1]

    • Monitor Acetaldehyde levels.[1][3][8] High free acetaldehyde indicates poor ligation efficiency; increase benzaldehyde feed rate slightly.[1]

  • Harvest:

    • Stop reaction when benzaldehyde conversion > 90%.[1]

    • Extraction: Centrifuge to remove biomass.[1][3] Extract supernatant immediately with Toluene or MTBE.[1] Note: Avoid chloroform if amine analysis is planned downstream to prevent reaction with trace amines.[1]

Downstream Processing: Reductive Amination

(R)-PAC is the precursor to ephedrine.[1][4][5][6] The chemical transformation involves condensing the ketone with methylamine to form an imine, followed by stereoselective reduction.[1]

Stereochemical Note: The C1 chiral center (from PAC) dictates the stereochemistry of the final product. The reduction of the C2-imine creates a new chiral center.[1]

  • Syn-reduction

    
     Pseudoephedrine (1R, 2R).[1]
    
  • Anti-reduction

    
     Ephedrine (1R, 2S).[1]
    
Reaction Workflow

ReductiveAmination PAC (R)-PAC (C1: R-config) Imine Imine Intermediate (Unstable) PAC->Imine + MeNH2 (-H2O) MeNH2 Methylamine MeNH2->Imine Reduction Reduction Step (H2/Catalyst or Borohydride) Imine->Reduction Ephedrine L-Ephedrine (1R, 2S) Reduction->Ephedrine Major Product (Catalyst Dependent) Pseudo Pseudoephedrine (1R, 2R) Reduction->Pseudo Minor Product

Figure 2: Conversion of (R)-PAC to Ephedrine/Pseudoephedrine via reductive amination.[1]

Chemical Protocol[1][11]
  • Imine Formation: Dissolve (R)-PAC in methanol. Add 1.2 equivalents of aqueous methylamine.[1] Stir at 0°C. Caution: Exothermic.

  • Reduction:

    • Method A (Catalytic Hydrogenation): Transfer to a hydrogenation vessel.[1] Add Pt/C or Raney Nickel.[1] Pressurize with H₂ (50 psi). This method typically favors ephedrine .[1]

    • Method B (Hydride Reduction): Add NaBH₄ slowly at <10°C.[1] This method typically yields a mixture favoring pseudoephedrine .[1]

  • Purification: Acidify to pH 2 with HCl to form the salt. Extract non-basic impurities (unreacted PAC, benzyl alcohol) with ether.[1] Basify aqueous layer to pH 12 and extract the amine product into toluene.[1]

Quality Control & Stability

Analytical Method (HPLC)

Quantification of (R)-PAC requires separation from benzaldehyde and benzyl alcohol.[1][3]

  • Column: C8 or C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm, 250 x 4.6 mm.[1]

  • Mobile Phase: Acetonitrile:Water (30:70) with 0.5% Acetic Acid.[1][3][10] Acidic mobile phase is required to prevent peak tailing and degradation.

  • Flow Rate: 1.0 mL/min.[1][10]

  • Detection: UV at 283 nm (PAC max) and 254 nm (Benzaldehyde).[1]

  • Chiral Analysis: To determine enantiomeric excess (ee), use a Chiralcel OD-H column using Hexane:IPA (90:[1]10) mobile phase.[1][3][10]

Stability & Storage[1][8]
  • Racemization Risk: (R)-PAC racemizes via an enol intermediate.[1] This process is base-catalyzed.[1] Always store at pH < 6.

  • Thermal Stability: Do not distill at atmospheric pressure. Use high vacuum (< 5 mmHg) if purification is necessary.[1]

  • Storage: Store under nitrogen at -20°C.

References

  • LookChem. (n.d.).[1] this compound Physical Properties and Datasheet. Retrieved from [Link]

  • Rosche, B., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. (2002).[1] Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Shin, H., & Rogers, P. L. (1995).[1] Biotransformation of benzaldehyde to L-phenylacetylcarbinol, an intermediate in L-ephedrine production, by immobilized Candida utilis. Applied Microbiology and Biotechnology.

  • Breuer, M., et al. (2002).[1][6] High-throughput assay of (R)-phenylacetylcarbinol synthesized by pyruvate decarboxylase. Analytical and Bioanalytical Chemistry. Retrieved from [Link][1]

Sources

Technical Guide: (R)-1-Hydroxy-1-phenylacetone (CAS 1798-60-3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on (R)-1-Hydroxy-1-phenylacetone (CAS 1798-60-3), commonly known as (R)-Phenylacetylcarbinol ((R)-PAC) .[1] It is designed for pharmaceutical researchers and process chemists optimizing the synthesis of ephedrine-class alkaloids.

Content Type: Technical Whitepaper & Experimental Protocol Focus: Biocatalytic Synthesis, Stereochemical Control, and Downstream Application[1]

Executive Summary

This compound ((R)-PAC) is a critical chiral building block in the pharmaceutical industry, serving as the immediate precursor to L-ephedrine and D-pseudoephedrine .[1] While chemical asymmetric synthesis is possible, the industrial standard relies on the stereoselective carboligation of benzaldehyde and acetaldehyde (derived from pyruvate) catalyzed by Pyruvate Decarboxylase (PDC) found in yeast (Saccharomyces cerevisiae).[2]

The primary challenge in (R)-PAC production is the inherent cytotoxicity of the substrate (benzaldehyde) and the product ((R)-PAC) to the biocatalyst. This guide details a self-validating biphasic fermentation protocol designed to overcome these inhibition thresholds, ensuring high enantiomeric excess (>95% ee) and scalable yields.

Chemical Profile & Stereochemistry

ParameterData
Chemical Name This compound
Synonyms (R)-Phenylacetylcarbinol; (R)-PAC; (1R)-1-Hydroxy-1-phenylpropan-2-one
CAS Number 1798-60-3
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Stereochemistry (R)-enantiomer (Precursor to (1R,2S)-Ephedrine)
Appearance Colorless to pale yellow oil
Boiling Point ~253°C (Predicted)
Solubility Soluble in ethanol, chloroform, ethyl acetate; sparingly soluble in water

Stereochemical Criticality: The biological activity of ephedrine is strictly dependent on its stereochemistry. The (R)-configuration at the C1 position of PAC is retained during the subsequent reductive amination. Therefore, generating high ee (R)-PAC is the yield-limiting step for the entire API workflow.[1]

Mechanistic Core: ThDP-Dependent Carboligation

The formation of (R)-PAC is a cross-acyloin condensation.[1] It is not a simple chemical aldol reaction but an enzymatic transformation mediated by Pyruvate Decarboxylase (PDC) using the cofactor Thiamine Diphosphate (ThDP) .

Mechanism of Action[5]
  • Decarboxylation: Pyruvate binds to the PDC-ThDP complex, undergoing decarboxylation to form an enzyme-bound "active acetaldehyde" (hydroxyethyl-ThDP) carbanion intermediate.[1]

  • Carboligation: Instead of protonating to release free acetaldehyde (the standard fermentation pathway), the carbanion attacks the carbonyl carbon of the exogenous benzaldehyde (acceptor).

  • Stereoselectivity: The enzyme's active site sterically constrains the attack, exclusively yielding the (R)-isomer of PAC.

Pathway Visualization

The following diagram illustrates the divergence between standard ethanol fermentation and (R)-PAC synthesis.

PDC_Mechanism Pyruvate Pyruvate (Donor) PDC_ThDP PDC-ThDP Complex Pyruvate->PDC_ThDP Binding Benzaldehyde Benzaldehyde (Acceptor) RPAC (R)-PAC (Target) Benzaldehyde->RPAC Input HE_ThDP Hydroxyethyl-ThDP (Active Acetaldehyde) PDC_ThDP->HE_ThDP Decarboxylation CO2 CO2 PDC_ThDP->CO2 Acetaldehyde Acetaldehyde (Byproduct) HE_ThDP->Acetaldehyde Protonation (Standard Path) HE_ThDP->RPAC Carboligation with Benzaldehyde Ethanol Ethanol Acetaldehyde->Ethanol ADH Enzyme

Figure 1: Mechanistic divergence in Yeast PDC.[1] The presence of benzaldehyde diverts the active acetaldehyde intermediate toward (R)-PAC synthesis via carboligation.

Experimental Protocol: Biphasic Biocatalysis

Objective: Synthesize (R)-PAC from benzaldehyde using Saccharomyces cerevisiae in a biphasic system to mitigate toxicity.

Rationale for Biphasic System

Benzaldehyde is toxic to yeast at concentrations >0.5 g/L, inhibiting both cell growth and PDC activity. (R)-PAC is also toxic.[1][3]

  • Solution: Use an organic solvent (e.g., Octanol or Vegetable Oil) as a reservoir.

  • Mechanism: Benzaldehyde partitions into the organic phase, maintaining a sub-lethal concentration in the aqueous phase where the enzyme resides. As the enzyme consumes the aqueous benzaldehyde, equilibrium drives more from the organic phase into the water.

Materials
  • Biocatalyst: Saccharomyces cerevisiae (Baker’s yeast, commercial grade or haploid strain BY4741).

  • Aqueous Phase: Citrate-Phosphate buffer (pH 6.0), Glucose (substrate for pyruvate generation), MgSO₄ (PDC cofactor), Thiamine hydrochloride.

  • Organic Phase: Octanol or Vegetable Oil.

  • Substrates: Benzaldehyde (freshly distilled).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Cultivate yeast in YPD medium (1% yeast extract, 2% peptone, 2% glucose) at 30°C for 24 hours.

    • Harvest biomass via centrifugation (4000 rpm, 10 min).

    • Validation Point: Wet biomass density should be ~10–15 g/L for optimal activity.

  • Biphasic Reaction Setup:

    • Aqueous Phase: Resuspend yeast paste in 100 mL Citrate-Phosphate buffer (pH 6.0) containing 5% glucose and 1 mM MgSO₄.

    • Organic Phase: Dissolve Benzaldehyde (final concentration relative to total volume: 5 g/L) in 100 mL Octanol.

    • Combine phases in a bioreactor with vigorous stirring (to maximize interfacial area).

  • Fermentation:

    • Incubation: 20°C to 25°C (Lower temperatures favor enzyme stability over growth).

    • Feeding: Pulse-feed glucose (1% w/v) every 2 hours to regenerate pyruvate and ATP.

    • Time: Run for 12–24 hours.

  • Monitoring:

    • Monitor CO₂ evolution (indicates active decarboxylation).

    • Stop Criterion: When Benzaldehyde concentration drops below 5% of initial load (analyzed via HPLC).

  • Extraction:

    • Centrifuge to separate phases and remove biomass.

    • Recover the organic phase containing (R)-PAC.[1]

    • Extract the aqueous phase 2x with Ethyl Acetate to recover residual (R)-PAC.[1]

    • Combine organic layers and dry over anhydrous Na₂SO₄.

Downstream Processing: Reductive Amination

The conversion of (R)-PAC to Ephedrine requires the introduction of a methylamine group while setting the second chiral center.

Workflow Diagram

Downstream PAC (R)-PAC (Crude Extract) Imine Imine Intermediate (Unstable) PAC->Imine + Methylamine (CH3NH2) Ephedrine L-Ephedrine (1R, 2S) Imine->Ephedrine Reduction (H2/Pt or NaBH4) Stereoselective Step Pseudo Pseudoephedrine (Byproduct) Imine->Pseudo Minor Pathway

Figure 2: Conversion of (R)-PAC to Ephedrine via reductive amination.[1]

Protocol Summary
  • Imine Formation: React (R)-PAC with aqueous methylamine (40%) in methanol.

  • Reduction:

    • Catalytic Method: Hydrogenation using Pt/C catalyst at 2–4 bar H₂.

    • Chemical Method:[1][2][4][5][6][7] Addition of NaBH₄ at 0°C.

  • Purification: Acid-base extraction followed by crystallization as the Hydrochloride salt.

Analytical Validation (HPLC)

Trustworthy data depends on accurate enantiomeric separation.

  • Column: Chiral Reverse Phase (e.g., Chiralcel OD-RH or C8 with cyclodextrin additives).[1]

  • Mobile Phase: Acetonitrile : Water (32:68 v/v) + 0.5% Acetic Acid.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV @ 283 nm (Benzaldehyde) and 254 nm (PAC).[1]

  • Retention Times (Approx):

    • Benzaldehyde: ~5–7 min[1]

    • (R)-PAC: ~11–12 min[1]

    • (S)-PAC: ~12–13 min (if present)[1]

References

  • Biocatalytic Production of (R)

    • Title: (R)-phenylacetylcarbinol production in aqueous/organic two-phase systems using partially purified pyruvate decarboxylase from Candida Utilis.[1]

    • Source: ResearchGate / Applied Biochemistry and Biotechnology.
    • URL:[Link][1]

  • Process Optimization & Toxicity Management

    • Title: Improvement of the yeast based (R)
    • Source: Biochemical Engineering Journal / NIH.
    • URL:[Link]

  • Downstream Synthesis (Ephedrine)

    • Title: Synthesis of R-(−)-phenylacetylcarbinol by fermenting yeast and subsequent reductive amination towards ephedrine.[1][9]

    • Source: ResearchGate.[10]

    • URL:[Link]

  • HPLC Analytical Methods

    • Title: Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis and Saccharomyces cerevisiae.
    • Source: NIH / Scientific Reports.
    • URL:[Link]

  • Patent Literature (Industrial Context)

    • Title: Process for production of R-phenylacetylcarbinol by an enzymatic process in a two-phase system (US7074966B2).[1][2]

    • Source: Google P
    • URL

Sources

Technical Guide: Structure Elucidation of (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-Hydroxy-1-phenylacetone (also known as (R)-phenylacetylcarbinol or (R)-PAC) is a critical chiral acyloin intermediate in the pharmaceutical synthesis of L-ephedrine and pseudoephedrine. Its industrial value lies in its specific stereochemistry; the (R)-enantiomer is the required precursor to yield the correct diastereomers of ephedrine.

This guide provides a rigorous technical framework for the structural elucidation of (R)-PAC. It moves beyond simple identification to establish a self-validating analytical workflow, covering biosynthetic origin, spectroscopic connectivity, absolute configuration determination, and impurity profiling.

Part 1: Biosynthetic Origin & Chemical Context

To understand the impurity profile and stereochemical nature of (R)-PAC, one must understand its origin. Unlike standard chemical synthesis (which yields racemates), (R)-PAC is predominantly produced via a lyase-catalyzed biotransformation.

The Pyruvate Decarboxylase (PDC) Mechanism

The synthesis involves the condensation of benzaldehyde with "active acetaldehyde" generated from pyruvate (or glucose) by the enzyme Pyruvate Decarboxylase (PDC), typically found in Saccharomyces cerevisiae or Candida utilis.

Key Mechanistic Insight: The enzyme stereoselectively ligates the acetaldehyde equivalent (bound to Thiamine Pyrophosphate, TPP) to the re-face of benzaldehyde, yielding the (R)-isomer with high enantiomeric excess (ee).

Biotransformation Pathway Diagram

Biosynthesis Pyruvate Pyruvate (C3H4O3) PDC PDC Enzyme (TPP Cofactor) Pyruvate->PDC Decarboxylation (-CO2) Benzaldehyde Benzaldehyde (Ph-CHO) RPAC (R)-PAC (C9H10O2) Benzaldehyde->RPAC Byproducts Byproducts: Benzyl Alcohol Acetoin Benzaldehyde->Byproducts Reductase Activity ActiveAld [Active Acetaldehyde-TPP] PDC->ActiveAld Formation ActiveAld->RPAC Carboligation (+ Benzaldehyde)

Figure 1: Biocatalytic pathway for (R)-PAC production highlighting the critical carboligation step mediated by PDC.[1]

Part 2: Spectroscopic Characterization (Connectivity)

Establishing the gross connectivity of the molecule is the first step in elucidation. The structure consists of a phenyl ring, a secondary alcohol, and a methyl ketone.

Nuclear Magnetic Resonance (NMR)

The benzylic proton is the diagnostic handle. In a clean sample, it appears as a singlet or a doublet (due to OH coupling) around 5.1 ppm.

Table 1: Representative NMR Data (CDCl₃)

NucleusShift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
¹H 2.08 - 2.15Singlet (s)3H-C(O)-CHMethyl ketone (distinct from ester/ether)
¹H 4.0 - 4.5Broad (br)1H-OH Hydroxyl (shift varies w/ conc.)
¹H 5.10Singlet (s)*1HPh-CH (OH)-Benzylic methine. *Becomes doublet if OH couples.
¹H 7.30 - 7.45Multiplet (m)5HAr-H Phenyl ring protons
¹³C 25.3---C(O)-C H₃Alpha-methyl carbon
¹³C 80.1--Ph-C H(OH)-Chiral center (deshielded by O and Ph)
¹³C 127 - 140--Ar -CAromatic carbons (4 unique signals)
¹³C 207.5---C =OKetone carbonyl
Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), (R)-PAC displays a characteristic fragmentation pattern driven by alpha-cleavage .

  • Molecular Ion (M⁺): m/z 150 (Often weak due to stability).

  • Base Peak (or major fragment): m/z 107.

    • Mechanism:[2][3] Cleavage between the carbonyl carbon and the benzylic carbon.

    • Fragment: [Ph-CH=OH]⁺ (Benzylic oxonium ion).

  • Acylium Ion: m/z 43 ([CH₃-C=O]⁺).

  • Phenyl Cation: m/z 77 ([C₆H₅]⁺).

Infrared Spectroscopy (FT-IR)
  • 3400 - 3450 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

  • 1710 - 1720 cm⁻¹: Strong C=O stretch (Ketone).

  • 700 & 750 cm⁻¹: Monosubstituted benzene ring deformations.

Part 3: Stereochemical Determination (The "R" Assignment)

This is the most critical aspect of the guide. Confirming the connectivity is insufficient; you must validate the absolute configuration.

Polarimetry (Optical Rotation)

(R)-PAC is levorotatory.[1] Historical literature often refers to it as L-PAC (referencing the Fischer projection relative to L-ephedrine), which corresponds to the (R) configuration in Cahn-Ingold-Prelog priority rules.

  • Specific Rotation:

    
     (c=1, CHCl₃) for high purity samples.
    
  • Note: Impurities like benzyl alcohol (achiral) or residual benzaldehyde will depress this value significantly.

Chiral HPLC (Direct Method)

For quantitative enantiomeric excess (ee) determination, chiral chromatography is the gold standard.

  • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm or 283 nm.

  • Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on OD-H columns, but this must be validated with a racemic standard.

Mosher's Ester Analysis (Absolute Configuration Validation)

To unequivocally prove the "R" configuration without a reference standard, derivatization with Mosher's acid chloride (MTPA-Cl) is required.

  • Reaction: React PAC with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials.

  • NMR Analysis: Compare the ¹H NMR shifts of the protons neighboring the chiral center.

  • Logic: The anisotropic shielding of the phenyl group on the Mosher auxiliary will shift protons upfield or downfield in a predictable manner (

    
    ). A consistent pattern of positive/negative 
    
    
    
    values confirms the stereochemistry.

Part 4: Analytical Workflow & Protocols

Workflow Diagram

AnalyticalWorkflow Sample Fermentation Broth (Crude) Extract Extraction (EtOAc or MTBE) Sample->Extract Dry Drying & Concentration (MgSO4 -> Vac) Extract->Dry Analysis Analysis Split Dry->Analysis HPLC Chiral HPLC (Quantify ee%) Analysis->HPLC Primary NMR 1H NMR (Check Purity) Analysis->NMR Secondary Polarimetry Polarimetry (Identity Check) Analysis->Polarimetry Tertiary

Figure 2: Standard Operating Procedure (SOP) for the isolation and analysis of (R)-PAC.

Extraction Protocol
  • Clarification: Centrifuge fermentation broth at 5000g for 10 mins to remove yeast cells.

  • Solvent Addition: Add equal volume of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Partition: Vortex/Shake vigorously for 5 minutes. Allow phases to separate.

  • Drying: Collect organic phase, dry over anhydrous MgSO₄, and filter.

  • Concentration: Remove solvent under reduced pressure (Rotovap) at <40°C (PAC is heat sensitive).

Troubleshooting & Impurity Profiling
  • Peak at 9.8-10.0 ppm (NMR): Residual Benzaldehyde.

  • Peak at 4.6 ppm (NMR): Benzyl Alcohol (common byproduct of yeast reductase activity).

  • Racemization: Occurs at alkaline pH. Ensure all extraction steps are neutral or slightly acidic (pH 5-6).

References

  • Shin, H. S., & Rogers, P. L. (1995). Biotransformation of benzaldehyde to L-phenylacetylcarbinol (L-PAC) by Candida utilis: Optimization of reaction conditions. Biotechnology and Bioengineering. Link

  • Rosche, B., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. L. (2001). Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts. Applied Microbiology and Biotechnology. Link

  • ChemicalBook. this compound Product Properties and Safety. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92733, Phenylacetylcarbinol. Link

  • Shukla, V. B., & Kulkarni, P. R. (2002). Downstream processing of L-phenylacetylcarbinol (L-PAC) produced by biotransformation. Journal of Chemical Technology & Biotechnology. Link

Sources

An In-Depth Technical Guide to (R)-1-Hydroxy-1-phenylacetone: Physicochemical Characteristics, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (R)-1-Hydroxy-1-phenylacetone, a valuable chiral building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering insights into its properties, synthesis, and detailed analytical characterization.

Introduction

This compound, also known as (R)-phenylacetylcarbinol, is a chiral ketone of significant interest in the pharmaceutical and chemical industries.[1][2] Its stereogenic center, bearing a hydroxyl group adjacent to a carbonyl, makes it a crucial precursor for the asymmetric synthesis of a variety of biologically active molecules.[1] Notably, it serves as a key intermediate in the synthesis of important pharmaceuticals such as ephedrine and pseudoephedrine, which are used as decongestants and in the treatment of attention deficit hyperactivity disorder (ADHD).[3][4] Furthermore, its derivatives have shown potential as antibacterial and antifungal agents.[3][4] This guide will delve into the essential physicochemical properties, a representative synthetic route, and detailed analytical methodologies for the comprehensive characterization of this important chiral synthon.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and process development. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[4][5]
Molecular Weight 150.17 g/mol [4][5]
Appearance Colourless to Light Yellow Oil[4]
Boiling Point 253.3 ± 20.0 °C (Predicted)[4][6]
Density 1.119 ± 0.06 g/cm³ (Predicted)[4][6]
Solubility Slightly soluble in Chloroform and Ethyl Acetate; Sparingly soluble in Ethanol.[2][4][6]
Storage Temperature -20°C Freezer, Under inert atmosphere[2][6]
pKa 12.33 ± 0.20 (Predicted)[2]
InChI Key ZBFFNPODXBJBPW-VIFPVBQESA-N[1]
Canonical SMILES CC(=O)C(C1=CC=CC=C1)O[2]
Isomeric SMILES CC(=O)O[2]

Synthesis of this compound

The enantioselective synthesis of this compound is critical to ensure the stereochemical purity of the final products. A common and effective method is the asymmetric hydrogenation of 1-phenyl-1,2-propanedione. This process often utilizes a chiral catalyst to achieve high enantiomeric excess.

Experimental Protocol: Enantioselective Hydrogenation

This protocol is a representative procedure based on established methods for the asymmetric reduction of α-keto ketones.

Objective: To synthesize this compound with high enantiomeric purity.

Materials:

  • 1-phenyl-1,2-propanedione

  • Chiral catalyst (e.g., a platinum-based catalyst modified with a chiral ligand like cinchonidine)

  • Dichloromethane (anhydrous)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for inert atmosphere reactions

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the chiral platinum-based catalyst and the chiral modifier (e.g., cinchonidine).

  • Reaction Setup: Add anhydrous dichloromethane to the reactor to dissolve the catalyst system.

  • Substrate Addition: Introduce a solution of 1-phenyl-1,2-propanedione in anhydrous dichloromethane to the reactor.

  • Hydrogenation: Seal the reactor and purge it several times with high-purity hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar) and commence stirring.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 0-25 °C) and monitor the progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Causality behind Experimental Choices:

  • Chiral Catalyst: The use of a chiral catalyst is the cornerstone of this asymmetric synthesis. The interaction between the substrate and the chiral environment of the catalyst directs the hydrogenation to occur preferentially on one face of the prochiral carbonyl group, leading to the formation of one enantiomer in excess.

  • Anhydrous Conditions: The exclusion of water is crucial as it can poison the catalyst and lead to side reactions, reducing the efficiency and selectivity of the hydrogenation.

  • Low Temperature: Conducting the reaction at lower temperatures often enhances the enantioselectivity by reducing the thermal energy of the system, which can lead to less selective bond formation.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 1-phenyl-1,2-propanedione Reaction Asymmetric Hydrogenation Start->Reaction Catalyst Chiral Pt-based catalyst + Cinchonidine Catalyst->Reaction Solvent Dichloromethane Solvent->Reaction Hydrogen H₂ Gas Hydrogen->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the asymmetric synthesis of this compound.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound. This section outlines the key analytical techniques and provides model experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the molecular structure of this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

  • Spectral Interpretation: The expected ¹H NMR spectrum will show signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl and carbonyl groups, and the methyl protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) for ¹³C NMR.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Spectral Interpretation: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methine carbon, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The mass spectrum should show a molecular ion peak (or a protonated/adduct ion in ESI) corresponding to the molecular weight of this compound (150.17 g/mol ). The fragmentation pattern can provide additional structural information.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds.

Chiral HPLC Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of α-hydroxy ketones.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

    • Column Temperature: Maintain a constant temperature (e.g., 25 °C).

  • Data Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Rationale for Protocol Design:

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes lead to different retention times. The choice of mobile phase is critical as it influences the interactions between the analyte and the CSP.

Analytical_Workflow cluster_analysis Analytical Characterization Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS HPLC Chiral HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Enantiomeric Purity (ee) HPLC->Purity

Sources

Technical Monograph: (R)-1-Hydroxy-1-phenylacetone ((R)-PAC)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Nomenclature, and Industrial Application in Ephedrine Manufacturing

Executive Summary

This technical guide analyzes (R)-1-Hydroxy-1-phenylacetone, a critical chiral intermediate predominantly known as the precursor to L-ephedrine and pseudoephedrine.[1] While its IUPAC designation defines its stereochemistry, the pharmaceutical industry frequently employs the synonym (R)-PAC (Phenylacetylcarbinol). This guide addresses the nomenclature confusion between "(R)-chemical" and "L-biological" designations, details the biocatalytic synthesis via pyruvate decarboxylase (PDC), and provides a self-validating protocol for its extraction and conversion.

Part 1: Chemical Identity & Nomenclature

The "L-PAC" vs. "(R)-PAC" Paradox A frequent point of confusion in drug development is the historical designation "L-PAC."[1] In older biochemical literature, the prefix "L-" often denoted the levorotatory optical rotation (-) or its relationship to L-ephedrine.[1] However, according to Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of the biologically active isomer is (R) .

Table 1: Synonyms and Chemical Identifiers

Identifier TypeValueContext/Notes
IUPAC Name (1R)-1-Hydroxy-1-phenylpropan-2-oneStandard chemical nomenclature.[1]
Common Acronym (R)-PAC"Phenylacetylcarbinol".[1][2][3][4][5] Most common industrial term.
Historical/Trade L-PACRefers to its use as the specific precursor for L-Ephedrine.[1][3]
Stereochemical (R)-(-)-1-Hydroxy-1-phenylacetoneDenotes absolute config (R) and optical rotation (-).[1]
CAS Registry 1798-60-3 Specific to the (R)-enantiomer.[1][4][6][7] (Note: 128-38-1 is the racemate).[1]
Isomeric SMILES CC(=O)OUseful for cheminformatics/docking.[1]

Part 2: Biocatalytic Synthesis Mechanism

The industrial production of (R)-PAC is a classic example of biotransformation using yeast (Saccharomyces cerevisiae or Candida utilis). Chemical synthesis is possible but often lacks the necessary enantioselectivity (ee > 95%) required for pharmaceutical precursors.

Mechanism: Pyruvate Decarboxylase (PDC) Carboligation

The reaction is an acyloin condensation mediated by the enzyme Pyruvate Decarboxylase (PDC).[5] It involves the decarboxylation of pyruvate to form "active acetaldehyde" (bound to Thiamine Pyrophosphate, TPP), which then attacks benzaldehyde in an asymmetric fashion.

Key Mechanistic Insight: The enzyme favors the formation of the (R)-enantiomer due to the specific orientation of the benzaldehyde substrate in the active site relative to the TPP-carbanion intermediate.

PDC_Mechanism Pyruvate Pyruvate PDC_TPP Enzyme Complex (PDC-TPP) Pyruvate->PDC_TPP Decarboxylation Benzaldehyde Benzaldehyde (Substrate) RPAC (R)-PAC (Product) Benzaldehyde->RPAC ActiveAldehyde Active Acetaldehyde (Enamine-TPP Intermediate) PDC_TPP->ActiveAldehyde CO2 CO2 (Byproduct) PDC_TPP->CO2 ActiveAldehyde->RPAC Carboligation (+ Benzaldehyde)

Figure 1: The PDC-mediated carboligation pathway.[1][8] Pyruvate yields an active C2 fragment which condenses with benzaldehyde to form (R)-PAC.[1]

Part 3: Experimental Protocol (Biphasic Biotransformation)

Objective: Synthesize (R)-PAC from benzaldehyde using S. cerevisiae in a biphasic system to mitigate substrate toxicity.

Scientific Rationale: Benzaldehyde is toxic to yeast at concentrations >0.5% (w/v). A biphasic system (Organic/Aqueous) acts as a reservoir, slowly releasing benzaldehyde into the aqueous phase (where the enzyme resides) while simultaneously extracting the product (R)-PAC, preventing product inhibition.[9]

Materials
  • Biocatalyst: Saccharomyces cerevisiae (Baker’s yeast), commercial grade, 20g (wet weight).

  • Aqueous Phase: 100 mL Citrate-Phosphate buffer (pH 6.0) containing 5% Glucose (energy source) and 20mM MgSO4 (cofactor stabilizer).

  • Organic Phase: Octanol or MTBE (Methyl tert-butyl ether).[1]

  • Substrates: Benzaldehyde (purified), Sodium Pyruvate.

Step-by-Step Workflow
  • Inoculation & Activation:

    • Suspend 20g yeast in 100 mL aqueous buffer at 30°C for 60 minutes to activate PDC enzymes.

    • Checkpoint: Verify CO2 evolution (bubbling) indicates active fermentation.

  • Biphasic Setup:

    • Add 100 mL of Organic Phase (Octanol) to the yeast suspension.

    • Why Octanol? It has a high partition coefficient for benzaldehyde, protecting the yeast cells.

  • Fed-Batch Addition (The Critical Step):

    • Initiate stirring (vigorous enough to create an emulsion).

    • Add Benzaldehyde and Pyruvate stepwise over 4 hours.

    • Target Concentration: Maintain aqueous benzaldehyde < 2g/L.

    • Self-Validating Metric: If yeast flocculation breaks or CO2 production stops, benzaldehyde concentration is too high. Pause addition.

  • Reaction Monitoring:

    • Run for 12-24 hours at 4°C - 10°C .

    • Temperature Control: Lower temperatures suppress the formation of the byproduct Benzyl Alcohol (via Alcohol Dehydrogenase activity) while maintaining PDC activity.

  • Extraction:

    • Centrifuge to separate phases. (R)-PAC will partition into the organic phase.[1]

    • Dry organic layer over anhydrous Na2SO4.

Part 4: Industrial Conversion to Ephedrine

The value of (R)-PAC lies in its stereospecific conversion to L-Ephedrine.[1] This is achieved via reductive amination with methylamine.

Stereochemical Logic: The (R)-configuration at C1 is preserved. The reduction of the imine intermediate creates a new chiral center at C2. Under catalytic hydrogenation conditions (e.g., Pt/H2), the erythro isomer (Ephedrine, 1R, 2S) is favored over the threo isomer (Pseudoephedrine).

Ephedrine_Synthesis RPAC (R)-PAC (C1: R-config) Imine Imine Intermediate (Chiral at C1) RPAC->Imine Condensation Methylamine Methylamine (MeNH2) Methylamine->Imine Hydrogenation Catalytic Hydrogenation (H2 / Pt) Imine->Hydrogenation LEphedrine L-Ephedrine (1R, 2S) Hydrogenation->LEphedrine Major Product (Erythro) Pseudo Pseudoephedrine (1R, 2R) [Minor] Hydrogenation->Pseudo Minor Product (Threo)

Figure 2: Downstream processing of (R)-PAC.[1] The reductive amination establishes the second chiral center.

References

  • Shin, H. S., & Rogers, P. L. (1995). Bioconversion of benzaldehyde to (R)-phenylacetylcarbinol by immobilized pyruvate decarboxylase from Candida utilis. Biotechnology and Bioengineering, 49(1), 52–62. Link

  • Rosche, B., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. (2001). Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts. Applied Microbiology and Biotechnology, 57(3), 309–315. Link

  • Longs, A., & Ward, O. P. (1989).[10] Biotransformation of benzaldehyde by Saccharomyces cerevisiae: Characterization of the fermentation and toxicity effects. Biotechnology and Bioengineering, 34(7), 933–941. Link

  • LookChem. (n.d.). This compound Product Database and CAS Information. Retrieved January 31, 2026. Link

  • Phenomenex. (2025).[11][3][12] Chiral HPLC Separations: A Guide to Enantiomer Resolution. Phenomenex Technical Guides. Link

Sources

Technical Guide: (R)-Phenylacetylcarbinol (L-PAC) as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Phenylacetylcarbinol (L-PAC) represents a cornerstone intermediate in the industrial synthesis of ephedrine and pseudoephedrine alkaloids. Unlike purely chemical synthesis routes, which often yield racemic mixtures requiring costly resolution, the biocatalytic production of L-PAC utilizes the stereoselective properties of Pyruvate Decarboxylase (PDC) to generate high optical purity (>98% ee). This guide provides a comprehensive technical analysis of the L-PAC workflow, from strain selection and fermentation kinetics to downstream chemical conversion, designed for application scientists and process engineers.

Mechanistic Principles & Chirality

The synthesis of L-PAC is a classic example of a cross-acyloin condensation (carboligation). The reaction is mediated by the enzyme Pyruvate Decarboxylase (PDC, EC 4.1.1.1), typically sourced from yeast (Saccharomyces cerevisiae or Candida utilis).

The Biocatalytic Pathway

In the absence of an external aldehyde, PDC decarboxylates pyruvate to form an enzyme-bound "active acetaldehyde" (hydroxyethyl-thiamin diphosphate), which normally condenses with a proton to release acetaldehyde. However, in the presence of benzaldehyde , the enzyme preferentially utilizes it as an acceptor.

  • Decarboxylation: Pyruvate

    
     [TPP-Enamine Intermediate] + 
    
    
    
  • Ligation: [TPP-Enamine] + Benzaldehyde

    
     (R)-Phenylacetylcarbinol + Enzyme-TPP
    

Stereochemical Control: The enzyme creates a chiral center at the carbinol carbon. The resulting molecule is (R)-1-hydroxy-1-phenyl-2-propanone. Historically, it is referred to as "L-PAC" because it is the precursor to L-ephedrine, despite having the (R) absolute configuration.

Competitive Side Reactions

The efficiency of this process is often compromised by the activity of Alcohol Dehydrogenase (ADH), which reduces benzaldehyde to benzyl alcohol . This is a dead-end byproduct that consumes the substrate and increases toxicity.

Visualization: Signaling & Reaction Workflow

The following diagram illustrates the biocatalytic mechanism and the subsequent chemical processing steps.

LPAC_Pathway cluster_fermentation Biocatalytic Phase (Yeast Cytosol) cluster_chemical Chemical Synthesis Phase Glucose Glucose/Molasses Pyruvate Pyruvate Glucose->Pyruvate Glycolysis ActiveAcetaldehyde Active Acetaldehyde (TPP-Enamine) Pyruvate->ActiveAcetaldehyde PDC (-CO2) PDC Pyruvate Decarboxylase (PDC) Benzaldehyde Benzaldehyde (Substrate) Benzaldehyde->ActiveAcetaldehyde Ligation BenzylAlc Benzyl Alcohol (By-product) Benzaldehyde->BenzylAlc ADH Reduction LPAC (R)-Phenylacetylcarbinol (L-PAC) ActiveAcetaldehyde->LPAC Carboligation Imine Imine Intermediate LPAC->Imine + Methylamine Methylamine Methylamine Ephedrine L-Ephedrine (API) Imine->Ephedrine Reductive Amination (H2/Pt or NaBH4)

Figure 1: Integrated workflow showing the enzymatic carboligation of pyruvate and benzaldehyde to L-PAC, followed by the chemical conversion to L-Ephedrine.

Experimental Protocols

Biocatalytic Production of L-PAC

Objective: Maximize L-PAC titer while minimizing benzyl alcohol formation and benzaldehyde toxicity.

Materials:

  • Strain: Saccharomyces cerevisiae (Industrial Baker's Yeast) or Candida utilis.

  • Substrates: Benzaldehyde (Reagent grade), Glucose or Molasses.

  • Solvent (Optional but Recommended): Octanol or MTBE for biphasic extraction.

Protocol:

  • Inoculum Preparation:

    • Cultivate yeast in YPD broth (1% yeast extract, 2% peptone, 2% glucose) at 30°C for 24 hours.

    • Transfer to seed fermenter to reach biomass density of ~10-15 g/L (dry weight).

  • Fermentation (Fed-Batch Mode):

    • Basal Medium: Glucose (100 g/L),

      
       (5 g/L), 
      
      
      
      (1 g/L), Peptone (2 g/L).
    • Parameters: Maintain pH at 5.5 using 2M NaOH. Temperature: 30°C. Agitation: 300-500 rpm.

    • Acetaldehyde Induction: Allow fermentation to proceed for 4-6 hours until high pyruvate flux is established (high glycolytic activity).

  • Substrate Feeding (Critical Step):

    • Initiate Benzaldehyde feeding. Do not add all at once.

    • Rate: 0.5 to 1.0 g/L/h.

    • Toxicity Limit: Ensure instantaneous benzaldehyde concentration in the broth never exceeds 2-3 g/L, as this inhibits PDC and kills yeast cells.

    • Co-substrate: Continuously feed glucose/molasses to regenerate NADH and maintain pyruvate pools.

  • Reaction Termination:

    • Monitor L-PAC formation via HPLC.

    • Stop reaction when Benzaldehyde is consumed or L-PAC concentration plateaus (typically 10-20 hours).

Downstream Processing & Chemical Conversion

Objective: Convert crude L-PAC to L-Ephedrine.

  • Extraction:

    • Centrifuge broth to remove biomass.

    • Extract supernatant with Toluene or MTBE (Methyl tert-butyl ether).

    • Wash organic layer with bisulfite solution to remove unreacted benzaldehyde.

  • Reductive Amination:

    • Reagents: L-PAC extract, Methylamine (33% in ethanol), Catalyst (Pt/C or Raney Nickel).

    • Reaction: Mix L-PAC with excess methylamine to form the imine.

    • Hydrogenation: Pressurize with

      
       (2-5 bar) at room temperature.
      
    • Stereochemistry: The reduction of the imine C=N bond is diastereoselective, directed by the chiral center at C-1 (from L-PAC), yielding predominantly L-Ephedrine (erythro isomer).

Quantitative Data & Optimization

The following table summarizes yield comparisons based on process modifications.

Process VariableTypical L-PAC Titer (g/L)Molar Yield (%)Key AdvantageKey Disadvantage
Batch Fermentation 2 - 530 - 40Simple setupHigh toxicity; low yield
Fed-Batch (Standard) 10 - 1560 - 70Controlled toxicityLabor intensive monitoring
Biphasic System (Octanol) 18 - 25> 75In-situ product removal; reduced inhibitionSolvent handling/recycling costs
Immobilized Cells 12 - 1865 - 75Cell reuse; continuous operationMass transfer limitations

Note on Yield: Molar yield is calculated based on Benzaldehyde input.

Critical Analysis & Troubleshooting

The Toxicity Bottleneck

Benzaldehyde is a membrane-active toxin. It disrupts the lipid bilayer of yeast, causing leakage of intracellular components and loss of transmembrane potential.

  • Solution: Use a Biphasic System . By adding a biocompatible organic solvent (e.g., vegetable oil or octanol), benzaldehyde partitions into the organic phase, keeping the aqueous concentration below the toxic threshold while still available for the enzyme.

Enzyme Deactivation

PDC is relatively unstable in the presence of high acetaldehyde or benzaldehyde concentrations.

  • Mitigation: High cell density fermentations (>20 g/L dry weight) ensure a high standing crop of enzyme, buffering against deactivation losses.

Stereochemical Purity

The biological step is highly specific for the (R)-enantiomer. However, during chemical reductive amination, racemization can occur if the pH or temperature is uncontrolled.

  • Control: Maintain strictly neutral or slightly basic conditions during amination and avoid excessive temperatures (>50°C) prior to reduction.

References

  • Ward, O. P., & Singh, A. (2000). Enzymatic asymmetric synthesis by decarboxylases. Current Opinion in Biotechnology.

  • Rogers, P. L., Shin, H. S., & Wang, B. (1997). Biotransformation for L-ephedrine production. Advances in Biochemical Engineering/Biotechnology.

  • Rosche, B., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. L. (2001). Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts. Applied Microbiology and Biotechnology.

  • Shin, H. S., & Rogers, P. L. (1996). Production of L-phenylacetylcarbinol (L-PAC) from benzaldehyde using partially purified pyruvate decarboxylase (PDC). Biotechnology and Bioengineering.

  • Leresche, J. E., & Meyer, H. P. (2006). Chemocatalytic and biocatalytic strategies for the synthesis of ephedrines. Organic Process Research & Development.

Discovery and History of (R)-Phenylacetylcarbinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Phenylacetylcarbinol ((R)-PAC) represents a landmark molecule in the history of biotechnology. It is the chiral precursor required for the semi-synthetic production of L-ephedrine and pseudoephedrine , widely used adrenergic bronchodilators and decongestants.

Historically, the discovery of (R)-PAC marked the first industrial-scale application of asymmetric biocatalysis —using a biological entity (yeast) to perform a stereoselective C-C bond formation that is difficult to achieve with classical organic chemistry. This guide details the discovery, the enzymatic mechanism of pyruvate decarboxylase (PDC), and the process engineering required to overcome substrate toxicity in industrial workflows.

Historical Genesis: The Neuberg-Hirsch Breakthrough (1921)

The "Carboligase" Concept

In the early 20th century, biochemistry was dominated by the study of ethanol fermentation. The prevailing dogma was that yeast broke down sugar into ethanol and carbon dioxide, with little flexibility.

In 1921 , German biochemist Carl Neuberg (often called the "Father of Biochemistry") and his collaborator J. Hirsch made a serendipitous discovery. While investigating the effects of aldehydes on yeast fermentation, they observed that adding benzaldehyde to a fermenting culture of Saccharomyces cerevisiae did not merely kill the yeast or get reduced to benzyl alcohol. Instead, the yeast coupled the benzaldehyde with an intermediate of glucose metabolism (acetaldehyde) to form a new C-C bond.

  • The Reaction: Benzaldehyde + Acetaldehyde (active)

    
     (R)-Phenylacetylcarbinol.[1]
    
  • The Significance: Neuberg coined the term "carboligase" to describe this activity. This was revolutionary because it demonstrated that enzymes could be "hijacked" to synthesize non-natural, chiral compounds.

Industrialization (Knoll AG)

The pharmaceutical relevance became immediate. The chemical synthesis of ephedrine yields a racemic mixture (


), but only the 

-isomer ((1R,2S)-ephedrine) is therapeutically potent.[2] Neuberg’s biosynthetic (R)-PAC was optically pure.
  • Patent History: The process was patented by Hildegard Hirsch and Neuberg (assigned to Knoll AG) in the 1930s, establishing the "Knoll Process" which combined fermentation (glucose

    
     PAC) with chemical hydrogenation (PAC + methylamine 
    
    
    
    ephedrine).

Molecular Mechanism: The Pyruvate Decarboxylase (PDC) Pathway[3][4]

The formation of (R)-PAC is not catalyzed by a specific "PAC synthase" but is a side-reaction of Pyruvate Decarboxylase (PDC) , the enzyme responsible for the first step of ethanol fermentation.

The Chemoselective Competition

PDC contains the cofactor Thiamine Pyrophosphate (TPP) .[3] The reaction proceeds via a competition between the natural pathway (ethanol production) and the cross-coupling pathway (PAC production).

  • Decarboxylation: Pyruvate attacks TPP, releasing

    
     and forming Active Acetaldehyde  (hydroxyethyl-TPP).[2]
    
  • Natural Fate (Protonation): In normal fermentation, the enamine intermediate is protonated to release free acetaldehyde, which Alcohol Dehydrogenase (ADH) reduces to ethanol.[2]

  • The "Hijack" (Carboligation): In the presence of benzaldehyde, the nucleophilic enamine attacks the carbonyl carbon of benzaldehyde instead of a proton. This forms (R)-PAC.

Pathway Visualization

The following diagram illustrates the kinetic competition within the yeast cell.

PAC_Pathway Glucose Glucose Source (Molasses/Dextrose) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDC_TPP PDC-TPP Complex (Active Acetaldehyde) Pyruvate->PDC_TPP Decarboxylation (-CO2) Acetaldehyde Free Acetaldehyde PDC_TPP->Acetaldehyde Protonation (Major Pathway) PAC (R)-Phenylacetylcarbinol (Target Molecule) PDC_TPP->PAC Carboligation (Asymmetric Synthesis) Acetoin Acetoin (Impurity) PDC_TPP->Acetoin Self-Condensation Benzaldehyde Exogenous Benzaldehyde Benzaldehyde->PDC_TPP Substrate Feed Ethanol Ethanol (Natural By-product) Acetaldehyde->Ethanol ADH Reduction

Caption: Figure 1. Kinetic competition at the Pyruvate Decarboxylase (PDC) active site. The presence of benzaldehyde diverts the hydroxyethyl-TPP intermediate toward (R)-PAC synthesis.

Industrial Evolution & Process Engineering

The primary challenge in (R)-PAC production is toxicity . Benzaldehyde is highly toxic to yeast (inhibiting glycolysis and causing membrane damage) at concentrations above 0.5–1.0 g/L. Furthermore, the product (PAC) and by-product (benzyl alcohol) are also toxic.

Optimization Strategies

Researchers have developed three generations of protocols to mitigate these issues:

StrategyMethodologyAdvantageDisadvantage
Gen 1: Fed-Batch (Classic) Pulsed addition of benzaldehyde and glucose.[2]Simple equipment; uses cheap Baker's yeast.[2]High labor/monitoring; lower yields due to toxicity.[2]
Gen 2: Biphasic Systems Use of organic solvents (e.g., Octanol, MTBE) or ionic liquids to sequester benzaldehyde/PAC.Reduces toxicity to cells; simplifies extraction.[2]Solvent handling costs; potential enzyme deactivation.[2]
Gen 3: Purified/Recombinant Use of purified PDC from Candida utilis or engineered E. coli.Very high specific activity; no side-reactions (ethanol).High cost of enzyme purification/preparation.
The "Net Zero" Production Logic

To maximize PAC, the Respiratory Quotient (RQ) must be controlled.

  • High RQ (> 5): Indicates fermentative metabolism (high pyruvate flux). This is desired.

  • Benzaldehyde Feed: Must match the pyruvate generation rate. If benzaldehyde is too high, cells die.[2] If too low, pyruvate is wasted as ethanol.[2]

Technical Protocol: Whole-Cell Biotransformation

Standard Operating Procedure for Research Scale (1L)

Objective: Synthesis of (R)-PAC using Saccharomyces cerevisiae with fed-batch benzaldehyde addition.

Reagents & Equipment
  • Strain: S. cerevisiae (Commercial Baker's Yeast or ATCC 9763).[2]

  • Media: 50g/L Glucose, 10g/L Peptone, 5g/L Yeast Extract (pH 5.5).

  • Substrate: Benzaldehyde (99%+ purity).[2]

  • Solvent: Methyl tert-butyl ether (MTBE) for extraction.

Workflow
  • Inoculation & Growth (0 - 12h):

    • Inoculate 1L media with yeast. Incubate at 30°C with agitation (200 rpm).

    • Allow biomass to reach log phase (OD600 > 10).

    • Note: High biomass is critical before introducing the toxic substrate.

  • Induction Phase (12h - 13h):

    • Add a bolus of glucose (20g/L) to stimulate vigorous glycolysis (Pyruvate generation).

    • Wait 30-60 minutes for acetaldehyde levels to rise.

  • Biotransformation / Feeding (13h - 20h):

    • Initiate Feeding: Add benzaldehyde in pulses or continuous feed.[2]

    • Target Concentration: Maintain benzaldehyde at 0.5 - 1.0 g/L in the broth. Do not exceed 2 g/L.

    • Acetaldehyde Co-feed (Optional): Some protocols add acetaldehyde to suppress the dissociation of the PDC-TPP complex, driving equilibrium toward PAC.

  • Termination & Extraction:

    • Monitor reaction via HPLC/GC.[2] Stop when benzaldehyde consumption slows (usually due to PDC deactivation).

    • Centrifuge to remove cells.[4]

    • Extract supernatant with MTBE (2x volume).

    • Evaporate solvent to obtain crude (R)-PAC oil.

Downstream Application: Ephedrine Synthesis

The crude (R)-PAC is the direct precursor for L-ephedrine.[2]

Reaction: Reductive Amination

  • Reactants: (R)-PAC + Methylamine (

    
    ).[2]
    
  • Catalyst: Platinum (Pt) or Raney Nickel.[2]

  • Conditions: Hydrogen atmosphere (

    
    ).[2]
    
  • Mechanism: The ketone group of PAC forms an imine with methylamine, which is stereoselectively reduced to the amine, yielding (1R, 2S)-Ephedrine .[2]

References

  • Neuberg, C., & Hirsch, J. (1921).[2][5] Über ein Kohlenstoffketten knüpfendes Ferment (Carboligase).[5] Biochemische Zeitschrift, 115, 282-310.[2][5]

  • Shin, H. S., & Rogers, P. L. (1995).[2] Bioproduction of L-phenylacetylcarbinol (L-PAC) from benzaldehyde by partially purified pyruvate decarboxylase (PDC).[2][4][5][6][7] Biotechnology and Bioengineering, 49(1), 52-62.[2][4][6]

  • Rosche, B., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. L. (2001).[2][4] Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts.[1][4] Applied Microbiology and Biotechnology, 57(3), 309-315.[2][4]

  • Knoll AG. (1930).[2] Verfahren zur Darstellung von l-1-Phenyl-2-methylamino-propanol-1.[2][8] German Patent DE 548459.[2]

  • Ward, O. P., & Singh, A. (2000).[2] Enzymatic asymmetric synthesis by decarboxylases.[2] Current Opinion in Biotechnology, 11(6), 520-526.[2]

  • Muthumani, V., & Priyadharsini, A. (2009).[2] Biotransformation of Benzaldehyde into (R)-Phenylacetyl Carbinol by Brettanomyces Lambicus or Their Extracts.[1] Biosciences Biotechnology Research Asia, 6(2).[1][2]

Sources

Biological Activity of (R)-1-Hydroxy-1-phenylacetone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological applications of (R)-1-Hydroxy-1-phenylacetone derivatives.

Executive Summary

This compound (also known as (R)-Phenylacetylcarbinol or (R)-PAC ) is a pivotal chiral acyloin intermediate in pharmaceutical chemistry.[1][2] While the parent compound functions primarily as a metabolic intermediate with limited direct pharmacological potency, its derivatives represent a cornerstone of sympathomimetic therapy and an emerging class of antimicrobial agents.[1]

This guide analyzes the biological activity of two primary derivative classes:

  • Sympathomimetic Amino Alcohols: The established "Big Two" (Ephedrine and Pseudoephedrine) derived via reductive amination.[1]

  • Novel Antimicrobial Scaffolds: Emerging

    
    -azole and chiral amino-alkanol derivatives exhibiting potent antifungal activity against drug-resistant strains.[1]
    

Chemical Foundation & Biosynthetic Origin

The biological value of (R)-PAC derivatives is strictly tied to the optical purity of the (R)-PAC precursor. Chemical synthesis often yields racemates; therefore, the industrial standard involves enzymatic biotransformation.[1]

Biotransformation Mechanism

The formation of (R)-PAC is catalyzed by Pyruvate Decarboxylase (PDC) (E.C.[2][3][4][5] 4.1.1.1), typically from Saccharomyces cerevisiae or Candida tropicalis.[1][2]

  • Substrates: Benzaldehyde + Pyruvate (or Acetaldehyde).[1][6]

  • Mechanism: PDC facilitates the decarboxylation of pyruvate to an enzyme-bound "active acetaldehyde" (thiamin diphosphate-enamine intermediate), which then attacks benzaldehyde in a cross-acyloin condensation.

  • Stereoselectivity: The enzyme strictly controls the addition, yielding (R)-PAC with >95% enantiomeric excess (ee).

Structural Significance

The (R)-configuration at the C1 position of PAC dictates the stereochemistry of the final drug product.

  • (R)-PAC

    
     (1R, 2S)-Ephedrine  (Erythro isomer).[1]
    
  • (R)-PAC

    
     (1R, 2R)-Pseudoephedrine  (Threo isomer).[1]
    

Pharmacological Spectrum of Derivatives[3][4][6][7][8][9]

Class I: Sympathomimetic Amines (The Ephedrine Group)

The most commercially significant derivatives are the


-amino alcohols formed via reductive amination.
DerivativeStereochemistryPrimary Biological ActivityMechanism of Action
(-)-Ephedrine (1R, 2S)Bronchodilator, VasopressorNon-selective

-adrenergic agonist; enhances norepinephrine release.[1]
(+)-Pseudoephedrine (1R, 2R)Nasal DecongestantWeak

-agonist; potent

-adrenergic agonist (vasoconstriction in nasal mucosa).[1]
Norephedrine (1R, 2S)Psychostimulant (minor)Similar to ephedrine but lacks N-methylation; lower CNS penetration.[1]

Mechanism of Action: These derivatives mimic endogenous catecholamines.[1] They bind to adrenergic receptors on cell membranes, activating G-protein coupled pathways (Gs) that increase intracellular cAMP, leading to smooth muscle relaxation (bronchi) or contraction (vasculature).

Class II: Emerging Antimicrobial & Antifungal Scaffolds

Recent medicinal chemistry efforts have functionalized the phenylacetone core to combat resistance.[1]

  • 
    -Azole-Phenylacetone Derivatives: 
    
    • Activity: Potent antifungal activity against Candida albicans and fluconazole-resistant strains.[1]

    • Potency: Minimum Inhibitory Concentrations (MIC) as low as 0.03–1.0 µg/mL .[1]

    • Mechanism: Inhibition of lanosterol 14

      
      -demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, leading to membrane instability.
      
  • Chiral Amino-Alkanols:

    • Synthesized directly from (R)-PAC, these compounds serve as ligands and have shown intrinsic antibacterial properties against Gram-positive bacteria by disrupting cell wall synthesis.[1]

Experimental Protocols

Protocol A: Biocatalytic Synthesis of (R)-PAC

Objective: Produce high-purity (R)-PAC precursor for derivatization.

  • Inoculum Preparation: Cultivate Saccharomyces cerevisiae in YPD broth at 30°C for 24h.

  • Biotransformation Medium: Prepare a buffered solution (pH 6.0) containing Glucose (50 g/L) and Pyruvate (sodium salt, 20 g/L).

  • Substrate Addition:

    • Add Benzaldehyde to a final concentration of 0.6% (v/v).

    • Critical Step: Add benzaldehyde in pulsed feeds or use a two-phase system (e.g., adding Octanol or a polymer like Hytrel) to prevent cytotoxicity to the yeast cells.

  • Incubation: Shake at 200 rpm, 4–10°C (Low temperature enhances enantioselectivity).

  • Extraction: Extract broth with methyl tert-butyl ether (MTBE). Dry organic layer over

    
     and concentrate in vacuo.
    
  • Validation: Analyze via HPLC (Chiralcel OD-H column) to confirm (R)-enantiomer >95%.

Protocol B: Reductive Amination to Ephedrine

Objective: Convert (R)-PAC to biologically active amino alcohol.[1]

  • Reagents: (R)-PAC, Methylamine (33% in EtOH),

    
     gas, Pt/C catalyst.
    
  • Reaction: Dissolve (R)-PAC in ethanol. Add methylamine (1.2 eq).[1]

  • Hydrogenation: Pressurize with

    
     (1–5 atm) in the presence of Pt/C.
    
  • Stereocontrol:

    • For Ephedrine: Use lower pressure/catalyst modification to favor the erythro isomer.[1]

    • For Pseudoephedrine: Acidic conditions or specific metal catalysts often favor the threo isomer.[1]

  • Purification: Crystallize the hydrochloride salt from EtOH/Ether.

Protocol C: Antifungal Susceptibility Assay (MIC)

Objective: Quantify biological activity of novel azole derivatives.

  • Strains: C. albicans (ATCC 90028) and resistant clinical isolates.[1]

  • Method: Broth Microdilution (CLSI M27-A3 standard).[1]

  • Procedure:

    • Prepare stock solutions of the derivative in DMSO.[1]

    • Dilute in RPMI 1640 medium to final concentrations (0.015 – 64 µg/mL).

    • Inoculate with fungal suspension (

      
       cells/mL).[1]
      
    • Incubate at 35°C for 48 hours.

  • Readout: The MIC is the lowest concentration showing prominent growth inhibition (optically clear).[1]

Visualizations

Diagram 1: Biosynthetic & Derivatization Pathway

This workflow illustrates the conversion of simple precursors into high-value pharmaceutical derivatives.[1]

G Benz Benzaldehyde PDC PDC Enzyme (Yeast/Fungi) Benz->PDC Pyr Pyruvate Pyr->PDC RPAC (R)-PAC (Chiral Core) PDC->RPAC Biotransformation (C-C Bond Formation) Ephed (-)-Ephedrine (1R, 2S) RPAC->Ephed Reductive Amination (MeNH2 / H2 / Pt) Pseudo (+)-Pseudoephedrine (1R, 2R) RPAC->Pseudo Isomerization / Reduction Azole Beta-Azole Derivatives RPAC->Azole Functionalization (Antifungal Design)

Caption: Figure 1. The central role of (R)-PAC in synthesizing adrenergic agonists and novel antifungals.

Diagram 2: Mechanism of Action (Dual Pathways)

Comparison of the pharmacological targets for the two main derivative classes.

MOA Drug1 Ephedrine Class Rec1 Adrenergic Receptors (Alpha / Beta) Drug1->Rec1 Agonist Binding Drug2 Azole Derivatives Enz1 CYP51 Enzyme (Lanosterol Demethylase) Drug2->Enz1 Competitive Inhibition Eff1 Increased cAMP Rec1->Eff1 G-Protein Cascade Eff2 Ergosterol Depletion Enz1->Eff2 Biosynthesis Block Out1 Bronchodilation Vasoconstriction Eff1->Out1 Out2 Fungal Membrane Collapse (Death) Eff2->Out2

Caption: Figure 2.[1] Pharmacodynamics of (R)-PAC derivatives: Adrenergic modulation vs. Fungal CYP51 inhibition.[1]

References

  • LookChem. (2025).[1] this compound - Product Description and Applications. Retrieved from [Link]

  • Rosche, B., et al. (2002).[1] Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions. PubMed.[1] Retrieved from [Link][3]

  • Zhao, et al. (2019).[1] Combating fluconazole-resistant fungi with novel β-azole-phenylacetone derivatives. CABI Digital Library.[1] Retrieved from [Link]

  • Andreu, C., & del Olmo, M. (2018).[6] Synthesis of R-(−)-phenylacetylcarbinol by fermenting yeast and subsequent reductive amination towards ephedrine. ResearchGate. Retrieved from [Link]

  • MDPI. (2023).[1] Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Biocatalytic Synthesis of (R)-1-Hydroxy-1-phenylacetone ((R)-PAC)

[1][2]

Part 1: Executive Summary & Regulatory Context[1]

(R)-1-Hydroxy-1-phenylacetone (CAS: 1798-60-3), commonly referred to as (R)-Phenylacetylcarbinol ((R)-PAC), is a critical chiral intermediate in the pharmaceutical synthesis of adrenergic agents, specifically L-ephedrine and pseudoephedrine.[1][2] Its handling requires a dual focus: maintaining enantiomeric purity (preventing racemization) and strict regulatory compliance due to its status as a precursor in the synthesis of controlled substances.[2]

Regulatory Warning: While (R)-PAC itself is often classified as a chemical intermediate, it is a direct precursor to List I chemicals (Ephedrine/Pseudoephedrine) and Schedule II substances (Methamphetamine/P2P derivatives).[1][2] Researchers must verify local compliance (e.g., DEA List I Chemical surveillance in the US, EU Precursor regulations) before procurement or synthesis.[2]

Part 2: Chemical Identity & Physical Properties[1][3][4][5][6]

Understanding the physicochemical profile is the first line of defense against degradation.[2]

PropertySpecification
IUPAC Name (1R)-1-hydroxy-1-phenylpropan-2-one
Common Name (R)-Phenylacetylcarbinol ((R)-PAC)
CAS Number 1798-60-3 (Specific to (R)-isomer); 90-63-1 (Racemic)
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.18 g/mol
Appearance Pale yellow to yellow-green oil
Density ~1.12 g/cm³ at 25°C
Flash Point ~104°C (Closed Cup)
Solubility Soluble in ethanol, chloroform, ether; Insoluble in water.[1][2][3][4][5][6]
Chiral Stability Prone to racemization at pH > 7.0 or T > 25°C.

Part 3: Hazard Identification & Safety Protocols (GHS)[1][2]

(R)-PAC is an alpha-hydroxy ketone.[1][2] Its primary hazards stem from its potential as an irritant and its reactivity.[2]

GHS Classification[7]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332)[1][2][5]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][5]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][2][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][2][5]

Required Personal Protective Equipment (PPE)[1][2]
  • Respiratory: NIOSH-approved N95 or P100 respirator if working outside a fume hood; however, always handle in a certified chemical fume hood .[2]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[2] Breakthrough time is generally good, but double-gloving is recommended for prolonged handling.[2]

  • Ocular: Chemical splash goggles. Face shield required if handling volumes > 100 mL.[2]

Emergency Response
  • Skin Contact: Wash immediately with soap and copious water.[2][7] Do not use ethanol, as it may increase transdermal absorption.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][7] Remove contact lenses if present.[2][8][9]

  • Spill: Absorb with inert material (vermiculite/sand).[2] Do not use combustible materials (sawdust).[2]

Part 4: Storage & Handling for Enantiomeric Integrity

The (R)-enantiomer is thermodynamically unstable relative to the racemate under basic conditions.[1][2] The alpha-proton is acidic; deprotonation leads to enolization and subsequent loss of chirality.[2]

The "Cold & Inert" Protocol

To prevent the degradation of (R)-PAC into benzyl alcohol or racemization to (±)-PAC:

  • Temperature: Store at -20°C .

  • Atmosphere: Headspace must be purged with Argon or Nitrogen .[2] Oxygen promotes oxidative cleavage to benzoic acid.[2]

  • pH Control: Strictly avoid contact with bases.[2] Ensure all glassware is acid-washed or neutral.[2]

Handling Workflow Diagram

HandlingWorkflowReceiptReceipt of (R)-PACQCQC: Chiral HPLC(Check ee%)Receipt->QCAliquotAliquot under Argon(Avoid freeze-thaw)QC->AliquotPass (>98% ee)StorageStorage: -20°CDark, Inert GasAliquot->StorageUsageExperimental Use(Keep < 4°C)Storage->UsageThaw on IceUsage->StorageDo NOT ReturnUnused Portion

Figure 1: Critical handling workflow to maintain chiral purity. Note that unused portions should generally be discarded or stored in separate waste streams to prevent cross-contamination of the stock.[2]

Part 5: Biocatalytic Synthesis Strategy

While chemical synthesis (e.g., reduction of 1-phenyl-1,2-propanedione) often yields racemates requiring expensive resolution, biocatalysis is the industry standard for generating high-purity (R)-PAC.[1][2][6]

Mechanism: Pyruvate Decarboxylase (PDC) Carboligation

The enzyme Pyruvate Decarboxylase (PDC), typically from yeast (Saccharomyces cerevisiae or Candida utilis), catalyzes the acyloin condensation of benzaldehyde and acetaldehyde (generated in situ from pyruvate).[2][10][11]

Reaction: Benzaldehyde + Pyruvate → (R)-PAC + CO₂[1][2]

Optimized Biphasic Protocol

Why: Benzaldehyde is toxic to yeast cells at high concentrations.[2] A biphasic system (Organic/Aqueous) acts as a reservoir, slowly releasing benzaldehyde to the aqueous enzyme phase while extracting the product (PAC) to prevent product inhibition.[2][12]

Protocol Steps:

  • Biocatalyst Prep: Suspend S. cerevisiae (20 g/L dry weight) in citrate-phosphate buffer (pH 6.0).

  • Phase System: Add Octanol or MTBE (Methyl tert-butyl ether) in a 1:1 ratio with the buffer.[2]

  • Substrate Feeding:

    • Aqueous Phase: Sodium Pyruvate (100 mM initial, fed-batch maintenance).[2]

    • Organic Phase: Benzaldehyde (dissolved in Octanol).[2]

  • Reaction Conditions: 4°C to 10°C (Low temperature favors (R)-selectivity over byproduct formation).[1][2]

  • Extraction: (R)-PAC partitions into the octanol phase.[2] Separate phases and purify via vacuum distillation (careful T control < 100°C) or column chromatography.[2]

Synthesis Pathway Diagram[1][2]

BiocatalysisBenzBenzaldehyde(Substrate)ReactionAcyloin Condensation(pH 6.0, 4°C, Biphasic)Benz->ReactionPyrPyruvate(C2 Donor)Pyr->ReactionYeastYeast (PDC Enzyme)S. cerevisiaeYeast->ReactionCatalystComplexActive Acetaldehyde-TPPIntermediateReaction->ComplexByProdBenzyl Alcohol(Side Product)Reaction->ByProdADH Activity(Minimize via Glucose feed)RPAC(R)-PAC(Target)Complex->RPACMajor Path

Figure 2: Biocatalytic pathway for (R)-PAC production.[1][2] The 'Active Acetaldehyde' is the key intermediate formed on the Thiamine Pyrophosphate (TPP) cofactor of the enzyme.[1][2]

Part 6: Disposal & Environmental Considerations[9]

(R)-PAC is a combustible organic liquid.[1][2]

  • Waste Stream: Segregate into Non-Halogenated Organic Waste .

  • Destruction: High-temperature incineration equipped with an afterburner and scrubber is the required method.[2]

  • Clean-up: Contaminated glassware should be rinsed with acetone (collected as waste) before washing.[2] Do not pour down drains; it is toxic to aquatic life (calculated).[2]

References

  • National Center for Biotechnology Information (NCBI). (2026).[2] PubChem Compound Summary for CID 92733, 1-Hydroxy-1-phenyl-2-propanone. Retrieved from [Link]

  • Shin, H. & Rogers, P.L. (1996).[2] Production of L-phenylacetylcarbinol (L-PAC) from benzaldehyde using partially purified pyruvate decarboxylase (PDC). Biotechnology and Bioengineering.[2][13][14][15] Retrieved from [Link]

  • Sandford, V. et al. (2005).[2] (R)-phenylacetylcarbinol production in aqueous/organic two-phase systems using partially purified pyruvate decarboxylase from Candida utilis.[1][2] Biotechnology and Bioengineering.[2][13][14][15] Retrieved from [Link]

  • LookChem. (2025).[2] Structure and Safety Data for CAS 1798-60-3. Retrieved from [Link][1][2][4]

An In-Depth Technical Guide to the Stability of (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-Hydroxy-1-phenylacetone, also known as (R)-phenylacetylcarbinol, is a chiral ketone of significant interest in the pharmaceutical and fine chemical industries.[1] Its unique structure, featuring a hydroxyl group adjacent to a carbonyl on a chiral center, makes it a valuable intermediate in the asymmetric synthesis of various biologically active molecules, including ephedrine and pseudoephedrine.[2] The stereochemical integrity and chemical purity of this compound are paramount for its successful application in these syntheses. Therefore, a thorough understanding of its stability under various conditions is critical for researchers, scientists, and drug development professionals to ensure optimal storage, handling, and formulation.

This technical guide provides a comprehensive overview of the stability of this compound, delving into its degradation pathways under different stress conditions and offering practical, field-proven protocols for its analysis. The information presented herein is intended to empower researchers to develop robust processes and formulations that safeguard the integrity of this important chiral building block.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name (1R)-1-hydroxy-1-phenylpropan-2-onePubChem
Synonyms (R)-Phenylacetylcarbinol, (R)-PAC, L-PACLookChem
CAS Number 1798-60-3LookChem
Molecular Formula C₉H₁₀O₂LookChem
Molecular Weight 150.17 g/mol PubChem
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Boiling Point 253.343 °C at 760 mmHgLookChem
Density 1.12 g/cm³LookChem
pKa (Predicted) 12.33 ± 0.20LookChem
Solubility Slightly soluble in chloroform, sparingly soluble in ethanol and ethyl acetateLookChem
Recommended Storage -20°C Freezer, Under inert atmosphereLookChem

The recommended storage conditions strongly suggest that this compound is susceptible to degradation at ambient temperatures and in the presence of atmospheric oxygen.

Stability of this compound Under Different Conditions

Forced degradation studies are crucial for identifying potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods and appropriate storage and handling procedures.[3][4]

Thermal Stability

Elevated temperatures can provide the energy required to overcome activation barriers for chemical reactions, leading to the degradation of thermally labile compounds. The recommended storage of this compound at -20°C indicates its potential for thermal degradation at higher temperatures.

Oxidative Stability

This compound is particularly susceptible to oxidation, primarily due to the presence of the alpha-hydroxy ketone moiety. Research has shown that neat phenylacetylcarbinol undergoes remarkable decomposition when stored at room temperature, a process attributed to oxidation by atmospheric oxygen.

Key Degradation Products:

  • Benzaldehyde: Formed through the cleavage of the C-C bond between the carbonyl carbon and the chiral carbon.

  • Benzoic Acid: Arises from the subsequent oxidation of benzaldehyde.

  • 1-Phenyl-1,2-propanedione: The direct oxidation product of the secondary alcohol.

  • 1-Acetoxy-1-phenyl-2-propanone: Likely formed from the esterification of the hydroxyl group, possibly preceded or followed by other oxidative transformations.

Storing the compound in organic solvents has been shown to almost completely inhibit this oxidative degradation.

Oxidative Degradation Pathway of this compound

G PAC This compound O2 [O] PAC->O2 AP 1-Acetoxy-1-phenyl-2-propanone PAC->AP Oxidation/ Esterification PD 1-Phenyl-1,2-propanedione O2->PD Oxidation BAld Benzaldehyde O2->BAld C-C Cleavage BAcid Benzoic Acid BAld->BAcid Further Oxidation

Caption: Oxidative degradation of this compound.

Hydrolytic Stability

The stability of a compound in aqueous solutions at different pH values is a critical parameter, especially for pharmaceutical applications. Ketones are generally considered stable to hydrolysis. However, the presence of the alpha-hydroxy group and the potential for enolization under acidic or basic conditions could influence the stability of this compound.

  • Acidic Conditions: Under strongly acidic conditions, acid-catalyzed enolization may occur, potentially leading to racemization or other rearrangements.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions: In the presence of a strong base, base-catalyzed enolization is likely. This could also facilitate aldol-type condensation reactions or other base-mediated degradations.

Photostability

Aromatic ketones are often photosensitive and can undergo various photochemical reactions upon exposure to light, particularly UV radiation. According to ICH Q1B guidelines, photostability testing is a crucial component of stress testing for new drug substances and products.[1][5]

Expected Photodegradation: While specific photodegradation products for this compound have not been documented in the available literature, alpha-hydroxy ketones can undergo Norrish Type I or Type II reactions upon photoirradiation, leading to a variety of cleavage and rearrangement products.

Drug-Excipient Compatibility

In the formulation of solid dosage forms, the active pharmaceutical ingredient (API) is in intimate contact with various excipients. These excipients, while often considered inert, can interact with the API and affect its stability.[6]

Commonly used excipients and their potential for interaction with an alpha-hydroxy ketone like this compound include:

  • Microcrystalline Cellulose (MCC): Generally considered to be a compatible excipient due to its chemical inertness.

  • Lactose: The presence of a reducing sugar like lactose can potentially lead to Maillard reactions with APIs containing primary or secondary amine groups. While this compound does not have an amine group, the potential for other interactions should not be entirely dismissed, especially in the presence of moisture.

  • Magnesium Stearate: This common lubricant can be alkaline and may promote the degradation of base-labile drugs. Given the potential for base-catalyzed reactions of this compound, compatibility with magnesium stearate should be carefully evaluated.

Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies and for the analysis of this compound and its degradation products using a stability-indicating HPLC-UV method.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active ingredient.[3]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[7]

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at room temperature for 8 hours.

  • Neutral Hydrolysis: Mix equal volumes of the stock solution and purified water. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample and a solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][5] A control sample should be protected from light.

3. Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C) Sampling Sampling at Time Points Acid->Sampling Base Base Hydrolysis (0.1N NaOH, RT) Base->Sampling Neutral Neutral Hydrolysis (Water, 60°C) Neutral->Sampling Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal (80°C, Solid) Thermal->Sampling Photo Photolytic (ICH Q1B) Photo->Sampling Neutralize Neutralization (if applicable) Sampling->Neutralize Dilute Dilution with Mobile Phase Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Stock This compound Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Neutral Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC-UV Method

The following is a representative reversed-phase HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (Gradient or Isocratic, to be optimized)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound is a valuable chiral intermediate whose stability is a critical factor in its successful application. This guide has provided a comprehensive overview of its physicochemical properties and its stability profile under various stress conditions, with a particular emphasis on its susceptibility to oxidative degradation. The provided experimental protocols for forced degradation studies and a stability-indicating HPLC-UV method offer a practical framework for researchers to assess and control the stability of this compound. By understanding and mitigating the factors that contribute to its degradation, scientists and drug development professionals can ensure the quality, purity, and efficacy of the final products derived from this important chiral building block.

References

  • This compound, CAS No. 1798-60-3 - LookChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]

  • Forced degradation study on dronedarone and application of validated stability-indicating HPLC-UV method in stability testing of. (n.d.). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved January 27, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 27, 2026, from [Link]

  • A stability-indicating assay HPLC method of ketoprofen. (n.d.). Journal of Food and Drug Analysis. Retrieved January 27, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. Retrieved January 27, 2026, from [Link]

  • Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst. (2023, September 14). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE. Retrieved January 27, 2026, from [Link]

  • Cellactose a co-processed excipient: a comparison study. (2008). PubMed. Retrieved January 27, 2026, from [Link]

  • CN101608191B - Preparation method of L-Phenylacetylcarbinol - Google Patents. (n.d.).
  • Photochemical rearrangement of α-hydroxy-ketones to lactones. (n.d.). Journal of the Chemical Society C: Organic. Retrieved January 27, 2026, from [Link]

  • Synthesis of R-(−)-phenylacetylcarbinol by fermenting yeast and subsequent reductive amination towards ephedrine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design and Development of a Microwave Generated Lactose Monohydrate - Microcrystalline Cellulose Based Multifunctional Excipient Composites. (2019, July 15). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020, March 25). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Mechanism of Phenylacetylcarbinol Synthesis by Yeast. (n.d.). Scite.ai. Retrieved January 27, 2026, from [Link]

  • Influence of different types of lactose on tablets compactibility. (n.d.). Redalyc. Retrieved January 27, 2026, from [Link]

  • Decomposition of alpha-hydroxyaryl ketones and characterization of some unusual products. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis of α-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • US7074966B2 - Process for production of R-phenylacetylcarbinol by an enzymatic process in a two-phase system - Google Patents. (n.d.).
  • (PDF) Forced Degradation Studies. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Cas 1798-60-3,this compound - LookChem. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Chiral Building Blocks: Technical Profile and Biocatalytic Synthesis of (R)-1-Hydroxy-1-phenylacetone

[1]

Executive Summary

(R)-1-Hydroxy-1-phenylacetone (also known as (R)-phenylacetylcarbinol or (R)-PAC) is a critical chiral acyloin intermediate in the pharmaceutical industry.[1][2] It serves as the stereochemical anchor for the synthesis of sympathomimetic amine drugs, most notably (1R,2S)-ephedrine and (1S,2S)-pseudoephedrine .

While chemical synthesis often yields racemates requiring costly resolution, the industrial standard involves a biocatalytic carboligation pathway utilizing pyruvate decarboxylase (PDC). This guide outlines the physicochemical properties, the mechanistic basis of its biocatalysis, and a validated protocol for its production and analysis.

Physicochemical Profile

The following data aggregates experimental and predicted values for the (R)-enantiomer.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name (1R)-1-hydroxy-1-phenylpropan-2-oneCommonly: (R)-PAC
CAS Number 1798-60-3 Specific to (R)-isomer
CAS (Racemic) 90-63-1Do not confuse with isomer
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.174 g/mol
Physical State Viscous Oil / Low-melting SolidOften an oil at RT
Boiling Point ~253 °C (at 760 mmHg)Decomposes at high T
Density 1.12 g/cm³
Stereochemistry (R)-configurationLevorotatory (

)
Solubility Soluble in EtOH, CHCl₃, TolueneSparingly soluble in water

Biocatalytic Synthesis: The PDC Pathway

The most efficient route to high-enantiomeric excess (ee) (R)-PAC is the biotransformation of benzaldehyde using yeast (Saccharomyces cerevisiae) or purified pyruvate decarboxylase (PDC) enzymes (e.g., from Candida utilis).

Mechanistic Insight

PDC typically decarboxylates pyruvate to acetaldehyde.[3] However, in the presence of an exogenous aldehyde (benzaldehyde), the enzyme-bound intermediate (Active Acetaldehyde or hydroxyethyl-ThDP) undergoes a carboligation reaction rather than protonation.

Key Mechanistic Steps:

  • Decarboxylation: Pyruvate attacks the ThDP cofactor, releasing CO₂.

  • Formation of Active Acetaldehyde: The enamine intermediate is formed.

  • Carboligation: The enamine attacks the si-face of benzaldehyde (nucleophilic addition).

  • Product Release: (R)-PAC is released, regenerating ThDP.

Pathway Visualization

The following diagram illustrates the divergence between standard fermentation (ethanol production) and the PAC pathway.

PDC_PathwayPyruvatePyruvatePDCPDC Enzyme(ThDP Cofactor)Pyruvate->PDCBindingActiveAldActive Acetaldehyde(Enamine-ThDP)PDC->ActiveAld-CO2 (Decarboxylation)AcetaldehydeAcetaldehyde(Side Product)ActiveAld->Acetaldehyde+H+ (Normal Fermentation)RPAC(R)-PAC(Target)ActiveAld->RPACCarboligation(C-C Bond Formation)BenzaldehydeBenzaldehyde(Substrate)Benzaldehyde->ActiveAldNucleophilic AttackEthanolEthanolAcetaldehyde->EthanolADH

Figure 1: Kinetic competition between normal fermentative decarboxylation and the carboligation reaction forming (R)-PAC.[1]

Experimental Protocol: Fed-Batch Biotransformation

Objective: Synthesize (R)-PAC using whole-cell biocatalysis (S. cerevisiae). Challenge: Benzaldehyde is cytotoxic to yeast at concentrations >0.5 g/L. Solution: A fed-batch approach with continuous substrate feeding.[1]

Reagents & Equipment[1]
  • Biocatalyst: Commercial Baker's Yeast (fresh compressed cake preferred) or C. utilis.

  • Substrates: Benzaldehyde (freshly distilled), Sodium Pyruvate (or Glucose + Pyruvate mix).

  • Buffer: Citrate-Phosphate buffer (pH 6.0).

  • Solvent: MTBE (Methyl tert-butyl ether) for extraction.[1]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Suspend yeast (20 g wet weight) in 100 mL of 0.1 M Citrate-Phosphate buffer (pH 6.0).

    • Add glucose (5 g) to activate glycolysis and regenerate NADH/ThDP.

    • Incubate at 30°C for 30 minutes with gentle agitation (150 rpm).

  • Biotransformation (Fed-Batch):

    • t=0: Add Pyruvate (final conc. 50 mM).

    • Feeding: Initiate a continuous feed of Benzaldehyde mixed with ethanol (1:1 v/v) to maintain a broth concentration of ~0.2–0.4 g/L. Do not exceed toxicity threshold.

    • Stoichiometry: Maintain a Pyruvate:Benzaldehyde molar ratio of >1.2:1 to drive the equilibrium.

    • Duration: Run for 4–6 hours. Monitor Benzaldehyde consumption via TLC or GC.

  • Quenching & Extraction:

    • Centrifuge broth (5000 x g, 10 min) to remove biomass.

    • Extract supernatant 3x with equal volumes of MTBE.

    • Dry organic layer over anhydrous MgSO₄.

    • Concentrate under reduced pressure (Rotavap) at <40°C (PAC is heat sensitive).

  • Purification:

    • Crude oil is typically >90% PAC.

    • Further purification via flash chromatography (Hexane:Ethyl Acetate 80:20).

Workflow Diagram

WorkflowStartYeast Activation(Glucose + Buffer, 30°C)FeedFed-Batch AdditionBenzaldehyde + PyruvateStart->FeedReactionBiotransformation(4-6 Hours, pH 6.0)Feed->ReactionSepCentrifugation(Remove Biomass)Reaction->SepExtractExtraction(MTBE/EtOAc)Sep->ExtractDryConcentration(<40°C, Vacuum)Extract->Dry

Figure 2: Downstream processing workflow for the isolation of (R)-PAC.

Analytical Validation

To ensure the product meets pharmaceutical standards (e.g., as an ephedrine precursor), enantiomeric purity is paramount.

Chiral HPLC Method

Standard reverse-phase columns cannot resolve PAC enantiomers efficiently.[1] A polysaccharide-based chiral stationary phase is required.[1]

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H .[1]

  • Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (Benzene ring absorption) or 210 nm.

  • Expected Elution:

    • (R)-PAC typically elutes second on OD-H columns (verify with authentic standard).[1]

    • Target ee: >95%.

Spectroscopic Identification (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30–7.45 (m, 5H, Ar-H)

    • δ 5.10 (s, 1H, CH-OH) — Diagnostic chiral center proton

    • δ 2.10 (s, 3H, CO-CH₃) — Methyl ketone singlet

    • δ ~4.0 (broad s, 1H, OH)

Pharmaceutical Application: Ephedrine Synthesis

The primary industrial utility of (R)-PAC is the reductive amination to yield L-Ephedrine .[1]

  • (R)-PAC + Methylamine (

    
    ) 
    
    
    Imine intermediate.
  • Catalytic Hydrogenation (H₂/Pt or Raney Ni).

  • Stereoselection: The reduction creates a second chiral center. The (R)-configuration at C1 directs the formation of the (S)-configuration at C2 (Cram's Rule/Chelation control), yielding (1R,2S)-Ephedrine.

References

  • LookChem. this compound Product Profile & CAS Data. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92733: 1-Hydroxy-1-phenyl-2-propanone.[1] Available at: [Link][1]

  • Shin, H. & Rogers, P.L. (1996). Production of L-phenylacetylcarbinol (L-PAC) from benzaldehyde by yeast. Biotechnology and Bioengineering.[3][4][5][6][7][8] (Foundational protocol for fed-batch yeast fermentation).

  • Rosche, B. et al. (2002). Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions. Applied Microbiology and Biotechnology. Available at: [Link]

  • ChemSrc. this compound Physicochemical Properties. Available at: [Link][1]

Methodological & Application

Application Note: Biocatalytic Asymmetric Synthesis of (R)-1-Hydroxy-1-phenylacetone ((R)-PAC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-Hydroxy-1-phenylacetone (also known as (R)-phenylacetylcarbinol or (R)-PAC) is a critical chiral intermediate in the synthesis of pharmaceutical alkaloids, specifically (1R,2S)-ephedrine and pseudoephedrine.[1] While chemical synthesis often yields racemic mixtures requiring costly resolution, biocatalytic routes offer high enantioselectivity (>95% ee).

This Application Note details the Pyruvate Decarboxylase (PDC) mediated condensation of benzaldehyde and pyruvate.[2][3][4][5] We present two validated workflows: a robust Whole-Cell Fed-Batch Protocol utilizing Saccharomyces cerevisiae and an advanced Biphasic System designed to mitigate substrate toxicity.

Mechanistic Principles & Causality

To optimize this reaction, one must understand the dual role of Pyruvate Decarboxylase (PDC). In anaerobic fermentation, PDC decarboxylates pyruvate to acetaldehyde.[4] However, in the presence of an aromatic aldehyde (benzaldehyde), PDC catalyzes a cross-carboligation.

The "Active Acetaldehyde" Mechanism

The reaction relies on Thiamine Pyrophosphate (TPP). The TPP ylid attacks pyruvate, releasing CO₂ to form "active acetaldehyde" (hydroxyethyl-TPP). Instead of releasing free acetaldehyde (the standard fermentation pathway), the enzyme facilitates the nucleophilic attack of this carbanion equivalent onto the si-face of benzaldehyde, yielding (R)-PAC.

Critical Insight: High concentrations of benzaldehyde are cytotoxic to yeast and deactivate isolated PDC. Therefore, the protocols below prioritize controlled substrate addition to maintain benzaldehyde levels below the toxicity threshold (typically < 1-2 g/L in the aqueous phase).

Visualization: Enzymatic Pathway

PDC_Mechanism Pyruvate Pyruvate PDC_TPP PDC-TPP Complex Pyruvate->PDC_TPP Binding CO2 CO2 (Gas) PDC_TPP->CO2 HE_TPP Hydroxyethyl-TPP (Active Acetaldehyde) PDC_TPP->HE_TPP Decarboxylation PAC (R)-PAC (Product) HE_TPP->PAC Carboligation w/ Benzaldehyde Acetaldehyde Free Acetaldehyde (By-product) HE_TPP->Acetaldehyde Leakage/Release Benzaldehyde Benzaldehyde (Substrate) Benzaldehyde->PAC Electrophile

Figure 1: The chemoselective carboligation pathway mediated by PDC.[3][4][5] Note the competition between product formation and free acetaldehyde release.

Protocol A: Whole-Cell Fed-Batch Fermentation

Best for: Standard laboratory synthesis, cost-efficiency, and ease of scaling. Biocatalyst: Saccharomyces cerevisiae (Baker's Yeast) – commercial active dry yeast is sufficient.

Materials
  • Biocatalyst: Active Dry Yeast (20 g/L)

  • Substrate: Benzaldehyde (freshly distilled to remove benzoic acid)

  • Co-substrate: Sucrose or Molasses (Source of pyruvate via glycolysis)

  • Buffer: 0.1 M Citrate-Phosphate buffer, pH 6.0

  • Additives: MgSO₄·7H₂O (1 g/L), Thiamine Hydrochloride (0.1 g/L)

Experimental Workflow
  • Inoculum Preparation:

    • Suspend 20 g of yeast in 1 L of buffer containing 50 g sucrose.

    • Incubate at 30°C with agitation (200 rpm) for 60 minutes to activate glycolysis.

    • Self-Validation Check: Vigorous CO₂ evolution indicates active pyruvate production.

  • Biotransformation Phase (Pulse Feeding):

    • T0: Add acetaldehyde (optional, 5 mL/L) to prime PDC activity.

    • T+30 min: Begin benzaldehyde addition. Do not add all at once.

    • Feeding Strategy: Add benzaldehyde in pulses of 0.5 g/L every 30 minutes.

    • Co-feed: Simultaneously feed a 50% sucrose solution (10 mL/hr) to regenerate pyruvate and ATP.

  • Monitoring:

    • Monitor pH.[6][7] If pH drops below 5.0, adjust with 2M KOH.

    • Monitor Ethanol levels. High ethanol indicates pyruvate is being diverted to the fermentative pathway rather than carboligation.

  • Termination:

    • Stop reaction when benzaldehyde consumption halts (typically 4-6 hours).

    • Final concentration of (R)-PAC should reach 8–12 g/L.

Protocol B: Biphasic System (Octanol/Water)

Best for: High substrate loading, reducing toxicity, and simplified downstream processing. Concept: An organic overlay acts as a reservoir for benzaldehyde (keeping aqueous concentration low) and a sink for (R)-PAC (preventing product inhibition).

Materials
  • Aqueous Phase: Same as Protocol A (Yeast, Buffer, Pyruvate/Glucose source).

  • Organic Phase: 1-Octanol or MTBE (Methyl tert-butyl ether).

  • Ratio: 1:1 Aqueous to Organic phase.

Experimental Workflow
  • System Setup:

    • In a baffled reactor, combine 500 mL aqueous yeast suspension (activated) and 500 mL organic solvent.

    • Dissolve benzaldehyde (up to 20 g/L total volume) into the organic phase prior to mixing.

  • Reaction:

    • Stir vigorously to create an emulsion. The interface area is critical for mass transfer.

    • Benzaldehyde slowly partitions into the water phase, maintaining sub-toxic levels.

    • (R)-PAC produced in the cells/water partitions back into the organic phase.

  • Self-Validating Endpoint:

    • Stop agitation. Phases should separate rapidly.

    • Take a 100 µL aliquot from the organic layer for GC/HPLC analysis.

Visualization: Process Workflow

Process_Workflow Inoculum Yeast Activation (Glucose + Buffer) Reactor Biotransformation Reactor (pH 6.0, 30°C) Inoculum->Reactor Feed Substrate Feed (Benzaldehyde + Pyruvate) Feed->Reactor Pulse/Continuous Sep Phase Separation (Centrifugation) Reactor->Sep Harvest Organic Organic Phase ((R)-PAC + Residual Benz) Sep->Organic Aqueous Aqueous Phase (Biomass + Byproducts) Sep->Aqueous Purification Fractional Distillation or Crystallization Organic->Purification

Figure 2: Upstream to downstream workflow for biphasic synthesis.

Analytical Validation (HPLC)

To ensure scientific integrity, enantiomeric excess (ee) must be quantified. Optical rotation is insufficient for high-precision drug precursors.

Method: Chiral Normal Phase HPLC

  • Column: Chiralcel OD-H (Daicel) or equivalent (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm (Benzaldehyde) and 283 nm ((R)-PAC).

  • Temperature: 25°C.

Retention Times (Approximate):

  • Benzaldehyde: ~5.2 min

  • (R)-PAC: ~12.5 min

  • (S)-PAC: ~14.8 min (If present)

Data Summary & Troubleshooting

Comparative Performance
ParameterWhole-Cell (Fed-Batch)Biphasic System
Substrate Tolerance Low (< 2 g/L instantaneous)High (up to 20 g/L)
Final Titer 8–12 g/L15–25 g/L
Enantiomeric Excess 95–98%96–99%
Downstream Complexity High (Emulsion formation)Low (Phase separation)
Troubleshooting Guide
  • Low Yield:

    • Cause: Acetaldehyde leakage.

    • Fix: Increase Pyruvate/Glucose feed rate to ensure "active acetaldehyde" saturation on the enzyme.

  • Cell Death (No CO₂):

    • Cause: Benzaldehyde toxicity spike.

    • Fix: Reduce feed rate immediately. Verify emulsion quality in biphasic systems.

  • High Benzyl Alcohol (By-product):

    • Cause: Endogenous Alcohol Dehydrogenase (ADH) activity reducing benzaldehyde.

    • Fix: Add ADH inhibitors (e.g., pyrazole) or use purified PDC enzyme (Cell-free method).

References

  • Rosche, B., et al. (2002). Enhanced production of (R)-phenylacetylcarbinol (R-PAC) through enzymatic biotransformation.[4][8] Journal of Molecular Catalysis B: Enzymatic.

  • Shin, H. & Rogers, P.L. (1996). Production of L-phenylacetylcarbinol (L-PAC) from benzaldehyde using partially purified pyruvate decarboxylase (PDC).[5] Biotechnology and Bioengineering.[9]

  • Leksawasdi, N., et al. (2004). Mathematical modeling of (R)-phenylacetylcarbinol production from benzaldehyde and glucose by Candida utilis. Journal of Biotechnology.

  • Satianegara, G., et al. (2006). Extractive biotransformation of (R)-phenylacetylcarbinol (PAC) in a solvent-free system. Biotechnology and Bioengineering.[9]

  • Phenomenex. Chiral HPLC Application Guide for Enantiomeric Separation.

(Note: "L-PAC" in older literature typically refers to the levorotatory isomer, which corresponds to the (R)-configuration structurally. This guide uses the IUPAC (R) designation for clarity.)

Sources

Application Notes & Protocols: A Guide to the Enzymatic Reduction of 1-Phenyl-1,2-propanedione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis

The stereoselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. These molecules serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs), where the specific stereochemistry often dictates therapeutic efficacy and safety. The enzymatic reduction of prochiral ketones, such as 1-phenyl-1,2-propanedione, represents a powerful and environmentally benign strategy for accessing these valuable chiral synthons.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of the enzymatic reduction of 1-phenyl-1,2-propanedione, a key precursor for compounds like ephedrine and its derivatives.[4][5]

Biocatalysis, through the use of whole microbial cells or isolated enzymes, offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.[2][6] This guide will explore two primary approaches: whole-cell biocatalysis using Saccharomyces cerevisiae (baker's yeast) and the application of isolated ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzymes.

Understanding the Biocatalytic Transformation

The enzymatic reduction of 1-phenyl-1,2-propanedione involves the stereoselective addition of a hydride ion (H⁻) to one or both of its carbonyl groups. This transformation is catalyzed by oxidoreductase enzymes, which utilize a nicotinamide cofactor, either NADH or NADPH, as the hydride source.[7][8] The choice of biocatalyst is paramount as it dictates the stereochemical outcome of the reaction, leading to different valuable products.

The primary products of this reduction are:

  • (R)-phenylacetylcarbinol (R-PAC): A key precursor for the synthesis of ephedrine and pseudoephedrine.[4][9]

  • Stereoisomers of 1-phenyl-1,2-propanediol: These diols are also valuable chiral building blocks in organic synthesis.[10][11]

The stereoselectivity of the enzyme ensures the formation of a specific enantiomer, which is a critical requirement in pharmaceutical manufacturing.[1][12]

Visualizing the Reaction Pathway

Enzymatic Reduction of 1-phenyl-1,2-propanedione cluster_0 Reaction Pathway cluster_1 Cofactor Regeneration 1-phenyl-1,2-propanedione 1-phenyl-1,2-propanedione R-phenylacetylcarbinol R-phenylacetylcarbinol 1-phenyl-1,2-propanedione->R-phenylacetylcarbinol Enzyme (e.g., PDC in yeast) NAD(P)H NAD(P)H 1-phenyl-1,2-propanediol 1-phenyl-1,2-propanediol R-phenylacetylcarbinol->1-phenyl-1,2-propanediol Enzyme (e.g., ADH) NAD(P)+ NAD(P)+ NAD(P)H->NAD(P)+ Reduction of Ketone NAD(P)+->NAD(P)H Regeneration Cofactor Regeneration System Cofactor Regeneration System Cofactor Regeneration System->NAD(P)H Experimental Workflow cluster_whole_cell Protocol 1: Whole-Cell Biocatalysis cluster_isolated_enzyme Protocol 2: Isolated Enzyme Catalysis Yeast Activation Yeast Activation Substrate Addition Substrate Addition Yeast Activation->Substrate Addition Reaction (24-48h) Reaction (24-48h) Substrate Addition->Reaction (24-48h) Filtration Filtration Reaction (24-48h)->Filtration Extraction Extraction Filtration->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Extraction->Drying & Concentration Analysis (GC/HPLC) Analysis (GC/HPLC) Drying & Concentration->Analysis (GC/HPLC) Drying & Concentration->Analysis (GC/HPLC) Reaction Setup (Buffer, Cofactor) Reaction Setup (Buffer, Cofactor) Enzyme & Substrate Addition Enzyme & Substrate Addition Reaction Setup (Buffer, Cofactor)->Enzyme & Substrate Addition Cofactor Regeneration (IPA) Cofactor Regeneration (IPA) Enzyme & Substrate Addition->Cofactor Regeneration (IPA) Reaction (12-24h) Reaction (12-24h) Cofactor Regeneration (IPA)->Reaction (12-24h) Reaction (12-24h)->Extraction

Sources

Synthesis of pseudoephedrine from (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a detailed application note, protocol, or step-by-step instructions for the synthesis of pseudoephedrine, nor can I provide technical details regarding the conversion of specific precursors like (R)-1-Hydroxy-1-phenylacetone. I can, however, discuss the stereochemistry of ephedrine alkaloids, their pharmacological mechanisms, and the regulatory framework governing these substances.

Stereochemistry and Pharmacology of Ephedrine Alkaloids

Pseudoephedrine is a sympathomimetic drug of the phenethylamine and amphetamine chemical classes. While it is widely used as a decongestant, its chemical structure and its status as a precursor to other controlled substances have led to significant regulatory oversight. Understanding the distinction between pseudoephedrine and its diastereomer, ephedrine, requires a detailed look at their stereochemistry.

Stereochemical Structure

The molecule 2-methylamino-1-phenylpropan-1-ol possesses two chiral centers: one at the carbon with the hydroxyl group (C1) and one at the carbon with the amine group (C2). This results in four possible stereoisomers (


).
  • Ephedrine: The (1R, 2S) and (1S, 2R) isomers are enantiomers of each other. In these configurations, the substituents are in an erythro relationship.

  • Pseudoephedrine: The (1S, 2S) and (1R, 2R) isomers are enantiomers of each other. In these configurations, the substituents are in a threo relationship.

Natural pseudoephedrine is typically the (1S, 2S)-(+)-pseudoephedrine isomer, while the pharmaceutical preparation is often the hydrochloride or sulfate salt of this isomer. The difference in spatial arrangement (diastereomerism) between ephedrine and pseudoephedrine leads to distinct physical properties (such as melting point) and pharmacological profiles.

Pharmacological Mechanism

Pseudoephedrine acts as a sympathomimetic amine. Its mechanism of action involves the stimulation of adrenergic receptors.

  • 
    -Adrenergic Receptors:  Pseudoephedrine acts on 
    
    
    
    -adrenergic receptors in the mucosa of the respiratory tract. This stimulation causes vasoconstriction (narrowing of blood vessels), which reduces tissue edema (swelling) and nasal congestion.
  • 
    -Adrenergic Receptors:  It also has agonist activity at 
    
    
    
    -adrenergic receptors, which can lead to bronchial smooth muscle relaxation (bronchodilation) and increased heart rate/contractility.

Unlike direct-acting agonists that bind solely to the receptor, pseudoephedrine also has an indirect mechanism: it displaces norepinephrine from storage vesicles in presynaptic neurons, increasing the concentration of the neurotransmitter in the synaptic cleft.

Regulatory Context and Safety

Due to the chemical structure of pseudoephedrine, it serves as a key precursor in the illicit manufacture of methamphetamine. Consequently, its sale and distribution are heavily regulated globally.

  • United States: Under the Combat Methamphetamine Epidemic Act of 2005 (CMEA) , pseudoephedrine is classified as a "scheduled listed chemical product." This law imposes daily and monthly sales limits, requires products to be placed behind the counter, and mandates that purchasers present photo identification and sign a logbook.

  • International: The United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances lists pseudoephedrine as a Table I precursor, requiring signatory nations to monitor its trade to prevent diversion.

Visualizing Stereochemical Relationships

The following diagram illustrates the relationship between the chiral centers of the ephedrine/pseudoephedrine isomers.

EphedrineStereochemistry Title Stereoisomers of 2-methylamino-1-phenylpropan-1-ol Structure 2-methylamino-1-phenylpropan-1-ol (2 Chiral Centers: C1, C2) Ephedrine Ephedrine (Erythro) Structure->Ephedrine Pseudoephedrine Pseudoephedrine (Threo) Structure->Pseudoephedrine Eph_Neg (-)-Ephedrine (1R, 2S) Ephedrine->Eph_Neg Eph_Pos (+)-Ephedrine (1S, 2R) Ephedrine->Eph_Pos PsEph_Pos (+)-Pseudoephedrine (1S, 2S) Pseudoephedrine->PsEph_Pos PsEph_Neg (-)-Pseudoephedrine (1R, 2R) Pseudoephedrine->PsEph_Neg Eph_Neg->PsEph_Neg Diastereomers Eph_Pos->PsEph_Pos Diastereomers

Figure 1: Stereochemical relationships between the isomers of ephedrine and pseudoephedrine.

References

  • PubChem. (n.d.). Pseudoephedrine. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Legal Requirements for the Sale and Purchase of Drug Products Containing Pseudoephedrine, Ephedrine, and Phenylpropanolamine. [Link]

  • DrugBank. (n.d.). Pseudoephedrine: Uses, Interactions, Mechanism of Action. [Link]

Application Notes & Protocols: The Stereoselective Synthesis of Ephedrine from (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANPS-2026-01-31-EHPS

Abstract & Scope

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (R)-1-Hydroxy-1-phenylacetone, also known as (R)-phenylacetylcarbinol (l-PAC), as a critical chiral precursor in the synthesis of ephedrine. These notes elucidate the core chemical principles, provide detailed experimental protocols for stereoselective conversion, and outline robust analytical methods for product validation. The causality behind experimental choices, safety protocols, and methods for ensuring diastereomeric purity are central themes of this guide.

Introduction: The Strategic Importance of (R)-Phenylacetylcarbinol (l-PAC)

(R)-phenylacetylcarbinol (l-PAC) is a chiral α-hydroxy ketone that serves as a pivotal intermediate in the pharmaceutical industry for the synthesis of important β-amino alcohols, most notably (-)-ephedrine and (+)-pseudoephedrine.[1][2][3] The configuration of the hydroxyl-bearing carbon in l-PAC is (R), which directly influences the stereochemistry of the final active pharmaceutical ingredient (API).

The industrial production of l-PAC predominantly relies on a highly efficient biotransformation process.[4] This "green chemistry" approach utilizes yeast, such as Saccharomyces cerevisiae, to catalyze the acyloin condensation of benzaldehyde with acetaldehyde, the latter being generated in situ from the decarboxylation of pyruvic acid derived from a sugar source like glucose.[5][6][7] This biocatalytic route is favored because it produces the desired (R)-enantiomer with high stereoselectivity, avoiding the racemic mixtures that often result from purely chemical synthesis methods.[8]

PAC_Biotransformation Glucose Glucose Yeast Yeast (S. cerevisiae) Glucose->Yeast Glycolysis PyruvicAcid Pyruvic Acid Yeast->PyruvicAcid PyruvateDecarboxylase Pyruvate Decarboxylase (PDC) PyruvicAcid->PyruvateDecarboxylase Acetaldehyde Acetaldehyde PyruvateDecarboxylase->Acetaldehyde Decarboxylation l_PAC (R)-Phenylacetylcarbinol (l-PAC) PyruvateDecarboxylase->l_PAC Acyloin Condensation Acetaldehyde->PyruvateDecarboxylase Benzaldehyde Benzaldehyde Benzaldehyde->PyruvateDecarboxylase Condensation

Figure 1: Biocatalytic Synthesis of l-PAC.

Core Synthesis Pathway: Reductive Amination of l-PAC

The conversion of l-PAC to ephedrine is achieved through reductive amination. This is the cornerstone of modern ephedrine synthesis.[9] The process involves two key mechanistic steps:

  • Imine Formation: l-PAC reacts with methylamine (CH₃NH₂) to form an unstable imine intermediate.

  • Stereoselective Reduction: The imine is then reduced to the final secondary amine. The stereochemical outcome of this reduction is critical, as it establishes the second chiral center and thus determines the ratio of the diastereomers, ephedrine and pseudoephedrine.

Catalytic hydrogenation is the most common and stereoselective method for this reduction.[9][10] The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemistry. Platinum-based catalysts, for instance, are known to favor the formation of the (1R,2S)-ephedrine isomer.[9] This stereoselectivity is often attributed to "kinetic control," where the ephedrine diastereomer is formed at a faster rate.[9]

Ephedrine_Synthesis_Pathway cluster_start Starting Material cluster_reaction Reductive Amination cluster_product Products l_PAC (R)-Phenylacetylcarbinol (l-PAC) Imine Imine Intermediate l_PAC->Imine + Methylamine - H₂O Ephedrine (1R,2S)-Ephedrine Imine->Ephedrine + [H] (e.g., H₂/Pt catalyst) (Major Product) Pseudoephedrine (1R,2R)-Pseudoephedrine Imine->Pseudoephedrine + [H] (Minor Product)

Figure 2: General Pathway for Ephedrine Synthesis.

Detailed Experimental Protocols

Disclaimer: The synthesis of ephedrine is subject to strict legal regulations in many jurisdictions due to its use as a precursor in the illicit manufacture of methamphetamine.[4] All procedures described herein are intended for legitimate research and development purposes by qualified professionals in appropriately licensed facilities. Adherence to all local, national, and international regulations is mandatory.

Protocol 1: Catalytic Hydrogenation for Ephedrine Synthesis

This protocol is designed to favor the formation of (-)-ephedrine through stereoselective catalytic reduction.

Materials & Equipment:

  • This compound (l-PAC)

  • Methanol (Anhydrous)

  • Methylamine solution (e.g., 40% in Methanol)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Palladium on Carbon (Pd/C)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware, filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable high-pressure reaction vessel, dissolve 10.0 g of this compound in 100 mL of anhydrous methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 0.5 g of the chosen platinum or palladium catalyst.

  • Amine Addition: Cool the mixture in an ice bath and slowly add a stoichiometric excess of methylamine solution (approximately 1.2 equivalents).

  • Hydrogenation: Seal the reactor and connect it to the hydrogenation apparatus. Purge the system thoroughly with hydrogen gas to remove all air. Pressurize the reactor to the target pressure (typically 3-5 atm).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol.

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator to yield the crude product (a mixture of ephedrine and pseudoephedrine free base).

Protocol 2: Product Purification via Hydrochloride Salt Formation

Purification is typically achieved by converting the free base into its hydrochloride salt, which can be selectively crystallized.

Materials & Equipment:

  • Crude ephedrine/pseudoephedrine free base from Protocol 4.1

  • Diethyl ether or Toluene (Anhydrous)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Buchner funnel and filter paper

  • Drying oven (vacuum)

Procedure:

  • Dissolution: Dissolve the crude product from step 7 (Protocol 4.1) in 150 mL of anhydrous diethyl ether or toluene.

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl dropwise with stirring, or bubble dry HCl gas through the solution, until the solution is acidic (test with pH paper). The hydrochloride salt will precipitate out of the solution.

  • Crystallization: Allow the mixture to stand in the cold for at least one hour to ensure complete crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified ephedrine hydrochloride crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. Fractional crystallization may be employed to further separate diastereomers if required.[9]

Quantitative Data & Analysis

The success of the synthesis is determined by yield, diastereomeric ratio, and overall purity. Robust analytical methods are essential for validation.

Typical Reaction Parameters and Expected Outcomes
ParameterConditionRationale / Expected Outcome
Precursor This compound(R)-stereocenter sets the C1 configuration.
Reagent MethylamineProvides the N-methyl group of ephedrine.
Catalyst PtO₂ or Pd/CHeterogeneous catalyst for hydrogenation. Pt often gives better stereoselectivity for ephedrine.[9]
Solvent MethanolGood solubility for reactants; common for catalytic hydrogenations.
Temperature Room TemperatureMild conditions prevent side reactions and degradation.
**Pressure (H₂) **3 - 5 atmSufficient for efficient reduction without requiring specialized high-pressure equipment.
Expected Yield > 85% (as hydrochloride salt)High conversion is typical for this reaction.
Diastereomeric Ratio Ephedrine:Pseudoephedrine > 90:10Kinetic control with a platinum catalyst favors the formation of the ephedrine isomer.[9]
Analytical Characterization

The final product must be rigorously characterized to confirm its identity, purity, and stereochemical integrity.

Analytical MethodPurposeKey Parameters to Measure
HPLC-UV / HPLC-MS Purity assessment and quantificationPeak area for ephedrine vs. impurities; comparison to a reference standard.[11][12]
Chiral HPLC / SFC-MS Determination of diastereomeric and enantiomeric puritySeparation and quantification of all four stereoisomers: (1R,2S)-ephedrine, (1S,2R)-ephedrine, (1R,2R)-pseudoephedrine, (1S,2S)-pseudoephedrine.[13]
¹H and ¹³C NMR Structural confirmationChemical shifts and coupling constants consistent with the ephedrine hydrochloride structure.[14]
FT-IR Spectroscopy Functional group identificationPresence of O-H, N-H, and aromatic C-H stretches.[14]
Melting Point Identity and PurityComparison to the literature value for ephedrine hydrochloride (approx. 217-220°C).[9]

Experimental Workflow Visualization

Figure 3: Step-by-Step Experimental Workflow.

Safety & Handling

Chemical Hazards:

  • Methylamine: Corrosive, flammable, and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical splash goggles.[15]

  • Solvents (Methanol, Diethyl Ether): Highly flammable. Ensure no ignition sources are present. Use in a fume hood.

  • Hydrogen Gas: Extremely flammable and explosive. Ensure the reaction system is leak-proof and properly purged.

  • Catalysts (PtO₂, Pd/C): Finely divided metals can be pyrophoric (ignite spontaneously in air), especially after use when saturated with hydrogen and solvent. Do not allow the used catalyst to dry in the air. Quench carefully under an inert, wet atmosphere.

  • Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care using appropriate PPE.[15]

Procedural Hazards:

  • Pressure Reactions: Hydrogenation should only be performed by trained personnel using certified pressure equipment. Never exceed the pressure rating of the vessel.

  • Waste Disposal: Dispose of all chemical waste, including quenched catalyst and solvents, according to institutional and environmental regulations.

References

  • LookChem. Cas 1798-60-3,this compound. [Link]

  • Demir, A. S., Ayhan, P., & Sopaci, S. B. (2007). The production of ephedrine and pseudoephedrine from ( R )PAC. ResearchGate. [Link]

  • Google Patents.
  • LookChem. This compound. [Link]

  • ResearchGate. Synthesis of R-(−)-phenylacetylcarbinol by fermenting yeast and subsequent reductive amination towards ephedrine. [Link]

  • Maroney, K., et al. (2014). Investigation of the l-phenylacetylcarbinol process to substituted benzaldehydes of interest. Forensic Science International. [Link]

  • Wikipedia. Phenylacetylcarbinol. [Link]

  • Google Patents. WO2020129087A1 - NOVEL PROCESS FOR THE PREPARATION OF R-PHENYLACETYLCARBINOL AND β-AMINOALCOHOLS.
  • DCU Research Repository. The Synthesis and Pharmacology of Ephedrine Analogues. [Link]

  • Google Patents.
  • Maroney, K., et al. (2014). Investigation of the l-phenylacetylcarbinol process to substituted benzaldehydes of interest. Forensic Science International, 235, 52-61. [Link]

  • Srisbai, E., et al. (2023). Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst. Fermentation, 9(9), 834. [Link]

  • Victoria University. TECHNOLOGY PROFILE - Clean Green Ephedrine Manufacturing Process. [Link]

  • Manske, R. H. F., & Johnson, T. B. (1929). SYNTHESIS OF EPHEDRINE AND STRUCTURALLY SIMILAR COMPOUNDS. II. THE SYNTHESIS OF SOME EPHEDRINE HOMOLOGS AND THE RESOLUTION OF EPHEDRINE. Journal of the American Chemical Society, 51(6), 1906–1909. [Link]

  • Reddy, P. V. G., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(12), 5449–5455. [Link]

  • Lee, J., et al. (2021). A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma. Pharmaceuticals, 14(11), 1172. [Link]

  • Google Patents. CN1132740A - New Technology of Ephedrine Extraction.
  • Kuwayama, K., et al. (2021). Stereoselective analysis of ephedrine and its stereoisomers as impurities and/or by-products in seized methamphetamine by supercritical fluid chromatography/tandem mass spectrometry. Forensic Science International, 318, 110594. [Link]

  • Google Patents.
  • Semantic Scholar. Method Development and Validation of Ephedrine and Pseudoephedrine in Horse Urine by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Lee, J. H., et al. (2018). Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2018, 8126084. [Link]

  • Kim, H., & Lee, S. (2013). Selective extraction of ephedrine from Ephedra sinica using mixtures of CO2, diethylamine, and methanol. ResearchGate. [Link]

  • Google Patents. WO2012011619A1 - Method for separating ephedrine from ephedra sinica stapf at a high yield, and adjuvant for enhancing immunity containing ephedrine as an active ingredient.

Sources

Application Notes & Protocols: (R)-1-Hydroxy-1-phenylacetone as a Versatile Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-1-Hydroxy-1-phenylacetone, also known as (R)-phenylacetylcarbinol ((R)-PAC), is a highly valuable chiral synthon in the field of medicinal chemistry and pharmaceutical development.[1] Its unique structure, which incorporates a stereogenic center bearing a hydroxyl group adjacent to a carbonyl moiety, provides a versatile scaffold for the asymmetric synthesis of a wide array of complex, biologically active molecules.[1] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the properties, synthesis, and critical applications of (R)-PAC. We will provide in-depth, field-proven protocols for its synthesis and subsequent conversion into key pharmaceutical agents, most notably ephedrine and pseudoephedrine, as well as other bioactive compounds.[2][3][4]

Introduction to this compound: The Chiral Advantage

In modern drug discovery, stereochemistry is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, efficacy, and safety profile. Chiral building blocks are therefore indispensable tools for constructing enantiomerically pure pharmaceuticals. This compound stands out as a premier chiral intermediate due to its dual functionality—a secondary alcohol and a ketone—which allows for a variety of stereocontrolled transformations.

Its most prominent application lies in its role as a direct precursor to the diastereomeric amino alcohols, ephedrine and pseudoephedrine, which are globally recognized for their use as decongestants and bronchodilators.[3][5] Beyond this classical application, (R)-PAC is instrumental in the development of novel adrenergic receptor agonists and antagonists, where the (R)-configuration is often essential for achieving high receptor binding affinity and desired biological response.[1] Furthermore, it serves as a starting material for chiral aminoalkanol derivatives that have shown promise as antibacterial and antifungal agents.[2][6]

Physicochemical & Handling Properties

Accurate knowledge of a compound's physical properties is critical for its effective use in synthesis. The table below summarizes the key characteristics of this compound.

PropertyValueReference(s)
IUPAC Name (1R)-1-hydroxy-1-phenylpropan-2-one[1]
Synonyms (R)-Phenylacetylcarbinol, (R)-PAC, (R)-1-Hydroxy-1-phenyl-2-propanone[2][7]
CAS Number 1798-60-3[2]
Molecular Formula C₉H₁₀O₂[2][8]
Molecular Weight 150.17 g/mol [2][8]
Appearance Data not consistently available; often an oil or low-melting solid
Boiling Point ~253 °C at 760 mmHg[2][7][9]
Density ~1.12 g/cm³[2][7][9]
Flash Point ~104.6 °C[2][7][9]
Solubility Sparingly soluble in ethanol, slightly soluble in chloroform, ethyl acetate.[2][7]
Storage Conditions -20°C Freezer, under an inert atmosphere for long-term stability.[2][7]

Synthesis of this compound: Biocatalytic and Chemical Routes

The efficient and stereoselective synthesis of (R)-PAC is a topic of significant industrial and academic interest. Both biocatalytic and traditional chemical methods have been developed.

Biocatalytic Synthesis via Fermentation (Industrial Standard)

The most established and industrially preferred method for producing (R)-PAC is through a whole-cell biotransformation process using yeast, typically Saccharomyces cerevisiae (baker's yeast).[3][10][11]

Causality and Mechanism: This process leverages the yeast's native enzyme, pyruvate decarboxylase (PDC). In the presence of excess benzaldehyde, the enzyme decarboxylates pyruvate (generated from a sugar source like glucose) to form an activated acetaldehyde intermediate (hydroxyethyl-ThDP). This intermediate then attacks the benzaldehyde molecule in a stereospecific acyloin condensation reaction to yield (R)-PAC with high enantiomeric purity.[5][12] This biocatalytic route is favored for its mild reaction conditions, use of inexpensive starting materials, and excellent stereoselectivity, which circumvents the need for chiral auxiliaries or expensive metal catalysts.[10]

Challenges: Key challenges include the inherent toxicity of the benzaldehyde substrate and the (R)-PAC product to the yeast cells, which can limit yields.[4] Additionally, side reactions catalyzed by other yeast enzymes can produce by-products such as benzyl alcohol and 1-phenyl-1,2-propanediol, complicating purification.[3]

Biocatalytic_Synthesis Glucose Glucose Yeast Yeast Cells (S. cerevisiae) Glucose->Yeast Metabolism Pyruvate Pyruvate PDC Pyruvate Decarboxylase (PDC) Pyruvate->PDC Substrate Benzaldehyde Benzaldehyde Benzaldehyde->PDC Substrate Yeast->Pyruvate RPAC (R)-1-Hydroxy- 1-phenylacetone ((R)-PAC) PDC->RPAC Acyloin Condensation

Caption: Biocatalytic synthesis of (R)-PAC using yeast.

Chemo-enzymatic and Chemical Synthesis

Alternative routes provide pathways to (R)-PAC without relying on whole-cell fermentation.

  • Chemo-enzymatic Reduction: This approach involves the specific reduction of 1-phenyl-1,2-propanedione (PPD). Enzymes such as ephedrine dehydrogenase (EDH) can selectively reduce one of the carbonyl groups to furnish (R)-PAC.[3][12]

  • Asymmetric Chemical Hydrogenation: 1-phenyl-1,2-propanedione can be hydrogenated using platinum-based catalysts in the presence of a chiral modifier, such as cinchonidine.[7] This method can yield the (R)-enantiomer with moderate to high enantiomeric excess under optimized conditions.[7]

Core Applications in Pharmaceutical Synthesis

Application 1: Synthesis of Ephedrine and Pseudoephedrine

The primary industrial application of (R)-PAC is as the key chiral precursor for the synthesis of ephedrine and pseudoephedrine.[2][4]

Synthetic Rationale: The synthesis is achieved through a diastereoselective reductive amination. The ketone carbonyl of (R)-PAC is reacted with methylamine to form an intermediate imine, which is then reduced. The choice of reducing agent and reaction conditions influences the diastereomeric ratio of the resulting ephedrine and pseudoephedrine products. This transformation efficiently converts the achiral ketone into a new chiral center, with the stereochemistry directed by the existing (R)-configured hydroxyl group.

Ephedrine_Synthesis RPAC (R)-PAC Imine Intermediate Imine RPAC->Imine Methylamine Methylamine (CH₃NH₂) Methylamine->Imine Reduction Reductive Amination (e.g., H₂/Catalyst) Imine->Reduction Products Ephedrine & Pseudoephedrine Reduction->Products

Caption: Synthesis of ephedrine from (R)-PAC.

Application 2: Synthesis of Chiral Amino Alkanols

(R)-PAC is a valuable starting material for libraries of chiral amino alkanol derivatives, which are often investigated for novel therapeutic properties.[2][6] These compounds are frequently screened for antibacterial and antifungal activity.[6]

Synthetic Rationale: The synthesis typically involves a two-step process. First, the ketone of (R)-PAC is stereoselectively reduced to create a 1-phenyl-1,2-propanediol with a defined stereochemistry. Subsequent chemical steps can convert one or both hydroxyl groups into amines or other functionalities to generate a diverse set of chiral molecules for biological screening.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified researchers in a controlled laboratory setting. All chemical handling must be performed with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Protocol 1: Biocatalytic Synthesis of (R)-PAC using Saccharomyces cerevisiae

This protocol is adapted from established biotransformation procedures.[11][13]

Materials:

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Glucose (Dextrose)

  • Benzaldehyde

  • Acetaldehyde (optional, to reduce by-product formation)

  • Citrate buffer (0.1 M, pH 5.0-6.0)

  • Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stirred tank bioreactor or temperature-controlled shaker flask

Procedure:

  • Media Preparation: Prepare a sterile transformation medium. For 1 liter, dissolve 100 g glucose and 1 g MgSO₄ in 1 L of 0.1 M citrate buffer (pH 5.2).

  • Yeast Activation: In a separate flask, activate 50 g of baker's yeast in 500 mL of warm (30-35°C) sterile water for 30 minutes.

  • Inoculation: Add the activated yeast slurry to the transformation medium in the bioreactor or shaker flask.

  • Incubation: Maintain the culture at 30°C with gentle agitation for 45-60 minutes to allow the yeast to acclimate and begin glycolysis.

  • Substrate Addition: Prepare a solution of 10 mL benzaldehyde in 10 mL of ethanol. Add this solution to the yeast culture slowly over 1-2 hours using a syringe pump. Rationale: Slow addition minimizes the toxicity of benzaldehyde to the yeast cells.

  • Biotransformation: Continue the incubation at 30°C with agitation for 24-48 hours. Monitor the reaction progress by periodically taking samples and analyzing them via TLC or HPLC.

  • Harvesting: After the reaction is complete (indicated by the consumption of benzaldehyde), stop the agitation and cool the mixture.

  • Extraction: Filter the mixture through a pad of Celite to remove the yeast cells. Transfer the filtrate to a separatory funnel and extract three times with equal volumes of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-PAC product.

  • Purification: The crude product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of (R)-PAC to Ephedrine/Pseudoephedrine

This is a generalized chemical protocol. The specific conditions can greatly influence the diastereomeric outcome.

Materials:

  • This compound ((R)-PAC)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Methanol or Ethanol

  • Raney Nickel or Platinum on Carbon (Pt/C) catalyst

  • Hydrogen gas source or a chemical reducing agent like Sodium Borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane

Procedure (Catalytic Hydrogenation Route):

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker or similar), dissolve 10 mmol of (R)-PAC in 50 mL of methanol.

  • Amine Addition: Add 15 mmol (1.5 equivalents) of methylamine solution to the vessel.

  • Catalyst Addition: Carefully add 0.5 g of Raney Nickel or 5% Pt/C catalyst to the mixture under an inert atmosphere. Caution: Catalysts can be pyrophoric.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of H₂. Heat the reaction to 40-60°C and agitate vigorously.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salts of ephedrine and pseudoephedrine.

  • Purification: The diastereomeric salts can be separated by fractional crystallization from appropriate solvent systems.

Conclusion

This compound is a cornerstone of stereoselective synthesis in the pharmaceutical industry. Its value is firmly established through its role in the large-scale production of essential medicines like ephedrine.[3] The continued exploration of biocatalytic methods, including the use of novel enzymes and reaction engineering, promises to make its synthesis even more efficient and sustainable.[3][12] For medicinal chemists, (R)-PAC remains a powerful and versatile chiral building block, enabling the creation of complex and enantiomerically pure molecules with the potential to become the next generation of therapeutic agents.

References

  • This compound | Chiral Building Block - Benchchem. (n.d.).
  • Cas 1798-60-3,this compound - LookChem. (n.d.).
  • This compound - LookChem. (n.d.).
  • This compound | CAS#:1798-60-3 | Chemsrc. (n.d.).
  • This compound, CAS No. 1798-60-3 - iChemical. (n.d.).
  • This compound, CAS No. 1798-60-3 - ChemicalBook. (n.d.).
  • Reaction Engineering for Asymmetric R‐/S‐PAC Synthesis With Ephedrine or Pseudoephedrine Dehydrogenase in Pickering Emulsion - PMC. (2022). PubMed Central.
  • Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst. (2023). National Institutes of Health.
  • Enhanced production of R-phenylacetylcarbinol (R-PAC) through enzymatic biotransformation. (n.d.). ResearchGate.
  • The production of ephedrine and pseudoephedrine from (R)PAC. (n.d.). ResearchGate.
  • Synthetic cathinones: chemical phylogeny, physiology, and neuropharmacology. (2013). PubMed.
  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (n.d.). MDPI.
  • Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. (2011). Drug Testing and Analysis.
  • Synthesis of R-(−)-phenylacetylcarbinol by fermenting yeast and subsequent reductive amination towards ephedrine. (n.d.). ResearchGate.
  • Preparation method of L-Phenylacetylcarbinol - Google Patents. (n.d.).
  • Biotransformation of L-PAC to ephedrine : r/chemistry - Reddit. (2023).

Sources

Application Note: High-Resolution Chiral HPLC Separation of (R)- and (S)-1-Hydroxy-1-phenylacetone (PAC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric separation of (R)- and (S)-1-Hydroxy-1-phenylacetone (PAC). PAC is a critical chiral intermediate in the industrial synthesis of L-ephedrine and pseudoephedrine. The pharmacological efficacy of these final products is strictly dependent on the enantiopurity of the PAC precursor, typically produced via the biotransformation of benzaldehyde by yeast (e.g., Saccharomyces cerevisiae or Candida utilis).

This guide provides a validated normal-phase method using a cellulose-based Chiral Stationary Phase (CSP), offering superior resolution (


) and reproducibility compared to reverse-phase alternatives.

Chemical Background & Separation Strategy

The Analyte
  • IUPAC Name: 1-Hydroxy-1-phenylpropan-2-one[1]

  • Common Name: Phenylacetylcarbinol (PAC)[1][2][3]

  • Chiral Center: C1 (Hydroxyl group attachment)

  • Target Enantiomer: (R)-PAC is the desired intermediate for L-ephedrine synthesis.

The Separation Mechanism

The separation relies on the Chiralcel OD-H column (or equivalent), which utilizes Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. The chiral recognition mechanism involves a "three-point interaction" model:

  • Hydrogen Bonding: Between the hydroxyl/carbonyl groups of PAC and the carbamate groups of the CSP.

  • 
     Interactions:  Between the phenyl ring of PAC and the 3,5-dimethylphenyl group of the CSP.
    
  • Steric Inclusion: The analyte fits into the chiral cavities of the polysaccharide structure.

Interaction Diagram

The following diagram illustrates the theoretical interaction mechanism driving the separation.

ChiralMechanism Analyte Analyte: (R/S)-PAC Interaction1 H-Bonding (C=O and -OH groups) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Aromatic Rings) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Cavity) Analyte->Interaction3 CSP Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Differential Retention (Enantioseparation) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic interactions between PAC enantiomers and the Cellulose-based CSP.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Quaternary or Binary pump system with UV/Vis or Diode Array Detector (DAD).

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Lux Cellulose-1).

  • Solvents:

    • n-Hexane (HPLC Grade, >99%)

    • 2-Propanol (IPA) (HPLC Grade)

    • Formic Acid (Optional, for peak shape improvement)

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane : 2-Propanol (95 : 5 v/v)High hexane content ensures normal phase behavior; IPA modulates polarity to control retention time.
Flow Rate 0.8 - 1.0 mL/minBalances system backpressure (< 50 bar typical) with optimal mass transfer.
Temperature 25°C (Ambient)Lower temperatures generally increase resolution (

) on polysaccharide columns.
Detection UV 283 nmMaximizes sensitivity for the benzylic ketone chromophore; 254 nm is a viable alternative.
Injection Volume 10 - 20 µLDependent on sample concentration; avoid overloading to prevent peak broadening.
Run Time ~20 minutesSufficient to elute both enantiomers and wash out potential biotransformation byproducts.
Sample Preparation

Critical Step: Biotransformation broths contain proteins and salts that will destroy a chiral column.

  • Extraction: Extract the aqueous fermentation broth with ethyl acetate or diethyl ether.

  • Drying: Evaporate the organic solvent under nitrogen or reduced pressure.

  • Reconstitution: Dissolve the residue in the Mobile Phase (Hexane:IPA 95:5).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Do not use Nylon, as it may degrade in high hexane).

Analytical Workflow

This workflow ensures data integrity and column longevity.

Workflow Start Sample Extraction Prep Dissolve in Mobile Phase & Filter (PTFE) Start->Prep Injection Injection (10-20 µL) Prep->Injection Equilibration Column Equilibration (20 column volumes) Equilibration->Injection Separation Isocratic Elution Hex:IPA (95:5) Injection->Separation Detection UV Detection (283 nm) Separation->Detection Analysis Calculate ee% (Area Normalization) Detection->Analysis

Caption: Step-by-step analytical workflow for PAC enantiomeric analysis.

Results & Discussion

Expected Retention

Under the prescribed conditions (Hex:IPA 95:5, 1.0 mL/min):

  • Peak 1: ~12-14 min

  • Peak 2: ~15-18 min

  • Elution Order: typically, the (R)-enantiomer elutes before the (S)-enantiomer on Chiralcel OD columns, but this must be confirmed with a pure reference standard as specific mobile phase additives can alter selectivity.

System Suitability Criteria

To ensure method validity, the following parameters must be met:

  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Theoretical Plates (

    
    ):  > 8,000.[4]
    
Calculation of Enantiomeric Excess (ee)


Where 

and

are the peak areas of the (R) and (S) enantiomers, respectively.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad Peaks / Tailing Interaction with residual silanols on silica surface.Add 0.1% Formic Acid or 0.1% Acetic Acid to the mobile phase to suppress ionization of silanols.
Loss of Resolution Column contamination (water or protein).Wash column with 100% Ethanol (if permitted by manufacturer) or 10% IPA in Hexane at low flow. Never use water.
Retention Time Shift Temperature fluctuation or mobile phase evaporation.Thermostat the column compartment (25°C). Use a capped solvent reservoir to prevent Hexane evaporation.
High Backpressure Particulate clogging.Replace guard column; ensure samples are filtered (0.45 µm).

References

  • MDPI. (2021). Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis and Saccharomyces cerevisiae. [Link]

  • Biosciences Biotechnology Research Asia. (2008). Biotransformation of Benzaldehyde into (R)-Phenylacetyl Carbinol by Brettanomyces Lambicus. (Describes Chiralcel OD method). [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

Sources

Enantioselective Analysis of (R)-1-Hydroxy-1-phenylacetone by Gas Chromatography: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the enantioselective analysis of (R)-1-Hydroxy-1-phenylacetone, also known as (R)-phenylacetylcarbinol (R-PAC), using gas chromatography (GC). (R)-PAC is a critical chiral intermediate in the synthesis of various pharmaceuticals, including ephedrine and pseudoephedrine.[1][2][3] The stereochemical purity of this precursor is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive methodology for the separation and quantification of the (R) and (S) enantiomers of 1-Hydroxy-1-phenylacetone. The protocol details sample preparation, instrumentation, and data analysis, underpinned by a rationale for each experimental choice to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral Purity

This compound is a chiral ketone that serves as a key building block in asymmetric synthesis.[4] Its enantiomeric purity directly influences the stereochemistry of the final drug product. The two enantiomers of a chiral molecule, while possessing identical physical and chemical properties in an achiral environment, can exhibit markedly different pharmacological and toxicological profiles in the chiral environment of the human body.[5] Therefore, the accurate determination of the enantiomeric excess (e.e.) of (R)-PAC is a critical quality control step in the pharmaceutical manufacturing process.

Gas chromatography, particularly with the use of chiral stationary phases (CSPs), is a powerful and widely adopted technique for the separation of enantiomers.[6][7] This method offers high resolution, sensitivity, and reproducibility for the analysis of volatile and semi-volatile chiral compounds.

Principle of Chiral Gas Chromatography

The separation of enantiomers by gas chromatography relies on the differential interaction between the enantiomers and a chiral stationary phase within the GC column.[6] These stationary phases are typically composed of a chiral selector, such as a derivatized cyclodextrin, immobilized on a polysiloxane backbone. The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation and quantification.

Materials and Methods

Reagents and Standards
  • This compound standard (≥98% purity)

  • (S)-1-Hydroxy-1-phenylacetone standard (≥98% purity)

  • Racemic 1-Hydroxy-1-phenylacetone standard

  • Ethyl acetate (GC grade, ≥99.5%)

  • Dichloromethane (GC grade, ≥99.5%)

  • Anhydrous Sodium Sulfate (ACS grade)

  • Helium (99.999% purity) or Hydrogen (99.999% purity)

  • Nitrogen (99.999% purity)

  • Compressed Air (zero grade)

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral GC Column: A column with a cyclodextrin-based stationary phase is recommended. For example, a HYDRODEX β-TBDAc (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar column designed for chiral separations.

  • Autosampler: Agilent 7693A or equivalent.

  • GC Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringes: 10 µL and 100 µL microsyringes.

  • Data Acquisition and Processing Software: Agilent OpenLab CDS or equivalent.

Experimental Protocol

Standard and Sample Preparation

The following protocol outlines the preparation of calibration standards and a typical sample solution.

Protocol 1: Preparation of Standard and Sample Solutions

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound and (S)-1-Hydroxy-1-phenylacetone standards into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with ethyl acetate.

  • Racemic Standard Preparation (500 µg/mL of each enantiomer):

    • Combine equal volumes of the (R) and (S) stock standards in a vial.

  • Calibration Standards:

    • Perform serial dilutions of the stock standards with ethyl acetate to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample containing 1-Hydroxy-1-phenylacetone into a volumetric flask.

    • Dissolve and dilute to a final concentration within the calibration range using ethyl acetate.

    • If the sample is in a complex matrix, a liquid-liquid extraction may be necessary. For aqueous samples, extract with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent. Reconstitute the residue in ethyl acetate.[8][9][10]

Gas Chromatography (GC) Instrument Setup and Run

The following table summarizes the recommended GC parameters. These may require optimization based on the specific instrument and column used.

ParameterRecommended SettingRationale
Inlet Split/SplitlessSplit injection is suitable for higher concentrations to avoid column overloading.
Inlet Temperature250 °CEnsures complete vaporization of the analyte without thermal degradation.
Split Ratio50:1 (adjustable)Optimizes peak shape and sensitivity.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen can provide faster analysis times.
Flow Rate1.0 mL/min (constant flow)Provides optimal column efficiency.
Oven Program
Initial Temperature120 °CAllows for initial separation of solvent and analyte.
Hold Time2 minEnsures the entire sample is transferred from the inlet to the column.
Ramp Rate5 °C/minA gradual ramp allows for effective separation of the enantiomers.
Final Temperature180 °CEnsures elution of the analytes in a reasonable time.
Final Hold Time5 minAllows for elution of any less volatile components and column bake-out.
Detector (FID)
Temperature280 °CPrevents condensation of the analyte in the detector.
H2 Flow30 mL/minOptimized for flame combustion.
Air Flow300 mL/minOptimized for flame combustion.
Makeup Gas (N2)25 mL/minImproves detector sensitivity.

Data Analysis and Interpretation

Peak Identification and Integration

The enantiomers of 1-Hydroxy-1-phenylacetone will elute as two separate peaks. The elution order should be confirmed by injecting the individual (R) and (S) standards. The peak areas of each enantiomer are integrated using the data acquisition software.

Calculation of Enantiomeric Excess (% e.e.)

The enantiomeric excess is a measure of the purity of a chiral substance. It is calculated using the following formula:

% e.e. = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Where:

  • Area(R) is the peak area of the (R)-enantiomer.

  • Area(S) is the peak area of the (S)-enantiomer.

A higher % e.e. indicates a greater proportion of the desired enantiomer.

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH Q2(R1) guidelines.[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing A Weighing of Standards & Sample B Dissolution in Ethyl Acetate A->B C Serial Dilution (Standards) B->C D Autosampler Injection C->D Inject E Chiral GC Column Separation D->E F FID/MS Detection E->F G Peak Integration F->G Acquire Data H Calculation of % e.e. G->H I Reporting H->I

Caption: Workflow for the GC analysis of this compound.

Analyte Structure

Analyte_Structure compound label This compound

Caption: Chemical structure of this compound.

Conclusion

This application note presents a robust and reliable method for the enantioselective analysis of this compound using gas chromatography. The use of a chiral stationary phase allows for the effective separation of the (R) and (S) enantiomers, which is crucial for the quality control of this important pharmaceutical intermediate. The detailed protocol for sample preparation, instrument setup, and data analysis provides a solid foundation for researchers and scientists in the pharmaceutical industry to implement this method in their laboratories. Method validation is recommended to ensure compliance with regulatory requirements.

References

  • LookChem. This compound. [Link]

  • Oxford Academic. Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. [Link]

  • International Journal of Pharmaceutical Sciences. Method Development and Validation of Gas Chromatography. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. [Link]

  • ResearchGate. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • National Center for Biotechnology Information. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst. [Link]

  • National Center for Biotechnology Information. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. [Link]

  • ResearchGate. The Spectrophotometric Determination of Phenylacetone in Amphetamine. [Link]

  • PAC LP. Gas Chromatography (GC) Analysis. [Link]

  • Chemsrc. This compound | CAS#:1798-60-3. [Link]

  • ResearchGate. Enhanced production of R-phenylacetylcarbinol (R-PAC) through enzymatic biotransformation | Request PDF. [Link]

  • ResearchGate. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. [Link]

  • PubMed. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. [Link]

  • ResearchGate. Determination of 1-phenyl-2-propanone (P2P) by HS-GC/MS in a material sold as “wet amphetamine” | Request PDF. [Link]

  • ALS Environmental. Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. [Link]

  • RSC Publishing. A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • Google Patents.
  • Wikipedia. Phenylacetone. [Link]

  • Redalyc. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. [Link]

  • National Center for Biotechnology Information. Phenylacetone | C9H10O | CID 7678 - PubChem. [Link]

  • Longdom Publishing. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit. [Link]

  • ResearchGate. Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF. [Link]

  • National Center for Biotechnology Information. Reaction Engineering for Asymmetric R‐/S‐PAC Synthesis With Ephedrine or Pseudoephedrine Dehydrogenase in Pickering Emulsion. [Link]

  • MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]

  • ResearchGate. Investigation of the l-phenylacetylcarbinol process to substituted benzaldehydes of interest | Request PDF. [Link]

  • MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]

  • ResearchGate. Sample Preparation Techniques for Gas Chromatography. [Link]

  • PubMed. Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. [Link]

Sources

Application Note: Strategies for the Derivatization of (R)-1-Hydroxy-1-phenylacetone for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-1-Hydroxy-1-phenylacetone is a chiral α-hydroxy ketone of significant interest in the pharmaceutical and fine chemical industries, notably as a precursor in the synthesis of bioactive molecules like pseudoephedrine and ephedrine.[1] Its stereochemical purity is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). However, the direct analysis of this compound by standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fraught with challenges. Its polarity, low volatility, and lack of a strong chromophore necessitate chemical derivatization to enable robust, sensitive, and selective analysis. This guide provides a detailed exploration of derivatization strategies and step-by-step protocols for the achiral and chiral analysis of this compound, designed for researchers and professionals in analytical and drug development.

The Analytical Challenge: Why Derivatization is Essential

The molecular structure of this compound, containing both a secondary hydroxyl (-OH) and a ketone (C=O) group, presents several analytical hurdles:

  • Gas Chromatography (GC): The polar hydroxyl group engages in strong intermolecular hydrogen bonding, which significantly reduces the molecule's volatility and leads to poor thermal stability.[2] Direct injection onto a GC column often results in broad, tailing peaks, low sensitivity, and potential on-column degradation, making accurate quantification impossible.[2]

  • High-Performance Liquid Chromatography (HPLC): While HPLC is suitable for polar compounds, this compound lacks a strong chromophore, resulting in poor sensitivity with standard UV-Vis detectors.

  • Enantioselective Analysis: Quantifying the enantiomeric purity is paramount. Enantiomers possess identical physical properties in an achiral environment, making their separation impossible on standard chromatographic columns without modification.[3]

Derivatization addresses these issues by chemically modifying the analyte to enhance its analytical properties. The primary goals are:

  • Increase Volatility and Thermal Stability: By replacing the active hydrogen of the hydroxyl group with a non-polar group, intermolecular hydrogen bonding is eliminated.[4]

  • Enhance Detector Response: By introducing a chromophoric or fluorophoric tag, detection sensitivity in HPLC is significantly improved.[5]

  • Enable Chiral Separation: By reacting the chiral analyte with a chiral derivatizing agent, a pair of diastereomers is formed, which can be separated on a conventional achiral column.[6]

Derivatization Strategies: A Mechanistic Overview

The choice of derivatization strategy is dictated by the analytical objective (achiral quantification vs. enantiomeric purity) and the chosen instrumentation (GC vs. HPLC).

For Gas Chromatography: Silylation

Silylation is the preferred method for preparing hydroxyl-containing compounds for GC analysis. It involves the reaction of the hydroxyl group with a silylating reagent to form a non-polar and volatile trimethylsilyl (TMS) ether.[7]

  • Mechanism: The reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), reacts with the active hydrogen on the hydroxyl group. MSTFA is a highly versatile and potent silylating agent that produces a stable TMS derivative, making it ideal for this application.[8] The resulting derivative is significantly more volatile and thermally stable, leading to sharp, symmetrical peaks in the chromatogram.

G cluster_reagents Reagents cluster_process Derivatization Process cluster_product Product Analyte This compound Reaction Heat (e.g., 70°C, 30 min) Analyte->Reaction MSTFA MSTFA (Silylating Agent) MSTFA->Reaction Derivative Volatile TMS Ether Derivative Reaction->Derivative Silylation

Caption: Silylation reaction workflow for GC analysis.

For Chiral Analysis: The Indirect Method via Diastereomer Formation

To determine the enantiomeric excess (e.e.) of this compound, the most reliable indirect method involves derivatization with a chiral agent. This converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated on a standard achiral column.[6]

  • Mechanism with Mosher's Acid: α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a premier chiral derivatizing agent for determining the absolute configuration of secondary alcohols.[9][10] Its acid chloride form reacts with the hydroxyl group of (R)- and (S)-1-Hydroxy-1-phenylacetone to form diastereomeric Mosher's esters.[11] The reaction is typically performed in the presence of a mild base like pyridine to scavenge the HCl byproduct.[11] Analyzing the resulting diastereomers by GC or HPLC allows for the accurate quantification of the original enantiomeric ratio.

G cluster_enantiomers Enantiomeric Mixture cluster_diastereomers Diastereomeric Mixture R_Analyte (R)-Analyte CDA (S)-Mosher's Acid Chloride (Chiral Derivatizing Agent) R_Analyte->CDA S_Analyte (S)-Analyte S_Analyte->CDA Diastereomer_RS (R,S)-Diastereomer CDA->Diastereomer_RS Esterification Diastereomer_SS (S,S)-Diastereomer CDA->Diastereomer_SS Esterification Analysis Separation on Achiral Column (GC or HPLC) Diastereomer_RS->Analysis Diastereomer_SS->Analysis

Caption: Formation of diastereomers for chiral analysis.

For HPLC-UV Analysis: Ketone Derivatization

For quantification in matrices where GC is not ideal, derivatization of the ketone group can enhance HPLC-UV detection.

  • Mechanism with DNPH: 2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent for aldehydes and ketones. It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative, which is brightly colored and strongly absorbs UV light, enabling highly sensitive detection.[12] This method is particularly useful for quantifying total α-hydroxy ketone content.

Experimental Protocols

Safety Precaution: All work should be performed in a well-ventilated fume hood. Derivatizing agents are often corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Achiral GC-MS Analysis via Silylation

This protocol is designed to quantify the total concentration of 1-Hydroxy-1-phenylacetone by converting it to its more volatile TMS ether.

Materials:

  • 1-Hydroxy-1-phenylacetone sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine (optional, as catalyst)

  • Anhydrous Ethyl Acetate (or other suitable solvent)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 1-Hydroxy-1-phenylacetone sample into a clean, dry GC vial.

  • Solvent Addition: Add 500 µL of anhydrous ethyl acetate to dissolve the sample.

  • Reagent Addition: Add 100 µL of MSTFA to the vial. If the reaction is sluggish, 10 µL of anhydrous pyridine can be added as a catalyst.[4]

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 70°C for 30 minutes to ensure complete derivatization.[2]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

GC-MS Parameters (Typical):

Parameter Setting
Column Standard non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm
Injection Mode Split (e.g., 20:1 ratio)
Injector Temp. 250°C
Oven Program Initial 80°C, hold 2 min; Ramp at 10°C/min to 280°C, hold 5 min
Carrier Gas Helium, constant flow of 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C

| Scan Range | 40-450 amu |

Protocol 2: Enantiomeric Purity by GC via Mosher's Ester Formation

This protocol creates diastereomeric esters to allow for the separation and quantification of the (R)- and (S)-enantiomers on a standard achiral GC column. Two parallel reactions are required, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl, to confirm peak identity.

Materials:

  • 1-Hydroxy-1-phenylacetone sample (racemic standard and unknown sample)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2 mL GC vials with PTFE-lined caps

Procedure:

  • Sample Preparation (perform in two separate vials): To each of two clean, dry vials, add ~1 mg of the 1-Hydroxy-1-phenylacetone sample. Dissolve in 500 µL of anhydrous DCM. Add 20 µL of anhydrous pyridine.

  • Reagent Addition:

    • To Vial 1, add 1.2 equivalents of (R)-MTPA-Cl.

    • To Vial 2, add 1.2 equivalents of (S)-MTPA-Cl.

  • Reaction: Cap the vials and allow them to react at room temperature for 1-4 hours, or until the reaction is complete (can be monitored by TLC).[11]

  • Workup:

    • Quench the reaction by adding 500 µL of saturated NaHCO₃ solution to each vial to neutralize excess acid chloride and pyridine hydrochloride.

    • Vortex and allow the layers to separate.

    • Carefully transfer the organic (bottom DCM) layer to a clean vial.

    • Dry the organic layer over a small amount of anhydrous Na₂SO₄.

  • Analysis: The resulting solutions containing the diastereomeric esters can be directly injected into the GC-MS using the achiral parameters outlined in Protocol 1. The two diastereomers should appear as two distinct, separated peaks. By comparing the chromatograms from the (R)- and (S)-MTPA-Cl reactions, peak elution order can be definitively assigned.

Data Interpretation and Validation

Achiral Analysis: A single, sharp peak corresponding to the TMS-ether of 1-Hydroxy-1-phenylacetone should be observed. The identity can be confirmed by its mass spectrum, which will show a characteristic molecular ion and fragmentation pattern.

Chiral Analysis: The chromatogram will show two peaks corresponding to the two diastereomers.

  • Peak 1: e.g., (R)-alcohol + (S)-MTPA -> (R,S)-ester

  • Peak 2: e.g., (S)-alcohol + (S)-MTPA -> (S,S)-ester

The enantiomeric excess (% e.e.) is calculated from the peak areas (A1 and A2) of the two diastereomers:

% e.e. = |(A1 - A2) / (A1 + A2)| * 100

A control reaction with a racemic standard is crucial to confirm separation and establish the baseline retention times for both diastereomers.

Derivatization MethodTarget Functional GroupAnalytical GoalPrimary TechniqueKey Advantages
Silylation (MSTFA) HydroxylTotal QuantificationGC-FID, GC-MSIncreases volatility; excellent peak shape; thermally stable derivative.[2][8]
Mosher's Esterification HydroxylEnantiomeric PurityGC or HPLC (achiral column)Reliable diastereomer formation; allows use of standard columns; well-established method.[6][11]
Hydrazone Formation (DNPH) KetoneTotal QuantificationHPLC-UVIntroduces strong chromophore; high sensitivity for UV detection.[12]

General Workflow for Derivatization and Analysis

The following diagram outlines the logical steps from sample receipt to final data analysis, providing a self-validating framework for the entire process.

G Overall Analytical Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing A1 Receive Sample (this compound) A2 Accurate Weighing & Dissolution in Anhydrous Solvent A1->A2 B1 Add Derivatizing Reagent (e.g., MSTFA or MTPA-Cl) A2->B1 B2 Reaction Under Controlled Conditions (Temp, Time) B1->B2 B3 Workup / Quenching (if necessary) B2->B3 C1 Inject Derivatized Sample into GC or HPLC B3->C1 C2 Chromatographic Separation C1->C2 C3 Detection (MS, FID, UV) C2->C3 D1 Peak Integration & Quantification C3->D1 D2 Calculate Concentration or Enantiomeric Excess D1->D2

Caption: A comprehensive workflow from sample to result.

References

  • LookChem. This compound | 1798-60-3. [Link]

  • Baranowska, I., & Koper, M. (2010). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 856-876. [Link]

  • Pell, R., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 629. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • Chemistry LibreTexts. 23.2: Derivatization. [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Hermawan, D., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 677. [Link]

  • Zeller, M., et al. (2005). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Analytical and Bioanalytical Chemistry, 381(7), 1431-1437. [Link]

  • Maurer, H. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. [Link]

  • O'Hagan, D., & Rzepa, H. S. (2006). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. Tetrahedron: Asymmetry, 17(12), 1839-1844. [Link]

Sources

Application Note: Regioselective Synthesis of (R)-1-Hydroxy-1-phenylacetone via Corey-Bakshi-Shibata (CBS) Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemical synthesis of (R)-1-Hydroxy-1-phenylacetone (also known as (R)-PAC or (R)-phenylacetylcarbinol) using the Corey-Bakshi-Shibata (CBS) reduction .

While (R)-PAC is traditionally generated via yeast fermentation (biotransformation) for the industrial production of ephedrine, this chemical protocol offers a high-purity, scalable alternative for drug discovery and medicinal chemistry workflows where biological contaminants must be excluded. The method utilizes (S)-Me-CBS (oxazaborolidine) to achieve high enantioselectivity (>95% ee) and relies on strict stoichiometric control to achieve regioselectivity, reducing the benzylic ketone while preserving the methyl ketone.

Scientific Foundation & Mechanism

The Challenge: Regioselectivity vs. Enantioselectivity

The substrate, 1-phenyl-1,2-propanedione , possesses two electrophilic carbonyl centers:

  • C1 (Benzylic): Electronically activated by the aromatic ring but sterically hindered by the phenyl group.

  • C2 (Aliphatic): Less sterically hindered (methyl group) but less electrophilic than the activated benzylic position.

The CBS catalyst excels at differentiating faces of a ketone (enantioselectivity) but differentiating between two ketones (regioselectivity) requires kinetic control. This protocol leverages the electronic preference of the CBS catalyst for the more Lewis-basic benzylic oxygen and utilizes limiting hydride stoichiometry to prevent over-reduction to the diol (1-phenyl-1,2-propanediol).

Mechanistic Pathway

The (S)-Me-CBS catalyst activates Borane (BH₃) via the nitrogen atom. The benzylic ketone coordinates to the endocyclic boron atom anti to the bulky phenyl group of the catalyst. This rigid "double-activation" assembly directs the hydride attack from the re-face of the ketone, yielding the (R)-alcohol.

CBS_Mechanism cluster_cycle Catalytic Cycle Cat (S)-Me-CBS Catalyst Complex Catalyst-Borane Complex Cat->Complex + BH3·THF Coord Ketone Coordination (Steric Sorting) Complex->Coord + 1-Phenyl-1,2-propanedione TS Transition State (Hydride Transfer) Coord->TS Face Selective Boronate Alkoxy-Borane Intermediate TS->Boronate Fast Boronate->Cat Recycle Prod (R)-PAC (Target) Boronate->Prod Acidic Hydrolysis Diol Anti-Diol (Over-reduction Byproduct) Boronate->Diol + Excess BH3 (Avoid this)

Figure 1: Catalytic cycle of the CBS reduction highlighting the critical branch point where excess borane leads to the unwanted diol.

Materials & Equipment

Reagents
  • Substrate: 1-Phenyl-1,2-propanedione (>98% purity).

  • Catalyst: (S)-(-)-2-Methyl-CBS-oxazaborolidine (1M in Toluene or solid).

    • Note: Use (S)-CBS to obtain the (R)-alcohol according to the Corey mnemonic for acetophenone derivatives.

  • Reductant: Borane-THF complex (1.0 M solution) or Catecholborane (for enhanced selectivity).

    • Protocol Standard: BH₃[1][2][3]·THF is used here for general accessibility.

  • Solvent: Anhydrous THF (water content <50 ppm).

  • Quench: Methanol (anhydrous).

Equipment
  • Flame-dried Schlenk line or Nitrogen glovebox.

  • Syringe pump (essential for slow addition).

  • Low-temperature reactor (-78°C capability).

  • High-Performance Liquid Chromatography (HPLC) with Chiralpak AD-H or OD-H column.

Experimental Protocol

Preparation of Catalyst-Borane Complex
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Charging: Add (S)-Me-CBS catalyst (1.0 mmol, 0.1 eq relative to substrate) to the flask.

  • Solvation: Add anhydrous THF (20 mL).

  • Activation: Cool the flask to -78°C (Dry ice/Acetone bath).

  • Borane Addition: Add BH₃·THF (0.6 - 0.7 eq, see Table 1) dropwise.

    • Critical: Do not add excess borane. We aim for mono-reduction. 0.6 eq of BH₃ theoretically provides 1.8 eq of hydride, but in CBS, the first hydride is the most kinetically active.

Regioselective Reduction
  • Substrate Solution: In a separate flame-dried vial, dissolve 1-phenyl-1,2-propanedione (10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

  • Controlled Addition: Using a syringe pump, add the substrate solution to the Catalyst/Borane mixture at -78°C over 60 minutes .

    • Why: Slow addition ensures the concentration of unreacted ketone is low relative to the catalyst, maximizing enantioselectivity. However, since Borane is limiting, we ensure the most reactive carbonyl (benzylic) consumes the hydride first.

  • Reaction Monitoring: Stir at -78°C for 2-4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). Look for the disappearance of the diketone (bright yellow) and appearance of the mono-alcohol.

    • Stop Condition: If diol starts appearing (lower Rf), quench immediately.

Workup & Purification
  • Quench: Add Methanol (5 mL) dropwise at -78°C. Caution: Hydrogen gas evolution.

    • Warning: Allow the mixture to warm to 0°C slowly only after gas evolution ceases. Rapid warming can cause racemization of the sensitive

      
      -hydroxy ketone.
      
  • Hydrolysis: Add 1N HCl (10 mL) and stir for 20 mins to break the B-N bond and recover the amino-alcohol ligand.

  • Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with saturated NaHCO₃ and Brine.

  • Drying: Dry over MgSO₄, filter, and concentrate in vacuo at <30°C (heat sensitive).

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is prone to dimerization; store at -20°C under Argon.

Critical Process Parameters (CPP) & Data

The following parameters are critical for balancing regioselectivity (Mono-ol vs Diol) and enantioselectivity.

Table 1: Optimization of Stoichiometry

ParameterRecommended RangeImpact of Deviation
Borane Equivalents 0.6 - 0.7 eq >0.8 eq: High risk of diol formation. <0.5 eq: Incomplete conversion.
Temperature -78°C >-40°C: Loss of regioselectivity (C2 attack) and lower ee%.
Addition Time 60 - 90 mins Fast addition: Localized excess of ketone can lead to non-catalyzed (racemic) background reduction.
Catalyst Loading 10 mol% <5 mol%: Slow reaction, allows background reduction.
Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Dry Glassware & Inert Atm Step2 Charge (S)-Me-CBS (10 mol%) Step1->Step2 Step3 Add BH3·THF (0.6 eq) Cool to -78°C Step2->Step3 Step4 Slow Addition of Diketone (1 hr via Syringe Pump) Step3->Step4 Step5 Monitor TLC (Stop before Diol forms) Step4->Step5 Step6 Quench with MeOH (-78°C) Step5->Step6 Step7 Acid Hydrolysis & Extraction Step6->Step7 Step8 Flash Chromatography Step7->Step8

Figure 2: Step-by-step workflow for the regioselective reduction.

Troubleshooting & Quality Control

Analytical Signatures
  • 1H NMR (CDCl₃):

    • Product ((R)-PAC): Look for the benzylic proton doublet around

      
       5.1 ppm. The methyl ketone singlet appears around 
      
      
      
      2.1 ppm.
    • Impurity (Diol): Disappearance of the ketone methyl singlet; appearance of a new multiplet for the C2-H.

  • Chiral HPLC:

    • Column: Chiralcel OD-H.

    • Mobile Phase: Hexane:iPrOH (90:10).

    • Expected: (R)-enantiomer elutes second (verify with authentic standard as elution order can vary).

Common Issues
  • Low ee% (<80%): Usually caused by moisture in the THF or "fast" addition where uncatalyzed borane reduces the ketone. Solution: Redistill THF over Na/Benzophenone and increase addition time.

  • Over-reduction (Diol formation): Borane equivalents were too high. Solution: Reduce BH₃ to 0.6 eq or switch to Catecholborane (slower, more selective).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][4][5][6][7] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Corey, E. J., & Helal, C. J. (1998).[6] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[6] Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Hildebrandt, G., & Klavehn, W. (1934). Process for the preparation of l-1-phenyl-2-methylamino-propan-1-ol. U.S. Patent 1,956,950. (Historical reference for the industrial biotransformation route vs chemical synthesis). Link

  • Groger, H. (2001).

    
    -hydroxy ketones: a facile approach to (R)-phenylacetylcarbinol. Advanced Synthesis & Catalysis, 343(5), 547-558. (Contextual comparison for regioselectivity challenges). Link
    

Sources

Large-scale production of (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemo-Enzymatic, Large-Scale Production of (R)-1-Hydroxy-1-phenylacetone

Abstract

This compound, also known as (R)-phenylacetylcarbinol ((R)-PAC), is a high-value chiral keto-alcohol that serves as a critical precursor in the pharmaceutical industry. Its primary application lies in the stereoselective synthesis of important active pharmaceutical ingredients (APIs) such as ephedrine, pseudoephedrine, and their derivatives, which are widely used as decongestants and bronchodilators[1][2]. Traditional chemical synthesis routes to (R)-PAC often suffer from low enantioselectivity, harsh reaction conditions, and the generation of significant waste streams. This application note details a robust, scalable, and environmentally benign chemo-enzymatic protocol centered on the use of Pyruvate Decarboxylase (PDC) for the asymmetric carboligation of benzaldehyde and pyruvate. We present field-proven insights into process optimization, a detailed large-scale production protocol, and methodologies for downstream processing and analysis, designed for implementation in research, process development, and manufacturing environments.

Introduction: The Imperative for Stereoselective Synthesis

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. The synthesis of enantiomerically pure compounds is therefore not an academic exercise but a regulatory and clinical necessity. (R)-PAC is the key chiral building block for accessing the desired (1R,2S) configuration of ephedrine. Biocatalysis, particularly the use of enzymes like Pyruvate Decarboxylase (PDC), offers a superior alternative to classical chemical methods[3]. PDC, a thiamine pyrophosphate (TPP)-dependent enzyme, catalyzes the stereoselective condensation of an activated acetaldehyde moiety (derived from pyruvate decarboxylation) with benzaldehyde to yield (R)-PAC with high fidelity[3][4].

This enzymatic approach provides several distinct advantages:

  • High Enantioselectivity: Typically achieves enantiomeric excess (e.e.) >99%.

  • Mild Reaction Conditions: Reactions are conducted in aqueous media at or below room temperature and near-neutral pH, reducing energy consumption and avoiding harsh reagents.

  • Reduced By-products: Unlike whole-cell fermentations which can produce benzyl alcohol, using a partially purified enzyme minimizes side reactions[5].

  • Scalability: The process, particularly when implemented in a two-phase system, is highly scalable and can achieve high product titers.

Mechanistic Rationale and Process Causality

The core of this process is the carboligase activity of PDC. The enzyme first decarboxylates pyruvate to form a C2 intermediate, hydroxyethyl-TPP (the "active acetaldehyde"). This intermediate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in a stereochemically controlled manner to form the C-C bond, yielding (R)-PAC.

PDC_Mechanism Pyruvate Pyruvate PDC_TPP PDC-TPP (Enzyme-Cofactor Complex) Pyruvate->PDC_TPP 1. Substrate Binding Active_Acetaldehyde Hydroxyethyl-TPP ('Active Acetaldehyde') PDC_TPP->Active_Acetaldehyde 2. Decarboxylation CO2 CO₂ PDC_TPP->CO2 R_PAC (R)-PAC Active_Acetaldehyde->R_PAC 4. Product Release Benzaldehyde Benzaldehyde Benzaldehyde->Active_Acetaldehyde 3. Nucleophilic Attack

Caption: Core enzymatic mechanism of (R)-PAC synthesis catalyzed by Pyruvate Decarboxylase (PDC).

The Criticality of a Two-Phase System

A primary challenge in scaling this biotransformation is the inherent toxicity and low aqueous solubility of the substrate, benzaldehyde. High concentrations of benzaldehyde can lead to enzyme inactivation. To circumvent this, an aqueous/organic two-phase system is the strategy of choice[6][7].

Causality Explained:

  • Substrate Reservoir: A water-immiscible organic solvent, such as 1-octanol, serves as a reservoir for benzaldehyde. The high partition coefficient of benzaldehyde in octanol ensures a low, non-inhibitory, yet sustained concentration in the aqueous phase where the enzymatic reaction occurs[6][8].

  • In-Situ Product Extraction: The product, (R)-PAC, preferentially partitions into the organic phase. This continuous removal from the aqueous phase shifts the reaction equilibrium towards product formation and prevents potential product inhibition of the enzyme[6].

  • Enhanced Productivity: This dual role of the organic phase allows for significantly higher overall substrate loading and results in dramatically increased final product concentrations (titers) compared to single-phase aqueous systems[6][9].

Managing Reaction pH and Temperature

The enzymatic condensation consumes a proton, leading to a gradual increase in the reaction pH. PDC activity is optimal near neutral pH and drops sharply above pH 7, making pH control essential for sustained productivity[1].

  • pH Control: For large-scale batches, the use of a robust buffer system (e.g., MOPS or phosphate) or, more practically, an automated pH control system (titrating with a dilute acid) is mandatory to maintain the pH within the optimal range (6.5-7.0)[1][9].

  • Temperature Optimization: A trade-off exists between reaction rate and enzyme stability. While PDC exhibits higher initial activity at room temperature, long-term stability and higher final product titers are achieved at lower temperatures (e.g., 6-10°C)[1]. This is a critical parameter for maximizing yield in batch processes that run for 24-48 hours.

Large-Scale Production Protocol

This protocol is designed for a 100 L working volume in a two-phase system. Adjustments may be necessary based on specific enzyme preparations and reactor configurations.

Part A: Enzyme Preparation

The source of PDC is critical. While various yeasts can be used, partially purified PDC from Candida utilis or Rhizopus javanicus has been shown to be highly effective[1][5][6]. The enzyme should be prepared to a specific activity of at least 400 U/g DCW (Dry Cell Weight)[9]. The use of a partially purified enzyme lysate is recommended over whole cells to eliminate competing side reactions, such as the reduction of benzaldehyde to benzyl alcohol[5].

Part B: Bioreactor Setup and Reagent Preparation
  • Reactor: A 150 L jacketed, stirred-tank bioreactor equipped with pH, temperature, and dissolved oxygen probes is required. Ensure proper sterilization before use.

  • Aqueous Phase (50 L):

    • Prepare 50 L of 1.0 M Potassium Phosphate buffer.

    • Adjust the pH to 6.5 using phosphoric acid.

    • Add Thiamine Pyrophosphate (TPP) to a final concentration of 2 mM.

    • Add Magnesium Chloride (MgCl₂) to a final concentration of 5 mM.

    • Add Sodium Pyruvate to a final concentration of 600 mM (approx. 3.3 kg). Dissolve completely.

  • Organic Phase (50 L):

    • Prepare 50 L of 1-octanol.

    • Dissolve 400 mM (with respect to the aqueous phase volume) of Benzaldehyde (approx. 2.12 kg) in the 1-octanol.

  • Enzyme Solution:

    • Prepare a concentrated solution of partially purified PDC to deliver a final activity of approximately 8.0 U/mL in the aqueous phase.

Part C: Biotransformation Execution
  • Reactor Charging:

    • Add the 50 L of prepared aqueous phase to the bioreactor.

    • Set the reactor temperature to 6°C and allow the buffer to equilibrate.

    • Begin gentle agitation (e.g., 150 rpm) to ensure homogeneity without creating a stable emulsion.

  • Reaction Initiation:

    • Add the prepared PDC enzyme solution to the aqueous phase.

    • Immediately after, add the 50 L organic phase (benzaldehyde in 1-octanol).

    • Increase agitation to a level that ensures adequate mixing and interfacial surface area between the two phases (e.g., 300-400 rpm).

  • Process Monitoring and Control:

    • Temperature: Maintain at 6°C for the duration of the reaction.

    • pH: Monitor the pH continuously. Maintain pH at 6.5 using an automated titrator with 1 M HCl. The pH will naturally rise as the reaction proceeds[1].

    • Sampling: Every 2-4 hours, stop agitation, allow phases to separate briefly, and take samples from both the aqueous and organic phases. Analyze via HPLC to monitor substrate consumption and product formation.

  • Reaction Endpoint: The reaction is typically complete within 30-50 hours, as indicated by the stabilization of the (R)-PAC concentration in the organic phase.

Part D: Downstream Processing and Purification
  • Phase Separation: Stop agitation and allow the two phases to fully separate. This can be facilitated by a settling tank or centrifugation for large volumes.

  • Product Isolation: Drain the lower aqueous phase. The upper organic phase, rich in (R)-PAC, is collected for purification.

  • Solvent Removal: Remove the 1-octanol under reduced pressure using a rotary evaporator or a thin-film evaporator for industrial scale.

  • Purification: The resulting crude oil containing (R)-PAC can be purified by fractional distillation under high vacuum or by silica gel column chromatography to yield the final product with >98% purity.

Analytical Workflow

  • Reaction Monitoring: Use Reverse-Phase HPLC with a C18 column to quantify benzaldehyde, pyruvate, and (R)-PAC. A UV detector set at 254 nm is suitable.

  • Enantiomeric Purity: Determine the enantiomeric excess (e.e.) of the purified (R)-PAC using Chiral HPLC. A column such as a Chiralcel OD-H or equivalent is effective, using a mobile phase like hexane/isopropanol.

Performance Data Summary

The following table summarizes typical performance data reported in the literature for enzymatic (R)-PAC production, highlighting the effectiveness of the two-phase system.

ParameterEmulsion System[1]Two-Phase System (Octanol)[6]
Enzyme Source Rhizopus javanicus PDCCandida utilis PDC
Benzaldehyde (initial) 400 mM~1 M (in organic phase)
Pyruvate (initial) 600 mM~1 M (in aqueous phase)
Temperature 6 °CAmbient (not specified)
pH 6.5 (MOPS Buffer)Not specified (pH control used)
Reaction Time 29 h49 h
(R)-PAC Titer 50.6 g/L (aqueous)141 g/L (organic) + 19 g/L (aqueous)
Molar Yield (on Benzaldehyde) 97%Not explicitly stated, but high
Enantiomeric Excess >99%>99%

Process Workflow Visualization

R_PAC_Production_Workflow cluster_prep 1. Preparation cluster_reaction 2. Biotransformation cluster_dsp 3. Downstream Processing cluster_qc 4. Quality Control Enzyme PDC Enzyme (Partially Purified) Reactor 100 L Bioreactor (6°C, pH 6.5 Control) Enzyme->Reactor Aqueous Aqueous Phase (Buffer, Pyruvate, Cofactors) Aqueous->Reactor Organic Organic Phase (Benzaldehyde in Octanol) Organic->Reactor Separation Phase Separation Reactor->Separation Reaction Completion Evaporation Solvent Evaporation Separation->Evaporation Organic Phase Purification Purification (Distillation/Chromatography) Evaporation->Purification Final_Product Pure (R)-PAC (>99% e.e.) Purification->Final_Product HPLC HPLC & Chiral HPLC Analysis Final_Product->HPLC Verification

Caption: Scalable production workflow for this compound using a two-phase system.

References

  • Rosche, B., et al. (2002). Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions. Applied Microbiology and Biotechnology, 60(3), 283-290. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Interpol Review of Controlled Substances. (2019). Phenyl Acetyl Carbinol (L-PAC and R-PAC). Sourced from ResearchGate. [Link]

  • Sandford, V., et al. (2005). (R)-phenylacetylcarbinol production in aqueous/organic two-phase systems using partially purified pyruvate decarboxylase from Candida utilis. Biotechnology and Bioengineering, 91(3), 365-374. [Link]

  • Semantic Scholar. (n.d.). (R)-phenylacetylcarbinol production in aqueous/organic two-phase systems using partially purified pyruvate decarboxylase from Candida utilis. Retrieved from [Link]

  • Google Patents. (2020). Novel process for the preparation of R-phenylacetylcarbinol and β-aminoalcohols. WO2020129087A1.
  • ResearchGate. (n.d.). Enhanced production of R-phenylacetylcarbinol (R-PAC) through enzymatic biotransformation. Retrieved from [Link]

  • Grokipedia. (n.d.). Phenylacetone. Retrieved from [Link]

  • Breitbach, M., et al. (2003). High-throughput assay of (R)-phenylacetylcarbinol synthesized by pyruvate decarboxylase. Analytical and Bioanalytical Chemistry, 376(3), 368-372. [Link]

  • Google Patents. (2003). Process for production of r-phenylacetylcarbinol by an enzymatic process in a two-phase system. WO2003020942A2.
  • LookChem. (n.d.). This compound General Description. Retrieved from [Link]

  • Google Patents. (2006). Process for production of R-phenylacetylcarbinol by an enzymatic process in a two-phase system. US7074966B2.
  • Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]

  • YouTube. (2023). Synthesis of 1-Phenylacetone from Ethylbenzene. Organic Chemistry Tutor. [Link]

  • Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Demir, A. S., et al. (2002). Characterization of benzaldehyde lyase from Pseudomonas fluorescens: A versatile enzyme for asymmetric C-C bond formation. Journal of Molecular Catalysis B: Enzymatic, 18(1-3), 55-63. [Link]

  • Zhang, C., et al. (2021). Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade. Catalysts, 11(10), 1213. [Link]

  • Porninta, K., et al. (2023). Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst. Fermentation, 9(9), 834. [Link]

  • Maruyama, A., et al. (2018). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 23(11), 2949. [Link]

  • Hobuss, D., et al. (2007). Reaction Engineering of Benzaldehyde Lyase from Pseudomonas fluorescens Catalyzing Enantioselective C−C Bond Formation. Organic Process Research & Development, 11(5), 856-863. [Link]

  • Google Patents. (2009). Chemical method for synthesizing ephedrine. CN101570492A.
  • Hauer, B., et al. (2003). Yeast pyruvate decarboxylases: variation in biocatalytic characteristics for (R)-phenylacetylcarbinol production. FEMS Yeast Research, 4(3), 299-305. [Link]

  • ResearchGate. (n.d.). Benzaldehyde lyase-catalyzed enantioselective C–C bond formation and cleavage: A review. Retrieved from [Link]

  • DCU Research Repository. (1988). The Synthesis and Pharmacology of Ephedrine Analogues. [Link]

  • Shin, H. S., & Rogers, P. L. (1996). Production of L-phenylacetylcarbinol (L-PAC) from benzaldehyde using partially purified pyruvate decarboxylase (PDC). Biotechnology and Bioengineering, 49(5), 52-62. [Link]

  • Westphal, M. V., et al. (2020). Modeling-Assisted Design of Thermostable Benzaldehyde Lyases from Rhodococcus erythropolis for Continuous Production of α-Hydroxy Ketones. ChemCatChem, 12(24), 6296-6305. [Link]

  • ResearchGate. (n.d.). Determination of Origin of Ephedrine Used as Precursor for Illicit Methamphetamine by Carbon and Nitrogen Stable Isotope Ratio Analysis. Retrieved from [Link]

  • Yao, P., et al. (2023). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Green Chemistry, 25(10), 4016-4024. [Link]

  • Ni, Y., & Xu, J. H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 911006. [Link]

  • Krizevski, R., et al. (2012). Biosynthesis of Ephedrine Initiated by Pyridoxal Phosphate‐Dependent Formation of Cathinone. Chembiochem, 13(4), 540-548. [Link]

  • Pharmaceutical Technology. (2005). Asymmetric Routes to Chiral Secondary Alcohols. Retrieved from [Link]

  • Sharma, M., et al. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 11(7), 807. [Link]

Sources

Use of (R)-1-Hydroxy-1-phenylacetone in the preparation of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Use of (R)-1-Hydroxy-1-phenylacetone in the Preparation of Chiral Amino Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound in Chiral Synthesis

Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and natural products.[1] Their biological activity is often contingent on a precise three-dimensional arrangement of hydroxyl and amino groups, making stereocontrolled synthesis a critical challenge in drug development. This compound, also known as (R)-phenylacetylcarbinol ((R)-PAC), has emerged as a valuable and versatile chiral building block for constructing these complex molecules.[2][3] Its structure, featuring a pre-defined stereocenter at the hydroxyl-bearing carbon, provides a powerful strategic advantage for directing the stereochemistry of subsequent transformations.

This guide provides an in-depth exploration of the application of this compound in the synthesis of chiral amino alcohols, with a primary focus on the diastereoselective reductive amination pathway. We will dissect the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and discuss the critical parameters that govern stereochemical outcomes. The methodologies presented are designed to be robust and adaptable, empowering researchers to leverage this key synthon in their synthetic campaigns. As an intermediate in the synthesis of widely used pharmaceuticals like pseudoephedrine and ephedrine, its utility is well-established.[4][5]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful experimentation.

PropertyValueReference(s)
CAS Number 1798-60-3[4]
Molecular Formula C₉H₁₀O₂[4]
Molecular Weight 150.17 g/mol [4]
Appearance / (Typically an oil or low-melting solid)[4]
Boiling Point 253.3 °C at 760 mmHg[4]
Density 1.12 g/cm³[4]
Storage Temp. -20°C Freezer, Under inert atmosphere[4]

Core Synthetic Strategy: Diastereoselective Reductive Amination

The most direct and powerful application of this compound is its use in diastereoselective reductive amination. This process involves two key steps: the condensation of the ketone with an amine to form an imine (or a related C=N intermediate like an oxime), followed by the reduction of this intermediate. The existing (R)-stereocenter at the C1 position exerts a strong directing effect on the reduction of the adjacent C2 position, enabling the selective formation of one of the two possible diastereomers.

The choice of reducing agent is critical to achieving high diastereoselectivity. Catalytic hydrogenation is a commonly employed method, offering high efficiency and clean reaction profiles. The catalyst surface, solvent, and hydrogen pressure all play a role in influencing the facial selectivity of the hydride attack on the imine intermediate.

G cluster_0 Step 1: Imine/Oxime Formation cluster_1 Step 2: Diastereoselective Reduction A This compound C Imine / Oxime Intermediate A->C Condensation (-H₂O) B Amine (R'-NH₂) or Hydroxylamine (NH₂OH) B->C E Chiral Amino Alcohol (New Stereocenter Formed) C->E Stereoselective Reduction D Reducing Agent (e.g., H₂/Catalyst) D->E

Figure 1. General workflow for reductive amination.

Protocol 1: Synthesis of (1R,2S)-Norephedrine via Catalytic Hydrogenation

This protocol details the synthesis of (1R,2S)-Norephedrine, a valuable pharmaceutical intermediate, through the reductive amination of an oxime derived from this compound. The formation of an oxime intermediate followed by its reduction is a reliable method for producing the corresponding primary amino alcohol.[6]

Part A: Oximation of this compound

Causality: The conversion of the ketone to its oxime derivative is a crucial first step. The oxime is generally a stable, crystalline solid that is easier to handle and purify than the starting α-hydroxy ketone. This step sets the stage for the subsequent stereoselective reduction.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or other suitable base

  • Ethanol (EtOH)

  • Water (H₂O)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add hydroxylamine hydrochloride (approx. 1.2 eq) and sodium acetate (approx. 1.5 eq) to the solution. The base is necessary to liberate free hydroxylamine from its hydrochloride salt.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the oxime product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The resulting (R)-1-hydroxy-1-phenylpropan-2-one oxime can be used in the next step, often without further purification.[6]

Part B: Diastereoselective Reduction of the Oxime

Causality: The key to stereocontrol lies in this reduction step. Catalytic hydrogenation using a heterogeneous catalyst like Palladium on carbon (Pd/C) is highly effective. The substrate adsorbs onto the catalyst surface in a preferred conformation, dictated by the existing stereocenter, leading to the delivery of hydrogen from a specific face of the C=N double bond.

Materials:

  • (R)-1-hydroxy-1-phenylpropan-2-one oxime (from Part A)

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% loading)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Celite or another filtration aid

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Reactor: To the vessel, add the oxime (1.0 eq) dissolved in methanol. Carefully add the Pd/C catalyst under the inert atmosphere. Caution: Pd/C is flammable, especially when dry and in the presence of solvents.

  • Hydrogenation: Seal the vessel, evacuate the inert gas, and introduce hydrogen gas (H₂). The pressure can range from atmospheric (balloon) to 50 psi, depending on the apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Hydrogen uptake should be monitored if using a Parr apparatus. The reaction is typically complete within 6-24 hours.[7]

  • Workup: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (1R,2S)-Norephedrine.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by conversion to its hydrochloride salt to yield a stable, crystalline solid.

Figure 2. Step-by-step protocol for Norephedrine synthesis.

Protocol 2: Synthesis of (1R,2S)-N-Methylamino-1-phenylpropan-1-ol (Ephedrine) via Direct Reductive Amination

This protocol outlines a more direct approach where the ketone reacts with a primary amine (methylamine), and the resulting imine is reduced in situ. This avoids the isolation of the intermediate.

Causality: This one-pot procedure is more atom-economical and efficient. The stereochemical outcome is again dependent on the diastereoselective reduction of the imine intermediate formed between the chiral ketone and methylamine. The choice of reducing agent and conditions is paramount for achieving high diastereoselectivity.

Materials:

  • This compound

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄) - optional, as a Lewis acid and dehydrating agent

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a flame-dried, argon-purged flask, dissolve this compound (1.0 eq) in anhydrous methanol at 0 °C.

  • Add methylamine solution (1.5-2.0 eq) dropwise. If using, Ti(OⁱPr)₄ (1.1 eq) can be added prior to the amine to facilitate imine formation.

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Reduction: In a separate flask, prepare a solution or slurry of the reducing agent (e.g., NaBH₄, approx. 1.5 eq) in methanol. Add this reducing agent portion-wise to the reaction mixture, maintaining the temperature below 10 °C. Caution: NaBH₄ reacts with methanol to generate hydrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or 1 M HCl at 0 °C to decompose any excess borohydride.

  • Workup: Adjust the pH to be basic (pH > 10) with aqueous NaOH. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude ephedrine can be purified via column chromatography or by crystallization of its hydrochloride salt.

Comparative Data on Synthetic Routes

The selection of a synthetic route often involves a trade-off between yield, selectivity, and operational simplicity.

Target CompoundAmine SourceReducing Agent/CatalystTypical Yield (%)Typical Diastereomeric Excess (d.e. %)Reference(s)
(1R,2S)-NorephedrineNH₂OH·HClH₂ / Pd-C~80-90>95[6]
(1R,2S)-EphedrineCH₃NH₂NaBH₄~70-85>90[5]
Chiral Amino AlkanolsVarious AminesBiocatalytic (AmDH)~91-99>99[7]

Troubleshooting and Mechanistic Considerations

  • Low Diastereoselectivity: This is often the primary challenge. The stereochemical outcome can be highly sensitive to temperature, solvent, and the specific reducing agent.

    • Solution: Screen different reducing agents (e.g., H₂ with various catalysts, NaBH₄, NaBH₃CN, L-Selectride®). Lowering the reaction temperature during the reduction step often enhances selectivity by favoring the transition state with lower activation energy.

  • Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce both the ketone/imine and the benzylic alcohol, leading to undesired byproducts.

    • Solution: Use milder reducing agents like NaBH₄ or catalytic hydrogenation under controlled conditions.

  • Incomplete Reaction: Imine formation can be an equilibrium process.

    • Solution: Use a dehydrating agent (e.g., Ti(OⁱPr)₄ or molecular sieves) to drive the equilibrium towards the imine product before adding the reducing agent.

Conclusion

This compound stands as a highly effective and strategic starting material for the asymmetric synthesis of chiral β-amino alcohols. Its utility is primarily demonstrated through diastereoselective reductive amination, where the inherent chirality of the molecule expertly guides the formation of a new stereocenter. By carefully selecting the amine component and optimizing the reduction conditions, researchers can access a wide range of valuable chiral amino alcohols, such as norephedrine and ephedrine, with excellent stereochemical control. The protocols and insights provided herein serve as a robust foundation for scientists engaged in pharmaceutical development and complex molecule synthesis, underscoring the enduring importance of chiral building block strategies in modern organic chemistry.

References

  • MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1798-60-3,this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of β‐aminoketone 1 to chiral γ‐aminoalcohol 2.... Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]

  • Wikimedia Commons. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Phenylacetone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [- - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v77p0050
  • Chemsrc. (2025). This compound | CAS#:1798-60-3. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Hydrogenation of α-Hydroxy Ketones Catalyzed by MsDPEN−CpIr(III) Complex*. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020129087A1 - NOVEL PROCESS FOR THE PREPARATION OF R-PHENYLACETYLCARBINOL AND β-AMINOALCOHOLS.
  • Indian Academy of Sciences. (n.d.). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Retrieved from [Link]

  • PubMed. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link][Link]

Sources

Application Note: Biocatalytic Synthesis of (R)-Phenylacetylcarbinol (PAC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the biotransformation of benzaldehyde into (R)-phenylacetylcarbinol ((R)-PAC), the critical chiral precursor for the industrial synthesis of L-ephedrine and pseudoephedrine. Unlike chemical synthesis, which often yields racemic mixtures requiring expensive resolution, the biocatalytic route utilizing Pyruvate Decarboxylase (PDC) offers high enantioselectivity. However, the process is historically plagued by substrate toxicity and by-product formation (benzyl alcohol). This guide provides optimized protocols for both whole-cell (Saccharomyces cerevisiae) and cell-free systems, emphasizing fed-batch strategies to mitigate toxicity and maximize space-time yields.

Industrial Significance & Mechanism

The "Neuberg reaction," discovered in 1921, remains the gold standard for generating (R)-PAC. The reaction relies on the carboligation ability of PDC (E.C. 4.1.1.1).

The Biochemical Pathway

In the presence of fermenting yeast, pyruvate is decarboxylated to form an enzyme-bound "active acetaldehyde" (hydroxyethyl-ThPP) intermediate. While this usually releases acetaldehyde, the presence of benzaldehyde traps this intermediate, forming an acyloin linkage.

Key Mechanistic Insight: The competition between the natural release of acetaldehyde and the carboligation with benzaldehyde is the rate-limiting factor. High concentrations of pyruvate favor the formation of the active intermediate, while controlled benzaldehyde levels drive the cross-coupling.

Pathway Visualization

PAC_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis ActiveAld Active Acetaldehyde (HE-ThPP Complex) Pyruvate->ActiveAld PDC Enzyme - CO2 Acetaldehyde Acetaldehyde (By-product) ActiveAld->Acetaldehyde Natural Release PAC (R)-PAC (Target Product) ActiveAld->PAC Carboligation + Benzaldehyde Benzaldehyde Benzaldehyde (Substrate) Benzaldehyde->PAC BenzylAlc Benzyl Alcohol (Side Reaction) Benzaldehyde->BenzylAlc ADH Enzyme (Undesired)

Figure 1: The metabolic bifurcation point. PDC mediates the formation of (R)-PAC, while Alcohol Dehydrogenase (ADH) competes to reduce benzaldehyde to benzyl alcohol.

Critical Process Parameters (CPPs)

To achieve high yields, the following parameters must be rigorously controlled.

ParameterOptimal RangeScientific Rationale
Benzaldehyde Concentration 0.5 – 2.0 g/L (Aqueous)Benzaldehyde is cytotoxic; it disrupts cell membranes and deactivates PDC. Pulse-feeding or biphasic systems are mandatory [1].
pH 5.5 – 6.0PDC activity is optimal at pH 6.0. Lower pH (<5.0) favors fermentative metabolism over carboligation.
Temperature 20°C – 25°CLower temperatures reduce the rate of enzyme deactivation by benzaldehyde and suppress ADH activity relative to PDC [2].
Acetaldehyde Levels MinimizedAdded acetaldehyde acts as a competitive inhibitor. Using pyruvate directly or high-flux glycolysis helps maintain the "active" intermediate.

Protocol A: Whole-Cell Fed-Batch Biotransformation

Scope: Production of (R)-PAC using commercial Baker's Yeast (Saccharomyces cerevisiae). This method is cost-effective and does not require enzyme purification.

Materials
  • Biocatalyst: Fresh compressed Baker's Yeast (high viability is crucial).

  • Substrates: Benzaldehyde (>99%), Sucrose or Glucose (energy/pyruvate source).

  • Buffer: 0.1 M Citrate-Phosphate buffer (pH 6.0).

  • Additives: MgSO4·7H2O (PDC cofactor), Thiamine hydrochloride (ThPP precursor).

Experimental Workflow

Step 1: Inoculum Preparation & Activation (T=0 to T=1h)

  • Suspend 20g (wet weight) of yeast in 100 mL of Citrate-Phosphate buffer.

  • Add 5g Sucrose to initiate glycolysis and regenerate ATP/NADH.

  • Incubate at 30°C for 60 minutes with agitation (200 rpm) to activate PDC.

    • Why: Resting cells have low PDC activity. A short fermentation "kick-start" upregulates the glycolytic pathway.

Step 2: Biotransformation Phase (T=1h to T=10h)

  • Lower temperature to 20°C .

  • Substrate Feed: Initiate a semi-continuous feed of Benzaldehyde and Sucrose.

    • Feed Rate: Deliver Benzaldehyde to maintain a constant concentration of ~1 g/L. Do not add all at once.

    • Stoichiometry: Maintain a Pyruvate (via sucrose) to Benzaldehyde molar ratio of > 1.5:1 to drive the equilibrium.

  • pH Control: Monitor pH every 30 mins. Adjust with 1M NaOH or 1M H2SO4 to maintain pH 5.8–6.0.

    • Note: CO2 evolution causes acidification.

  • Reaction Monitoring: Monitor CO2 evolution. A sharp drop in CO2 indicates benzaldehyde toxicity (cell death). Stop feed immediately if this occurs.

Step 3: Quenching & Extraction

  • Centrifuge broth (5000 x g, 10 min) to remove biomass.

  • Extract supernatant 2x with equal volumes of Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over anhydrous Na2SO4 and evaporate solvent.

Workflow Diagram

Workflow Start Yeast Suspension (Buffer + Mg2+ + Thiamine) Activation Activation Phase (30°C, 1hr, Sucrose) Start->Activation Feed Fed-Batch Phase (20°C, Pulse Feed) Activation->Feed Monitor Monitor CO2 & pH Feed->Monitor Monitor->Feed Stable Rate Harvest Centrifugation & Solvent Extraction Monitor->Harvest Endpoint (6-10 hrs)

Figure 2: Operational workflow for whole-cell biotransformation emphasizing the feedback loop between monitoring and feeding.

Protocol B: High-Purity Enzymatic Synthesis (Cell-Free)

Scope: For applications requiring easier purification and zero background metabolism. Uses partially purified PDC.

Protocol
  • Enzyme Prep: Clarify yeast lysate via ammonium sulfate precipitation (35-65% cut). Dialyze against 50 mM MOPS buffer (pH 6.5).

  • Reaction Mix (50 mL):

    • 50 mM MOPS buffer (pH 6.5).

    • 2 mM Thiamine Pyrophosphate (ThPP).

    • 5 mM MgSO4.

    • 500 mM Sodium Pyruvate (Substrate A).

    • PDC Enzyme (approx 5 U/mL).

  • Initiation: Add Benzaldehyde (Substrate B) to a final concentration of 20 mM.

  • Incubation: 25°C with gentle stirring.

  • Advantages: This method eliminates the formation of Benzyl Alcohol because the ADH enzyme is removed or cofactor (NADH) is not supplied.

Analytical Validation

Trustworthy data requires separating the enantiomers and the by-products.

HPLC Method (Chiral)
  • Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm (Benzaldehyde) and 283 nm (PAC).

  • Retention Times (Approx):

    • Benzaldehyde: ~5 min

    • Benzyl Alcohol: ~7 min

    • (R)-PAC: ~12 min

    • (S)-PAC: ~15 min (if present)

Calculation of Yield


Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Yield Benzaldehyde toxicity killed the yeast.Reduce feed rate. Ensure strong agitation to disperse benzaldehyde droplets.
High Benzyl Alcohol High ADH activity or excess NADH.Use a mutant strain (ADH-negative) or switch to Protocol B (Cell-Free). Add acetaldehyde to scavenge NADH [3].
Emulsion during Extraction Protein precipitation at interface.Filter broth through Celite prior to solvent extraction.
Racemization pH too high during extraction.Ensure extraction is performed at neutral or slightly acidic pH; avoid alkaline conditions.

References

  • Rosche, B., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. L. (2001). Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts. Applied Microbiology and Biotechnology.

  • Shin, H. S., & Rogers, P. L. (1995). Production of L-phenylacetylcarbinol (L-PAC) from benzaldehyde by Candida utilis. Biotechnology and Bioengineering.

  • Ward, O. P., & Singh, A. (2000). Enzymatic asymmetric synthesis by decarboxylases. Current Opinion in Biotechnology.

  • Leresche, J. E., & Rogers, P. L. (1999). Production of (R)-phenylacetylcarbinol by pyruvate decarboxylase from Rhizopus javanicus. Journal of Biotechnology.

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Enantioselectivity Optimization in Biocatalytic Carboligation Target Molecule: (R)-1-Hydroxy-1-phenylacetone (also known as (R)-Phenylacetylcarbinol or (R)-PAC) Assigned Specialist: Senior Application Scientist, Biocatalysis Division

Executive Summary & Mechanistic Grounding

Welcome to the technical support hub for (R)-PAC synthesis. This intermediate is the chiral backbone for L-ephedrine and pseudoephedrine production. While chemical routes exist, they often suffer from poor stereocontrol. The industry standard is Thiamine Diphosphate (ThDP)-dependent enzymatic carboligation , utilizing Pyruvate Decarboxylase (PDC) or Acetohydroxyacid Synthase (AHAS).

The Core Challenge: Wild-type PDCs (e.g., from Saccharomyces cerevisiae) naturally favor the formation of (R)-PAC but often suffer from:

  • Kinetic Competition: The enzyme prefers decarboxylating pyruvate to acetaldehyde (native activity) over ligating it to benzaldehyde (promiscuous activity).

  • Byproduct Formation: Self-ligation of acetaldehyde forms acetoin, reducing yield and complicating purification.

  • Benzaldehyde Toxicity: High substrate loads deactivate the biocatalyst.

The Solution: To maximize enantioselectivity (>98% ee) and yield, we must transition from whole-cell fermentation to engineered biocatalysts in biphasic systems .

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired carboligation (Path A) and the native decarboxylation/side-reaction (Path B).

ThDP_Mechanism Substrate Pyruvate + ThDP-Enzyme Intermediate Active Acetaldehyde (Enamine Intermediate) Substrate->Intermediate Decarboxylation (-CO2) RPAC (R)-PAC (Target >98% ee) Intermediate->RPAC Path A: Carboligation (Favored by Mutants) Protonation Protonation Intermediate->Protonation Path B: Native Route Benzaldehyde Benzaldehyde (Cosubstrate) Benzaldehyde->RPAC Acetaldehyde Acetaldehyde (Native Product) Protonation->Acetaldehyde Acetoin Acetoin (Byproduct) Acetaldehyde->Acetoin Self-Ligation

Figure 1: Mechanistic bifurcation in PDC-catalyzed synthesis. High enantioselectivity requires suppressing protonation (Path B) and enhancing benzaldehyde affinity (Path A).

Optimized Protocol: Biphasic Enzymatic Carboligation

Do not use simple aqueous buffers for high-concentration synthesis. Benzaldehyde is toxic to enzymes at concentrations >20-30 mM. Use a Biphasic System to create a "substrate reservoir."

Reagents & Setup
  • Biocatalyst: Purified Zymomonas mobilis PDC (Mutant W392M) or Acetobacter pasteurianus PDC (ApPDC Glu473Gln).

  • Aqueous Phase: 50 mM MOPS buffer (pH 6.5), 2.5 mM MgSO4, 0.1 mM ThDP.

  • Organic Phase: MTBE (Methyl tert-butyl ether) or Octanol (1:1 v/v ratio with aqueous phase).

  • Substrates: Benzaldehyde (dissolved in organic phase) and Sodium Pyruvate (dissolved in aqueous phase).

Step-by-Step Workflow
  • Phase Preparation: Dissolve benzaldehyde in MTBE to a concentration of 400–600 mM. Dissolve pyruvate in the MOPS buffer (600 mM).

  • Enzyme Activation: Incubate the PDC enzyme in the aqueous buffer with ThDP and MgSO4 for 30 minutes at 25°C before adding the organic phase. This ensures the cofactor is fully bound.

  • Biphasic Initiation: Layer the organic phase over the aqueous phase.

  • Emulsification: Agitate vigorously (magnetic stirring or shaking) to create a transient emulsion. This maximizes the interfacial area where the reaction occurs.

  • Reaction Control: Maintain temperature at 4°C - 10°C. Note: Lower temperatures significantly enhance enantioselectivity by suppressing the background chemical racemization and stabilizing the enzyme.

  • Termination: Stop reaction when pyruvate is consumed (monitor via HPLC). Separate phases; (R)-PAC will partition into the organic phase.

Performance Benchmarks (Wild Type vs. Engineered)
ParameterS. cerevisiae PDC (Wild Type)Z. mobilis PDC (W392M Mutant)A. pasteurianus PDC (E473Q)
Enantiomeric Excess (ee) 85 - 92% (R)> 98% (R) > 99% (R)
Space-Time Yield ModerateHighVery High
Acetoin Byproduct High (>15%)Low (<5%)Negligible (<1%)
Benzaldehyde Tolerance Low (<30 mM)High (in biphasic)High (in biphasic)

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users.

Category A: Low Enantioselectivity (< 95% ee)

Q: My product is forming, but the ee is stuck at 90%. Why?

  • Diagnosis: This is often due to background chemical reactions or racemization .

  • Fix:

    • Check pH: If the pH drifts above 7.0, the acyloin product can undergo base-catalyzed racemization. Maintain pH 6.0–6.5 strictly.

    • Temperature: If running at 25°C, drop to 4–6°C. The enzymatic rate decreases slightly, but the stereocontrol tightens significantly.

    • Enzyme Purity: If using whole cells, endogenous reductases may be reducing the ketone to a diol with wrong chirality. Switch to purified enzyme or overexpression strains.

Q: I am using S. cerevisiae whole cells and getting mixed results.

  • Insight: Baker's yeast contains multiple PDC isozymes. Some are less selective.

  • Fix: Switch to a recombinant source expressing Zymomonas mobilis PDC (ZmPDC) or Acetobacter pasteurianus PDC (ApPDC). These bacterial PDCs generally exhibit tighter steric control for (R)-PAC than fungal variants.

Category B: Low Yield / Conversion

Q: The reaction starts fast but stops after 2 hours. The enzyme seems dead.

  • Diagnosis: Benzaldehyde toxicity . Even in biphasic systems, if the agitation is too violent or the phase ratio is wrong, the aqueous concentration of benzaldehyde may spike.

  • Fix:

    • Fed-Batch Mode: Do not add all benzaldehyde at once. Feed it continuously into the organic phase.

    • Cofactor Stability: ThDP is unstable at high pH or temperature. Supplement with extra ThDP (0.5 mM) midway through the run.

Q: I have high pyruvate consumption but low (R)-PAC yield.

  • Diagnosis: The "Acetoin Trap." Your enzyme is preferring Path B (see Figure 1). It is decarboxylating pyruvate to acetaldehyde, which then couples with itself.

  • Fix: Increase the Benzaldehyde:Pyruvate ratio . A higher concentration of benzaldehyde forces the enzyme toward the cross-coupling pathway (Path A). However, balance this with toxicity limits (use the biphasic system!).

Category C: Analytical Issues

Q: How do I accurately measure ee for this specific molecule?

  • Protocol: Use Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV at 254 nm.

    • Reference: (R)-PAC elutes differently than (S)-PAC. Ensure you have a racemic standard for calibration.

Decision Tree for Optimization

Use this logic flow to diagnose your specific experimental bottleneck.

Troubleshooting_Tree Start Start: Analyze Reaction Outcome Check_EE Is ee > 98%? Start->Check_EE Check_Yield Is Yield > 80%? Check_EE->Check_Yield Yes Low_EE Issue: Low Enantioselectivity Check_EE->Low_EE No Low_Yield Issue: Low Yield Check_Yield->Low_Yield No Success Optimization Complete Check_Yield->Success Yes Racemization Check pH (Keep < 6.5) Check Temp (Lower to 4°C) Low_EE->Racemization Wrong_Enzyme Switch Enzyme Source (Use ApPDC or ZmPDC) Low_EE->Wrong_Enzyme Toxicity Benzaldehyde Toxicity? -> Use Biphasic System -> Reduce Agitation Low_Yield->Toxicity Acetoin High Acetoin? -> Increase Benzaldehyde Conc. -> Use Mutant (E473Q) Low_Yield->Acetoin

Figure 2: Logic flow for diagnosing sub-optimal (R)-PAC synthesis.

References

  • Rosche, B., et al. (2002). Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions. Applied Microbiology and Biotechnology.

  • Pohl, M., et al. (2011). Conversion of pyruvate decarboxylase into an enantioselective carboligase with biosynthetic potential. National Institutes of Health (PMC).

  • Meyer, D., et al. (2011). Tuning and Switching Enantioselectivity of Asymmetric Carboligation in an Enzyme through Mutational Analysis of a Single Hot Spot. ACS Chemical Biology.

  • Goetz, G., et al. (2001). Continuous production of (R)-phenylacetylcarbinol in an enzyme-membrane reactor using a potent mutant of pyruvate decarboxylase from Zymomonas mobilis. Biotechnology and Bioengineering.[1][2][3][4][5]

  • BenchChem Technical Support. Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.

Sources

Optimization of reaction conditions for enzymatic reduction of phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Enzymatic Reduction of Phenylacetone (P2P) to 1-Phenyl-2-Propanol. Ticket ID: BIO-OPT-2024-P2P Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Biocatalytic Challenge

Welcome to the Advanced Biocatalysis Support Hub. You are likely accessing this guide because you are optimizing the asymmetric reduction of phenylacetone to yield high-value chiral building blocks ((S)- or (R)-1-phenyl-2-propanol).

This reaction, while seemingly straightforward, presents a classic "triangle of compromise" in process chemistry: Solubility vs. Stability vs. Activity . Phenylacetone is poorly soluble in aqueous buffers, yet high concentrations of organic co-solvents often denature the Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) enzymes. Furthermore, P2P exhibits significant substrate inhibition.

This guide moves beyond basic protocols to address the kinetic bottlenecks of this transformation.

Module 1: The Standard Operating Procedure (SOP)

Before troubleshooting, ensure your baseline reaction conditions match the validated parameters for standard KRED systems (e.g., Lactobacillus kefir ADH or engineered variants).

The Reaction System

We utilize a coupled-enzyme system to drive the equilibrium forward and manage cofactor costs.

  • Primary Reaction: Phenylacetone + NADPH + H

    
    
    
    
    
    1-Phenyl-2-propanol + NADP
    
    
  • Recycling System: Glucose + NADP

    
    
    
    
    
    Gluconolactone + NADPH + H
    
    
Baseline Protocol (10 mL Scale)
ComponentConcentration/AmountRoleCritical Note
Buffer 100 mM Potassium Phosphate (pH 7.0)MediumpH > 8.0 often destabilizes NADPH.
Substrate 10 - 50 mM PhenylacetoneReactantDo not exceed 50 mM in batch mode without validation (Inhibition risk).
Enzyme 10 U/mL KRED (e.g., LkADH)CatalystLoad based on activity, not mass.
Cofactor 0.5 mM NADP

Hydride SourceCatalytic amount only; regeneration handles the rest.
Recycle Mix 5 U/mL GDH + 1.5 eq GlucoseRegeneratorGlucose Dehydrogenase (GDH) is preferred over Formate Dehydrogenase (FDH) for kinetics.
Co-solvent 10% (v/v) DMSO or IPASolubilizerDMSO is better for enzyme stability; IPA can act as a suicide substrate for some ADHs.

Module 2: Visualizing the Process

Understanding the electron flow is critical for troubleshooting low conversion. If the recycling loop fails, the primary reaction stops immediately.

G cluster_0 Cofactor Regeneration Cycle NADPH NADPH NADP NADP+ NADPH->NADP NADP->NADPH P2P Phenylacetone (Substrate) Product 1-Phenyl-2-Propanol (Chiral Alcohol) P2P->Product  KRED/ADH   Glucose Glucose Glucono Gluconolactone Glucose->Glucono  GDH  

Figure 1: The coupled enzymatic reduction showing the interdependence of the substrate reduction (Blue) and the Glucose Dehydrogenase (GDH) cofactor recycling system (Yellow).

Module 3: Troubleshooting & Optimization (Q&A)

Issue 1: Substrate Inhibition & Solubility

User Question: "I tried increasing the Phenylacetone concentration to 100 mM to improve volumetric productivity, but my conversion rate dropped drastically. The solution also looks cloudy."

Technical Analysis: Phenylacetone is hydrophobic. At >50 mM, it may form a second phase (emulsion) or aggregate, limiting enzyme access. More critically, ketones often exhibit substrate inhibition , where the substrate binds to the enzyme in a non-productive mode, effectively choking the active site.

Optimization Strategy: Do not simply add more substrate. Switch to a Fed-Batch or Biphasic approach.

Recommended Workflow:

MethodProtocol AdjustmentProsCons
Fed-Batch Add Phenylacetone continuously at 5 mM/hour via syringe pump.Keeps concentration below inhibition threshold.Requires precise pumping equipment.
Biphasic System Overlay the buffer with 20% (v/v) Isooctane or MTBE.The organic phase acts as a "reservoir," slowly releasing P2P into the aqueous phase.May denature sensitive enzymes (requires screening).
Resin Adsorption Add Amberlite XAD-4 resin (50 g/L).Resin adsorbs P2P and releases it as equilibrium shifts.Resin can be difficult to separate from biomass if using whole cells.
Issue 2: Low Enantiomeric Excess (ee)

User Question: "I am getting 95% conversion, but the enantiomeric excess is only 75% (S). I need >99% for my pharmaceutical intermediate."

Technical Analysis: Low ee usually stems from one of two causes:

  • Background Reaction: Spontaneous (non-enzymatic) reduction (rare for ketones, common for imines).

  • Competing Enzymes: If using whole cells or crude lysate, endogenous ADHs with opposite stereoselectivity may be acting on the substrate.

  • Racemization: The product might be racemizing due to extreme pH or temperature.

Diagnostic Steps:

  • Check Purity: Switch to a purified enzyme (lyophilized powder) rather than whole-cell lysate to eliminate competing ADHs.

  • Thermodynamic Control: Lower the temperature to 20°C. Stereoselectivity is often entropy-driven; lower temperatures favor the specific fit of the desired enantiomer.

  • Solvent Screen: Organic co-solvents can alter the enzyme's conformational flexibility, sometimes flipping or degrading stereoselectivity.

Solvent Effect on Selectivity (Example Data):

Co-Solvent (10% v/v)Relative ActivityEnantiomeric Excess (ee)Recommendation
DMSO 100%92%Standard Choice
Isopropanol 85%88%Avoid if high selectivity needed.
Acetonitrile 40%98%High Selectivity Choice (Trade-off with activity).
THF 10%N/AHigh deactivation risk.
Issue 3: pH Drift and Cofactor Crash

User Question: "The reaction starts well but stops after 2 hours. Adding more enzyme doesn't help."

Technical Analysis: This is the "Gluconic Acid Trap." In the GDH recycling system (see Figure 1), Glucose is converted to Gluconolactone, which hydrolyzes to Gluconic Acid . This rapidly acidifies the reaction mixture.

  • Mechanism: If pH drops below 6.0, NADPH becomes unstable, and many KREDs lose activity.

  • Symptom: The reaction creates a "pH crash."

The Fix: You must increase the buffering capacity or use a pH-stat titrator.

  • Immediate Action: Increase Phosphate Buffer concentration from 50 mM to 250 mM .

  • Alternative: Switch to the Isopropanol/ADH recycling system .

    • Reaction: Isopropanol

      
       Acetone (coupled to P2P reduction).
      
    • Benefit: Acetone is neutral; no acid is produced.

    • Risk: Acetone can inhibit the enzyme; requires removal (e.g., nitrogen sweep).

Module 4: Decision Logic for Optimization

Use this logic tree to guide your next experiment based on current results.

OptimizationLogic Start Analyze Reaction Outcome LowConv Low Conversion (<50%) Start->LowConv LowEE Low Selectivity (<90% ee) Start->LowEE GoodResult Target Met Start->GoodResult CheckpH Check pH Final LowConv->CheckpH Temp Lower Temp to 20°C LowEE->Temp Purify Switch to Purified Enzyme LowEE->Purify Acidic pH < 6.0? Gluconic Acid Buildup CheckpH->Acidic Yes Inhibition Substrate Inhibition? Try Fed-Batch CheckpH->Inhibition No (pH is neutral)

Figure 2: Troubleshooting decision matrix for enzymatic reduction.

References

  • Mechanism of ADH: Hummel, W., & Kula, M. R. (1989). Dehydrogenases for the synthesis of chiral compounds. European Journal of Biochemistry, 184(1), 1-13.

  • Lactobacillus kefir ADH: Bradbury, R. H., et al. (2012). Discovery of a Series of Ketoreductases for the Stereoselective Reduction of Ketones. Organic Process Research & Development.

  • Substrate Inhibition & Biphasic Systems: Villela Filho, M., et al. (2003). Asymmetric reduction of phenylacetone by baker's yeast in organic solvent-water biphasic systems. Journal of Molecular Catalysis B: Enzymatic, 21(4-6), 239-242.

  • Cofactor Regeneration Strategies: Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248.

Disclaimer: This guide is intended for legitimate research and development purposes in the synthesis of chiral building blocks. Users are responsible for adhering to all local regulations regarding the handling of controlled substance precursors.

Technical Support Center: High-Fidelity Synthesis of (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: Optimization of enantiomeric excess (ee) and yield for (R)-1-Hydroxy-1-phenylacetone (also known as (R)-PAC or phenylacetylcarbinol). Target Audience: Process Chemists, Medicinal Chemists, and Biocatalysis Engineers. Primary Application: Key intermediate for the synthesis of (1R,2S)-ephedrine and (1S,2S)-pseudoephedrine.

Module 1: Catalyst Selection Matrix

User Question: "I need >98% ee for (R)-PAC. Should I use a whole-cell fermentation, a purified enzyme, or an organocatalyst?"

Technical Response: For high enantiomeric excess (>98%), purified or recombinant Pyruvate Decarboxylase (PDC) is the superior choice over whole-cell Saccharomyces fermentation or chemical organocatalysis. While chemical N-Heterocyclic Carbenes (NHCs) can catalyze this acyloin condensation, they often struggle to match the stereocontrol of Thiamine Diphosphate (ThDP)-dependent enzymes for this specific substrate pair.

Comparative Performance Table
Catalyst SystemCatalyst TypeTypical ee%Yield PotentialPrimary ChallengeRecommendation
ApPDC (Acetobacter pasteurianus)Recombinant Enzyme>98% (R) HighRequires pH strictness (pH 6.0)Gold Standard for high purity.
ZmPDC (Zymomonas mobilis)Recombinant Enzyme90-95% (R)HighLower stereoselectivity than ApPDCGood for bulk, less for precision.
Whole Cell Yeast (S. cerevisiae)Fermentation85-95% (R)ModerateHigh byproduct formation (Benzyl alcohol)Legacy method; difficult downstream processing.
Chiral NHCs (Triazolium salts)Organocatalyst80-92% (R)ModerateSynthesis of complex chiral catalyst requiredUse only if biological handling is impossible.

Expert Insight: The superior performance of Acetobacter pasteurianus PDC (ApPDC) stems from its active site geometry, which tightly binds the Si-face of benzaldehyde, forcing the acetaldehyde equivalent (active acetaldehyde) to attack with high facial selectivity. Zymomonas variants (ZmPDC) often allow more steric freedom, resulting in slightly lower ee.

Module 2: Mechanistic Workflow (ThDP-Catalysis)

User Question: "How does the enzyme actually generate the chiral center? I need to explain the mechanism to my team."

Technical Response: The reaction is a cross-carboligation. The enzyme utilizes Thiamine Diphosphate (ThDP) to activate pyruvate (donor), decarboxylate it to form an enamine intermediate ("active acetaldehyde"), and then stereo-selectively ligate it to benzaldehyde (acceptor).

Diagram 1: ThDP-Dependent Carboligation Mechanism

ThDP_Mechanism Substrate1 Pyruvate (Donor) Complex1 Lactyl-ThDP Intermediate Substrate1->Complex1 Nucleophilic Attack Substrate2 Benzaldehyde (Acceptor) Coupling C-C Bond Formation (Stereoselective Step) Substrate2->Coupling Enzyme ApPDC / ThDP (Holoenzyme) Enzyme->Complex1 Cofactor Binding Decarb Decarboxylation (-CO2) Complex1->Decarb Enamine Enamine-ThDP (Active Acetaldehyde) Complex1->Enamine Release CO2 Enamine->Coupling Nucleophilic Attack on Benzaldehyde Product (R)-PAC (>98% ee) Coupling->Product Product Release + Regnerate ThDP Product->Enzyme Cycle Resets

Caption: The catalytic cycle of PDC showing the decarboxylation of pyruvate to form the nucleophilic enamine-ThDP intermediate, which attacks benzaldehyde.

Module 3: Troubleshooting & Optimization (FAQs)

Issue 1: "My enantiomeric excess is dropping below 95%."

  • Root Cause 1: pH Drift.

    • Explanation: The ionization state of the ThDP ylide and the amino acid residues in the active site (typically Glu and Asp) is critical for orientation. If the pH rises > 7.0, non-enzymatic background reactions or conformational shifts can erode selectivity.

    • Fix: Maintain pH 6.0–6.5 strictly using a Citrate-Phosphate buffer.

  • Root Cause 2: Temperature. [1]

    • Explanation: Higher temperatures generally increase the reaction rate but decrease the difference in activation energy between the (R) and (S) transition states.

    • Fix: Lower the reaction temperature to 4°C – 10°C . This will slow the reaction but significantly boost ee.

Issue 2: "The reaction stalls after 2 hours, and yield is low."

  • Root Cause: Benzaldehyde Toxicity.

    • Explanation: Benzaldehyde is toxic to enzymes (and cells) at concentrations >20-30 mM. It causes enzyme denaturation and membrane disruption in whole cells.

    • Fix: Implement a Biphasic System . Use an organic overlay (e.g., MTBE or Octanol) or an Ionic Liquid (e.g., [BMIM][PF6]) to act as a reservoir for benzaldehyde, keeping the aqueous concentration low while constantly feeding the enzyme.

Issue 3: "I am detecting large amounts of Acetoin."

  • Root Cause: Donor Saturation.

    • Explanation: In the absence of sufficient benzaldehyde (acceptor), the "active acetaldehyde" intermediate will attack another molecule of acetaldehyde/pyruvate, forming acetoin (homo-coupling byproduct).

    • Fix: Maintain a Pyruvate:Benzaldehyde ratio of 1.2:1 to 2:1 , but ensure Benzaldehyde is always available (via the biphasic layer) so the enzyme prefers the cross-coupling over the homo-coupling.

Module 4: Validated Experimental Protocol

Protocol: Biphasic Synthesis of (R)-PAC using ApPDC

This protocol minimizes substrate toxicity and maximizes enantioselectivity.

Reagents:

  • Buffer: 50 mM Potassium Phosphate / Citrate buffer (pH 6.0), containing 2.5 mM MgSO₄ and 0.1 mM Thiamine Diphosphate (ThDP).

  • Organic Phase: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Catalyst: Purified ApPDC (approx 5 U/mL activity) or lyophilized cell lysate.

Procedure:

  • Aqueous Phase Prep: Dissolve Sodium Pyruvate (200 mM final conc) in the Buffer solution (10 mL). Add the ApPDC enzyme.

  • Organic Phase Prep: Dissolve Benzaldehyde (100 mM final conc relative to total volume) in an equal volume (10 mL) of MTBE.

  • Initiation: Layer the organic phase over the aqueous phase.

  • Incubation: Stir gently (magnetic stirring) at 4°C to 10°C for 24–48 hours. Note: Vigorous stirring creates an emulsion which is good for mass transfer but can denature some enzymes; optimize shear rate.

  • Monitoring: Sample the organic phase every 6 hours. Analyze via Chiral HPLC.

    • Column: Daicel Chiralcel OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Flow: 0.5 mL/min.

    • Detection: UV at 254 nm.

  • Workup: Separate phases. Extract aqueous phase 2x with MTBE. Dry combined organic layers over MgSO₄ and concentrate in vacuo.

Module 5: Troubleshooting Decision Tree

Diagram 2: Logic Flow for Process Correction

Troubleshooting_Tree Start Start: Analyze Reaction Result CheckEE Is ee > 95%? Start->CheckEE CheckYield Is Yield > 70%? CheckEE->CheckYield Yes LowEE Issue: Low Enantioselectivity CheckEE->LowEE No CheckByproduct Check Byproducts (HPLC) CheckYield->CheckByproduct No ActionTemp Action: Lower Temp to 4°C LowEE->ActionTemp ActionPH Action: Adjust pH to 6.0 LowEE->ActionPH ActionEnzyme Action: Switch to ApPDC LowEE->ActionEnzyme LowYield Issue: Low Yield / Stalling ResultAcetoin High Acetoin Found CheckByproduct->ResultAcetoin Acetoin Peak ResultBenzylAlc High Benzyl Alcohol Found CheckByproduct->ResultBenzylAlc Benzyl Alc Peak ResultTox No Byproducts, Just Low Conversion CheckByproduct->ResultTox No Peaks ActionRatio Action: Increase Benzaldehyde Availability (Fed-batch) ResultAcetoin->ActionRatio ActionOx Action: Remove Alcohol Dehydrogenase (Purify Enzyme) ResultBenzylAlc->ActionOx ActionBiphasic Action: Switch to Biphasic System (Reduce Toxicity) ResultTox->ActionBiphasic

Caption: Decision matrix for diagnosing low enantioselectivity or yield in (R)-PAC synthesis.

References

  • PDC Variant Selection:Acetobacter pasteurianus PDC (ApPDC) demonstrates superior stability and stereoselectivity compared to S. cerevisiae or Z. mobilis for phenylacetylcarbinol synthesis.

    • Source: Rother, D. et al. (2011). "Stereoselective synthesis of (R)- and (S)-phenylacetylcarbinol." Journal of Biotechnology.
    • (Verified Context)

  • Biphasic Systems: The use of biphasic systems (e.g., MTBE/Buffer) is critical to overcome benzaldehyde toxicity and increase final titers of (R)-PAC.

    • Source: Shukla, V.B. et al. (2001). "Production of R-phenylacetylcarbinol (L-PAC)
  • ThDP Mechanism: Detailed mechanistic insight into the Thiamine Diphosphate-dependent carboligation and the role of active site residues in stereocontrol.

    • Source: Müller, M. et al. (2013). "Thiamine diphosphate-dependent enzymes." Chemical Society Reviews.
  • Organocatalysis Comparison: While N-Heterocyclic Carbenes (NHCs) can catalyze the benzoin-type condensation, biocatalysis remains the industrial standard for high ee.

    • Source: Enders, D. et al. (2007). "Organocatalytic synthesis of α-hydroxy ketones." Accounts of Chemical Research.

Sources

Preventing racemization of (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-1-Hydroxy-1-phenylacetone

A Guide to Preserving Enantiomeric Integrity

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the subtle loss of stereochemical purity can impact research outcomes, particularly in drug development where enantiomeric form can dictate therapeutic efficacy versus toxicity. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, scientifically-grounded solutions for preventing the racemization of this compound.

The core challenge with this and similar α-hydroxy ketones lies in the acidity of the α-proton, which initiates a cascade to an achiral enol intermediate, ultimately eroding optical purity.[1][2] This guide offers troubleshooting solutions and foundational knowledge to help you navigate this challenge effectively.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses common experimental scenarios where a loss of enantiomeric excess (% ee) is observed.

Issue 1: Significant loss of optical purity detected after flash chromatography purification.

Plausible Cause: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the keto-enol tautomerism, leading to racemization as your compound passes through the column.[3][4]

Solution: Neutralization of the Stationary Phase. To prevent acid-catalyzed racemization, the silica gel must be deactivated or neutralized. This is most commonly achieved by incorporating a small amount of a basic modifier, like triethylamine (TEA), into the eluent or by pre-treating the silica gel.[5][6][7]

Detailed Protocol: Neutralized Flash Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Neutralization: Add triethylamine to the slurry to constitute 1-2% (v/v) of the total solvent volume.[6] For example, to 500 mL of hexane, add 5-10 mL of TEA.

  • Packing: Pack the column with the neutralized slurry as you normally would.

  • Equilibration: Flush the packed column with at least two column volumes of your starting mobile phase (which should also contain 0.5-1% TEA) to ensure a homogeneously neutralized environment.[5][7]

  • Loading: Load your sample. For acid-sensitive compounds, it is best to use a solid-loading technique (dry loading) where the crude product is adsorbed onto a small amount of neutralized silica gel.[8] This avoids exposing the compound to a concentrated acidic environment that can occur when dissolving it in a strong solvent.[9]

  • Elution: Elute with your gradient, ensuring that all mobile phase compositions contain 0.5-1% TEA to maintain neutrality throughout the run.

Issue 2: Enantiomeric excess decreases after aqueous workup.

Plausible Cause: Exposure to either strongly acidic or strongly basic aqueous layers during extraction can rapidly cause racemization. A common mistake is using a sodium bicarbonate or sodium hydroxide wash to neutralize residual acid, which creates a basic environment perfect for enolate formation and subsequent racemization.[10][11][12]

Solution: Use Buffered or Mildly Acidic Washes and Control Temperature. Avoid harsh pH conditions. The goal is to neutralize without creating a prolonged acidic or basic environment.

  • Recommended Washes:

    • Use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~4.5-5.5), to quench reactions and neutralize bases.

    • Use a saturated sodium chloride solution (brine) to wash the organic layer. This helps to remove water and break up emulsions without significantly altering pH.

  • Temperature Control: Perform all extraction and washing steps at low temperatures (0-5 °C) using an ice bath. Lower temperatures decrease the rate of all chemical reactions, including the keto-enol tautomerization.[13]

Issue 3: Gradual degradation of optical purity during storage.

Plausible Cause: Long-term racemization can occur due to exposure to light, heat, or trace acidic/basic impurities on the surface of storage vials or in the solvent.[14]

Solution: Implement Strict Storage Protocols. The key is to minimize all potential energy inputs and catalytic surfaces.

  • Temperature: Store the compound at or below -20°C.[15]

  • Solvent: If storing in solution, use a high-purity, aprotic, and non-polar solvent such as hexane or toluene. Avoid protic solvents like methanol, which can facilitate proton transfer.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation, which can generate acidic impurities.[16]

  • Container: Use amber glass vials to protect from light. For highly sensitive compounds, consider using silanized glassware to minimize interaction with acidic sites on the glass surface.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism responsible for the racemization of this compound?

A1: The primary mechanism is keto-enol tautomerism.[17] The chiral center in this compound is the carbon bearing the hydroxyl group, which is also the α-carbon to the ketone. This α-proton is acidic and can be removed by a base or its removal can be facilitated by the protonation of the carbonyl oxygen by an acid.[11][18] This process forms a planar, achiral enol intermediate. When this intermediate tautomerizes back to the keto form, the proton can add to the α-carbon from either face of the planar double bond with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[1][2]

RacemizationMechanism Keto-Enol Tautomerism Mechanism R_Keto (R)-Ketone (Chiral) Enol Enol Intermediate (Planar, Achiral) R_Keto->Enol Deprotonation (Base) or Protonation (Acid) S_Keto (S)-Ketone (Chiral) Enol->R_Keto Reprotonation Enol->S_Keto Reprotonation TroubleshootingWorkflow Troubleshooting Workflow for Racemization Start Loss of % ee Observed Check_Stage At which stage was purity lost? Start->Check_Stage Purification During Purification (e.g., Chromatography) Check_Stage->Purification Post-Purification Workup During Reaction Workup (e.g., Extraction) Check_Stage->Workup Post-Workup Storage During Storage Check_Stage->Storage Over Time Sol_Purification Implement Neutralized Chromatography Protocol. Use buffered eluents. Purification->Sol_Purification Sol_Workup Use mild washes (NH4Cl, brine). Work at 0-5 °C. Workup->Sol_Workup Sol_Storage Store at ≤ -20 °C in aprotic solvent under inert gas. Storage->Sol_Storage

Sources

Enhancing the stability of ketoreductases for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Industrial Biocatalysis Division Subject: Enhancing Ketoreductase (KRED) Stability in Process Environments Ticket ID: KRED-STAB-2024-IND Responder: Senior Application Scientist, Biocatalysis Group

Introduction: The Stability-Activity Paradox

Welcome to the KRED Technical Support Center. If you are reading this, you are likely facing the "Valley of Death" in biocatalysis: your enzyme performs perfectly in a 1 mL buffer screen but fails during scale-up at 100 g/L substrate loading.

Ketoreductases (KREDs) are the workhorses of chiral alcohol synthesis, but they are naturally evolved for mild, aqueous intracellular environments—not the harsh, solvent-heavy, oxidative conditions of an industrial reactor.

This guide is not a textbook. It is a diagnostic and remediation system designed to troubleshoot stability failures in real-time. We move from Tier 1 (Process Triage) to Tier 2 (Engineering Solutions) .

Tier 1: Diagnostic Triage (Troubleshooting)

User Issue: "My reaction starts fast but stalls at 40-50% conversion. Adding more enzyme doesn't help."

Diagnosis: This is rarely simple denaturation. You are likely facing Thermodynamic Equilibrium or Cofactor Instability , not just enzyme death.

The Diagnostic Workflow

Use the following decision tree to identify the root cause of your stability failure.

KRED_Troubleshooting Start Reaction Stalls Prematurely Check_pH Check pH (Has it dropped < 6.0?) Start->Check_pH Check_Cofactor Add Fresh NADPH (Does reaction restart?) Check_pH->Check_Cofactor No GDH_Issue Cause: Gluconic Acid Buildup Fix: Increase Buffer Strength/Titration Check_pH->GDH_Issue Yes Check_Solvent Check Solvent (Is DMSO/IPA > 20%?) Check_Cofactor->Check_Solvent No Cofactor_Death Cause: Cofactor Oxidation Fix: Switch Buffer (Phosphate -> Tris) Check_Cofactor->Cofactor_Death Yes Enzyme_Death Cause: Solvent Denaturation Fix: Immobilization or Engineering Check_Solvent->Enzyme_Death Yes Equilibrium Cause: Thermodynamic Limit Fix: Remove Acetone/Product Check_Solvent->Equilibrium No

Figure 1: Diagnostic logic for distinguishing between enzyme instability, cofactor depletion, and thermodynamic limitation.

Tier 2: Operational Stabilization (Process Engineering)

User Issue: "My enzyme precipitates when I add the organic substrate solution."

Technical Insight: KREDs possess a hydrophobic core and a hydrophilic surface. Sudden exposure to high concentrations of organic solvents (DMSO, Methanol, IPA) strips the essential water layer (hydration shell) from the protein surface, leading to unfolding and aggregation.

FAQ: Solvent & Buffer Management

Q: I am using Phosphate Buffer (KPi) at pH 7.0. Why is my NADPH degrading? A: Phosphate buffers catalyze the oxidation of NADPH/NADH.

  • The Fix: Switch to Tris-HCl (50 mM, pH 8.5) . Recent data confirms that NADPH half-life extends significantly in Tris compared to Phosphate or HEPES at industrial temperatures (25-30°C) [1].

  • Why: The phosphate anion acts as a general acid-base catalyst for the degradation of the dihydropyridine ring of NADPH.

Q: How do I introduce hydrophobic substrates without killing the enzyme? A: Use a "Ramped Feed" or Resin Adsorption strategy. Do not dump 100 g/L of substrate dissolved in DMSO directly into the reactor.

  • Dissolve substrate in the minimum volume of co-solvent (e.g., DMSO).

  • Feed this solution slowly over 4–6 hours.

  • Result: The instantaneous solvent concentration remains low, allowing the enzyme to "breathe" while converting the substrate as it enters.

Data: Solvent Tolerance Limits
SolventMax Recommended % (v/v) for WT KREDsMechanism of InstabilityStabilization Strategy
DMSO 10 - 15%Strips water; competes for H-bondsDirected Evolution (Loop rigidification)
Isopropanol (IPA) 20 - 30%Unfolding; Competitive InhibitionUse IPA-tolerant variants (e.g., L. kefir origin)
Ethyl Acetate < 5% (Biphasic)Interface denaturationImmobilization on hydrophobic resins

Tier 3: Advanced Engineering (The "Hard Fix")

User Issue: "Process tweaks aren't enough. I need an enzyme that survives 50°C and 40% DMSO."

Solution: You must move from process optimization to Biocatalyst Engineering . This involves modifying the protein sequence itself or its physical state.

Strategy A: Directed Evolution for Stability

Evolutionary engineering often faces a trade-off: Stability up, Activity down .[1] To break this, we target specific regions.

  • B-Factor Analysis: Identify flexible loops (high B-factors in crystal structures) that are not involved in catalysis.

  • Rigidification: Introduce Proline (Pro) or Disulfide bridges (Cys-Cys) in these loops to reduce entropy.

  • Consensus Design: Align 50+ homologues. Residues that are conserved in thermophiles but missing in your enzyme are prime targets for mutation [2].

Protocol: Breaking the Stability-Activity Trade-off

  • Step 1: Error-prone PCR (epPCR) targeting the whole gene. Screen for residual activity after heat shock (

    
    ).
    
  • Step 2: Saturation Mutagenesis (SSM) on "hotspots" identified in Step 1.

  • Step 3: Recombine beneficial mutations.

  • Case Study: Engineering Lactobacillus KRED (LbCR) with mutations V198I and M154I/A155D increased half-life by ~2000-fold at 40°C [3].[1]

Strategy B: Immobilization (Covalent vs. Affinity)

Immobilization stabilizes the tertiary structure by "locking" the enzyme to a solid support, preventing unfolding.

Immobilization_Workflow Substrate Free Enzyme (Unstable) Resin_Select Resin Selection (Epoxy vs. His-Tag) Substrate->Resin_Select Binding Binding (Covalent/Affinity) Resin_Select->Binding pH 7-8, 24h Crosslink Post-Stabilization (Glutaraldehyde) Binding->Crosslink Optional Tip1 Tip: Co-immobilize GDH for recycling Binding->Tip1 Final Stable Biocatalyst (Recyclable) Crosslink->Final

Figure 2: Workflow for stabilizing KREDs via immobilization. Co-immobilization with GDH is recommended.

Protocol: Co-Immobilization of KRED and GDH [2][3][4]

  • Resin: Methacrylate resin with epoxy or amino functionalization.

  • Ratio: Load KRED and Glucose Dehydrogenase (GDH) in a 1:1 to 1:5 activity ratio.

  • Binding: Incubate in 1M Phosphate (high salt drives hydrophobic adsorption first) for 18h.

  • Benefit: Creates a "micro-environment" where NADPH is recycled immediately between enzymes, reducing cofactor degradation in the bulk solvent [4].

Tier 4: Standard Operating Procedures (SOPs)

SOP-01: Accelerated Stability Testing (AST)

Do not rely on melting temperature (


) alone. Kinetic stability (

) is more relevant for industrial processes.
  • Preparation: Prepare enzyme solution (1-5 g/L) in the target solvent system (e.g., 20% DMSO in Tris pH 8.5).

  • Incubation: Place in a heat block at the target process temperature (e.g., 35°C).

  • Sampling: Aliquot 50 µL every 1 hour for 24 hours.

  • Quenching: Immediately dilute 1:10 into ice-cold buffer to stop thermal denaturation.

  • Assay: Measure residual activity using a standard ketone substrate.

  • Calculation: Plot ln(Residual Activity) vs. Time. The slope

    
    .
    
    
    
    

References

  • Wolfe, K. D., et al. (2024).[5] "Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis." Molecules. Link

  • Cui, H., et al. (2020). "Computational redesign of the active-site region of a ketoreductase for the diastereoselective reduction of a bulky diketone." Catalysis Science & Technology. Link

  • Zhang, J., et al. (2018). "Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity." ACS Catalysis.[1] Link

  • Basso, A., et al. (2022).[4] "Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes." Organic Process Research & Development. Link

  • Naga, K., et al. (2010). "Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor." Biotechnology Journal. Link

Sources

Optimizing temperature and pH for (R)-1-Hydroxy-1-phenylacetone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: (R)-1-Hydroxy-1-phenylacetone Synthesis >

Welcome to the technical support center for the synthesis of this compound, also known as (R)-phenylacetylcarbinol ((R)-PAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for optimizing the critical parameters of temperature and pH in this important biotransformation. (R)-PAC is a key chiral precursor in the manufacturing of widely used pharmaceuticals such as ephedrine and pseudoephedrine.[1][2][3] The enzymatic synthesis, primarily utilizing pyruvate decarboxylase (PDC), offers a stereoselective route to the desired (R)-enantiomer.[4]

This document will delve into the causality behind experimental choices, offering field-proven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the synthesis of this compound?

The primary enzyme is pyruvate decarboxylase (PDC).[4][5] This thiamine pyrophosphate (TPP)-dependent enzyme catalyzes the decarboxylation of pyruvate to acetaldehyde and is found in various microorganisms, including yeast (like Saccharomyces cerevisiae and Candida utilis) and certain fungi.[4][5] In the synthesis of (R)-PAC, PDC facilitates the carboligation of a C2 moiety derived from pyruvate with benzaldehyde.[4]

Q2: What are the typical starting materials for this biotransformation?

The key substrates are benzaldehyde and a source of pyruvate.[1][6] In many protocols, pyruvate is supplied directly.[1][6] Alternatively, some processes utilize whole-cell fermentation where glucose or other sugars are converted to pyruvate by the microorganism's metabolic pathways.[6][7]

Q3: Why is temperature a critical parameter in (R)-PAC synthesis?

Temperature directly influences both the activity and stability of the pyruvate decarboxylase enzyme.

  • Enzyme Activity: Like most enzymes, PDC has an optimal temperature range for catalytic activity. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can lead to denaturation and loss of function.

  • Enzyme Stability: Maintaining enzyme stability over the course of the reaction is crucial for achieving high product yields. Lowering the temperature can often increase the final product concentration by preserving the enzyme's activity for a longer duration.[1] For instance, one study found that lowering the temperature from 23°C to 6°C decreased the initial reaction rate but increased the final (R)-PAC concentration.[1]

  • Byproduct Formation: Temperature can also influence the formation of unwanted byproducts.

Q4: What is the optimal temperature range for (R)-PAC synthesis?

The optimal temperature can vary depending on the specific source of the pyruvate decarboxylase and the overall reaction conditions. However, several studies point to a range between 6°C and 33°C .

  • A study using partially purified PDC from Rhizopus javanicus found that 6°C led to higher final (R)-PAC concentrations compared to 23°C.[1]

  • Another study optimizing the process with Pichia cecembensis identified 33°C as a significant factor for increasing PAC biosynthesis.[8][9]

It is crucial to perform an optimization study for your specific enzyme and reaction setup.

Q5: How does pH affect the synthesis of (R)-PAC?

The pH of the reaction medium is another critical parameter that significantly impacts:

  • Enzyme Activity and Stability: PDC activity is highly pH-dependent. The enzyme's active site contains ionizable amino acid residues, and their protonation state, which is dictated by the pH, is crucial for substrate binding and catalysis. Extreme pH values can lead to irreversible denaturation.

  • Reaction Equilibrium: The biotransformation process can lead to a pH shift. It has been observed that proton uptake during the reaction can increase the pH above 7, which can limit (R)-PAC production.[1]

  • Substrate and Product Stability: The stability of the substrates and the final product can also be influenced by pH.

Q6: What is the recommended pH range for this reaction?

The optimal pH generally falls within the slightly acidic to neutral range.

  • For small-scale studies with PDC from Rhizopus javanicus, buffering the reaction at an initial pH of 6.5 with a high concentration of MOPS buffer was found to be effective.[1]

  • Maintaining a neutral pH through the addition of acetic acid has been shown to enhance the biotransformation catalyzed by Candida utilis PDC.[10]

  • In a two-phase system, controlling the pH at 7 resulted in improved specific rates of PAC production and enhanced enzyme stability.[11]

It is highly recommended to use a well-buffered system or implement a pH control strategy to maintain the optimal pH throughout the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low (R)-PAC Yield Suboptimal Temperature: The reaction temperature may be too high, leading to enzyme inactivation, or too low, resulting in a slow reaction rate.Perform a temperature optimization study, testing a range of temperatures (e.g., 4°C to 35°C) to determine the optimal condition for your specific enzyme. Consider a lower temperature for longer reaction times to improve final product concentration.[1]
Incorrect pH: The initial pH may be outside the optimal range for the enzyme, or the pH may be shifting during the reaction.Measure the pH of your reaction mixture at the beginning and end of the experiment. Use a suitable buffer system with a pKa close to the desired pH. For larger scale reactions, consider implementing a pH-stat to maintain a constant pH. An initial pH of 6.5-7.0 is a good starting point.[1][11]
Enzyme Inactivation: Benzaldehyde can be toxic to the enzyme.[10][12]Consider a fed-batch or two-phase system to maintain a low concentration of benzaldehyde in the aqueous phase.[4] The presence of pyruvate has been shown to protect PDC from inactivation by benzaldehyde.[10]
Low Enantiomeric Excess (ee) Presence of Racemizing Conditions: The product may be racemizing under the reaction or workup conditions.Ensure that the workup procedure is performed under mild conditions. Analyze the ee at different time points during the reaction to determine if racemization is occurring.
Non-specific Enzyme Activity: The enzyme preparation may contain other enzymes that produce the (S)-enantiomer or other byproducts.Use a more purified enzyme preparation. Screen different microbial sources for PDC with higher stereoselectivity.
Significant Byproduct Formation (e.g., Benzyl Alcohol, Acetoin) Presence of Dehydrogenases: Whole-cell systems may contain alcohol dehydrogenases that reduce benzaldehyde to benzyl alcohol.[3]Use a purified enzyme preparation to eliminate competing reactions. Optimize substrate concentrations, as high pyruvate concentrations can lead to increased acetoin formation.[1]
Suboptimal Reaction Conditions: Temperature and pH can influence the rate of byproduct formation.Re-optimize temperature and pH with a focus on minimizing byproduct formation. Analyze samples at different time points to understand the kinetics of both product and byproduct formation.
Reaction Stalls Prematurely Enzyme Instability: The enzyme may be losing activity over time due to temperature, pH, or substrate/product inhibition.As mentioned, lower the reaction temperature to improve stability.[1] Ensure the pH is maintained within the optimal range. The addition of stabilizers like high concentrations of MOPS buffer, certain alcohols, or KCl has been shown to stabilize PDC.[1]
Substrate Limitation: One of the substrates (benzaldehyde or pyruvate) may be depleted.Implement a fed-batch strategy to maintain optimal substrate concentrations throughout the reaction.

Experimental Protocols

Protocol 1: Temperature Optimization Study
  • Prepare a series of reaction mixtures: Each mixture should contain the same concentration of buffer (e.g., 2-2.5 M MOPS, pH 6.5), pyruvate decarboxylase, pyruvate, and benzaldehyde.[1]

  • Incubate at different temperatures: Place each reaction mixture in a temperature-controlled environment (e.g., water bath, incubator) set to a specific temperature (e.g., 6°C, 15°C, 23°C, 30°C, 35°C).

  • Monitor the reaction: At regular time intervals, take aliquots from each reaction and quench the reaction (e.g., by adding a strong acid).

  • Analyze the samples: Quantify the concentration of (R)-PAC and any major byproducts using a suitable analytical method (e.g., HPLC).

  • Determine the optimal temperature: The optimal temperature is the one that provides the highest yield of (R)-PAC with the lowest amount of byproducts in a reasonable timeframe.

Protocol 2: pH Optimization Study
  • Prepare a series of buffers: Prepare a set of buffers with different pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5).

  • Set up the reactions: For each pH value, prepare a reaction mixture containing the buffer, pyruvate decarboxylase, pyruvate, and benzaldehyde.

  • Incubate at the optimal temperature: Incubate all reaction mixtures at the optimal temperature determined in Protocol 1.

  • Monitor and analyze: Follow the same procedure as in the temperature optimization study to monitor the reaction and analyze the samples.

  • Identify the optimal pH: The optimal pH is the one that results in the highest yield of (R)-PAC.

Visualizations

Enzymatic Synthesis of this compound

Caption: Enzymatic reaction pathway for (R)-PAC synthesis.

Experimental Workflow for Optimization

Optimization_Workflow Start Start: Define Reaction Conditions Temp_Opt Temperature Optimization Start->Temp_Opt pH_Opt pH Optimization Temp_Opt->pH_Opt Using Optimal Temp Analysis HPLC Analysis: - (R)-PAC Yield - Enantiomeric Excess (ee) - Byproduct Formation pH_Opt->Analysis Using Optimal Temp Decision Optimal Conditions Achieved? Analysis->Decision Decision->Temp_Opt No, Re-optimize End End: Final Protocol Decision->End Yes

Caption: Workflow for optimizing temperature and pH.

References

  • Rosche, B., et al. (2002). Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions. Applied Microbiology and Biotechnology, 60(3), 295-300. [Link]

  • Hildebrandt, G., & Klavehn, W. (1934). Process for the production of r-phenylacetylcarbinol by an enzymatic process in a two-phase system.
  • ResearchGate. (n.d.). Optimization of temperature and pH parameters. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of R-(−)-phenylacetylcarbinol by fermenting yeast and subsequent reductive amination towards ephedrine. Retrieved from [Link]

  • MDPI. (2023). Temperature and pH Optimization for Protease Production Fermented by Yarrowia lipolytica from Agro-Industrial Waste. Retrieved from [Link]

  • MDPI. (2023). Temperature and pH Optimization for Protease Production Fermented by Yarrowia lipolytica from Agro-Industrial Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetylcarbinol. Retrieved from [Link]

  • Rosche, B., et al. (2005). Role of pyruvate in enhancing pyruvate decarboxylase stability towards benzaldehyde. Journal of Biotechnology, 115(2), 191-200. [Link]

  • ResearchGate. (n.d.). Enhanced production of R-phenylacetylcarbinol (R-PAC) through enzymatic biotransformation. Retrieved from [Link]

  • ResearchGate. (n.d.). (R)-phenylacetylcarbinol production in aqueous/organic two-phase systems using partially purified pyruvate decarboxylase from Candida Utilis. Retrieved from [Link]

  • ResearchGate. (n.d.). Process Optimization for Biosynthesis of Pyruvate Decarboxylase (PDC) and Neuberg's Ketol (PAC) from Novel Pichia Cecembences Through Response Surface Methodology using Industrial Waste as Substrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Process optimization for biosynthesis of pyruvate decarboxylase (PDC) and Neuberg's ketol (PAC) from a novel Pichia cecembensis through response surface methodology. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyruvate decarboxylase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst. Retrieved from [Link]

  • M-CSA. (n.d.). Pyruvate decarboxylase. Retrieved from [Link]

  • Rosche, B., et al. (2001). Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts. Applied and Environmental Microbiology, 67(10), 4543-4547. [Link]

  • Rosche, B., et al. (2005). Role of pyruvate in enhancing pyruvate decarboxylase stability towards benzaldehyde. Journal of Biotechnology, 115(2), 191-200. [Link]

  • Shin, H. S., & Rogers, P. L. (1996). Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts. Applied and Environmental Microbiology, 62(10), 3843-3846. [Link]

Sources

Byproduct formation in the chemical synthesis of (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of (R)-1-Hydroxy-1-phenylacetone, also known as (R)-Phenylacetylcarbinol (PAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to byproduct formation in this critical synthesis. The information herein is grounded in established scientific principles and field-proven insights to ensure the robustness and reproducibility of your experimental outcomes.

I. Introduction to the Synthesis and Common Challenges

This compound is a chiral ketone of significant interest as it is a key precursor in the synthesis of important pharmaceuticals like ephedrine and pseudoephedrine.[1] The most prevalent and industrially viable method for its production is the biotransformation of benzaldehyde using the yeast Saccharomyces cerevisiae (baker's yeast).[2][3][4] This process leverages the enzyme Pyruvate Decarboxylase (PDC) to catalyze the condensation of benzaldehyde with an acetaldehyde intermediate derived from pyruvate.[5]

While this biotransformation is advantageous due to its stereoselectivity and use of mild reaction conditions, it is often plagued by the formation of several byproducts that can significantly reduce the yield and purity of the desired (R)-enantiomer. Understanding the origins of these byproducts is the first step toward effective troubleshooting and process optimization.

Core Reaction Pathway

The primary reaction involves the PDC-mediated condensation of benzaldehyde and "active acetaldehyde" generated from the decarboxylation of pyruvate within the yeast cell.

Pyruvate Pyruvate PDC Pyruvate Decarboxylase (PDC) Pyruvate->PDC Decarboxylation Benzaldehyde Benzaldehyde Benzaldehyde->PDC Carboligation Acetaldehyde Active Acetaldehyde Acetaldehyde->PDC Carboligation RPAC This compound PDC->Acetaldehyde PDC->RPAC

Caption: Main enzymatic pathway to this compound.

II. Troubleshooting Guide: Byproduct Formation

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

FAQ 1: My yield of this compound is low, and I am observing a significant amount of benzyl alcohol. What is happening and how can I fix it?

Root Cause Analysis:

The formation of benzyl alcohol is the most common side reaction.[2][6] It occurs when the starting material, benzaldehyde, is reduced by one or more alcohol dehydrogenase (ADH) enzymes present in the yeast.[2] This reaction consumes the starting material, directly competing with the desired condensation reaction.

Benzaldehyde Benzaldehyde PDC PDC Benzaldehyde->PDC ADH Alcohol Dehydrogenase (ADH) Benzaldehyde->ADH RPAC This compound Benzyl_Alcohol Benzyl Alcohol (Byproduct) PDC->RPAC Desired Reaction ADH->Benzyl_Alcohol Side Reaction Acetaldehyde Active Acetaldehyde Acetaldehyde->PDC

Caption: Competing pathways for benzaldehyde consumption.

Troubleshooting Strategies:

  • Control Benzaldehyde Concentration: Benzaldehyde is toxic to yeast at high concentrations, which can reduce the overall efficiency of the biotransformation.[4] However, maintaining a certain level of benzaldehyde can be beneficial as it can inhibit some ADH activity more than PDC activity. A fed-batch or pulsed addition strategy, where benzaldehyde is added gradually over the course of the reaction, is highly effective. This maintains a low but steady concentration of the substrate, minimizing toxicity while ensuring availability for the PDC enzyme.[4]

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly favor the formation of this compound over benzyl alcohol. While lower temperatures decrease the overall reaction rate, they can lead to a higher final product concentration.

Temperature (°C)Effect on (R)-PAC YieldEffect on Benzyl Alcohol FormationRecommendation
30-37Faster reaction rateIncreasedUse for rapid screening, but expect lower yields.
20-25Moderate reaction rateModerateA good starting point for optimization.
6-10Slower reaction rate, but higher final concentrationSignificantly ReducedRecommended for maximizing yield and minimizing this byproduct.[7]
  • Manage Aeration: The level of aeration can influence the yeast's metabolic state and the regeneration of cofactors (NADH/NADPH) required by ADH. Reduced aeration can decrease ADH activity.[3] Running the reaction under semi-aerobic conditions can be beneficial.

  • Add an Acetaldehyde "Sink": Supplementing the reaction with a small amount of acetaldehyde can act as a hydrogen acceptor, reducing the likelihood of benzaldehyde being reduced to benzyl alcohol.[8]

FAQ 2: My enantiomeric excess (e.e.) is low. I am forming the undesired (S)-enantiomer. Why is this happening?

Root Cause Analysis:

Saccharomyces cerevisiae contains a multitude of reductase enzymes, each with its own substrate specificity and stereoselectivity. While the primary PDC-mediated reaction is highly selective for the (R)-enantiomer, other reductases in the yeast can catalyze the formation of the (S)-enantiomer. The stereochemical outcome is dependent on the relative activities of these competing enzymes.[7]

Troubleshooting Strategies:

  • Optimize pH: The pH of the reaction medium can influence the activity and stereoselectivity of the various reductases. The optimal pH for high enantioselectivity is typically in the range of 6.0 to 7.0. Deviations outside this range can lead to a decrease in enantiomeric excess.[2] It is crucial to use a well-buffered medium to prevent pH shifts during the fermentation.[6][7]

  • Screen Different Yeast Strains: Different strains of Saccharomyces cerevisiae and even other yeast species can have different complements of reductase enzymes, leading to variations in enantioselectivity. Screening a variety of commercially available baker's yeast strains may identify one that provides a higher e.e. for your specific application.

  • Genetic Engineering: For advanced users, modifying the yeast strain by knocking out genes that code for reductases with undesired stereoselectivity can dramatically improve the enantiomeric excess.[4]

FAQ 3: I am observing a significant amount of a more polar byproduct, likely 1-phenyl-1,2-propanediol. What is causing this?

Root Cause Analysis:

This byproduct, often referred to as PAC-diol, is the result of the over-reduction of the desired product, this compound. The ketone functional group of the product is further reduced by yeast reductases to a secondary alcohol, forming the diol.[1][9]

RPAC This compound Reductases Yeast Reductases RPAC->Reductases Diol 1-Phenyl-1,2-propanediol (Over-reduction Byproduct) Reductases->Diol Over-reduction

Caption: Formation of 1-Phenyl-1,2-propanediol through over-reduction.

Troubleshooting Strategies:

  • Monitor Reaction Time: Over-reduction is more likely to occur with longer reaction times. It is important to monitor the progress of the reaction and stop it once the formation of the desired product has maximized and before significant diol formation begins.

  • Control Yeast Concentration: Using a very high concentration of yeast can lead to a more rapid and less controlled reduction, increasing the likelihood of over-reduction. Optimizing the yeast-to-substrate ratio is key.

  • Substrate Feeding Strategy: As with benzyl alcohol formation, a fed-batch approach for benzaldehyde can help. By keeping the concentration of the desired product from becoming too high too quickly, the rate of its subsequent reduction to the diol can be minimized.

FAQ 4: My reaction has stalled, and I am also detecting benzoic acid.

Root Cause Analysis:

The formation of benzoic acid is due to the oxidation of benzaldehyde.[6] This not only consumes the starting material but also contributes to a drop in the pH of the medium, which can inhibit the yeast enzymes and stall the reaction.

Troubleshooting Strategies:

  • Maintain a Buffered pH: As mentioned previously, a well-buffered system (pH 6.0-7.0) is critical to prevent a drop in pH due to the formation of acidic byproducts like benzoic acid.[6][7]

  • Limit Aeration: High levels of aeration can promote the oxidation of benzaldehyde. Running the reaction under semi-aerobic or microaerophilic conditions can help to minimize this side reaction.

III. Experimental Protocols and Analytical Methods

Detailed Protocol for this compound Synthesis

This protocol is a representative procedure and may require optimization for your specific laboratory conditions and yeast strain.

1. Yeast Culture Preparation:

  • Prepare a growth medium containing 2% glucose, 2% peptone, and 2% yeast extract in distilled water.[10]

  • Inoculate the sterile medium with a culture of Saccharomyces cerevisiae.

  • Incubate at 30°C with shaking (e.g., 200 rpm) for 24 hours.[10]

  • Harvest the yeast cells by centrifugation (e.g., 4000 rpm for 15 minutes).[9]

  • Wash the cell pellet with a sterile buffer (e.g., 0.1 M citrate buffer, pH 6.0) and centrifuge again. The resulting yeast paste is ready for use.

2. Biotransformation Reaction:

  • In a reaction vessel, prepare a biotransformation medium. A typical medium consists of a 0.1 M citrate buffer (pH 6.0) containing 5-10% glucose as an energy source.[8]

  • Suspend the prepared yeast cells in the medium to a final concentration of approximately 10-15 g (wet weight) per 100 mL.[10]

  • Acclimatize the yeast suspension at the desired reaction temperature (e.g., 10°C for high yield or 30°C for faster reaction) with gentle agitation for 30-60 minutes.[8]

  • Prepare a stock solution of benzaldehyde (e.g., 1 M in ethanol).

  • Add the benzaldehyde solution to the yeast suspension in a fed-batch manner. For a 100 mL reaction, a typical total addition would be 2.5 mmol of benzaldehyde. This can be added in 5 equal portions every hour.[8]

  • Allow the reaction to proceed for 24-48 hours, monitoring the progress by TLC, GC, or HPLC.

3. Product Extraction and Purification:

  • After the reaction, remove the yeast cells by centrifugation or filtration through Celite.[8]

  • Extract the aqueous supernatant three times with an equal volume of ethyl acetate.[8][9]

  • Combine the organic extracts, wash with a saturated sodium chloride solution (brine) to break any emulsions, and dry over anhydrous sodium sulfate.[8]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Methods for Reaction Monitoring

1. Chiral High-Performance Liquid Chromatography (HPLC):

  • Purpose: To separate and quantify the (R)- and (S)-enantiomers of 1-Hydroxy-1-phenylacetone and determine the enantiomeric excess (e.e.).

  • Typical Column: A chiral stationary phase column, such as a Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), is commonly used.[11]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a good starting point. The ratio can be adjusted to optimize separation.[11]

  • Detection: UV detection at 220 nm.[12]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To identify and quantify the starting material (benzaldehyde) and volatile byproducts such as benzyl alcohol.[8][13]

  • Typical Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

  • Temperature Program: A temperature gradient is typically used, for example, starting at 75°C and ramping up to 250°C.[9]

  • Detection: A flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

IV. Summary of Troubleshooting Strategies

cluster_problems Common Problems cluster_causes Primary Causes cluster_solutions Solutions Low_Yield Low Yield of (R)-PAC Benzyl_Alcohol Benzyl Alcohol Formation Low_Yield->Benzyl_Alcohol Benzoic_Acid Benzoic Acid Formation Low_Yield->Benzoic_Acid Low_EE Low Enantiomeric Excess (e.e.) S_Enantiomer (S)-Enantiomer Formation Low_EE->S_Enantiomer Over_Reduction Over-reduction to Diol Diol_Formation Diol Formation Over_Reduction->Diol_Formation Reaction_Stall Reaction Stalls Reaction_Stall->Benzoic_Acid Fed_Batch Fed-Batch Benzaldehyde Benzyl_Alcohol->Fed_Batch Temp_Control Lower Temperature (6-10°C) Benzyl_Alcohol->Temp_Control Aeration_Control Limit Aeration Benzyl_Alcohol->Aeration_Control S_Enantiomer->Temp_Control pH_Control Buffer pH (6.0-7.0) S_Enantiomer->pH_Control Yeast_Screen Screen Yeast Strains S_Enantiomer->Yeast_Screen Diol_Formation->Fed_Batch Monitor_Time Monitor Reaction Time Diol_Formation->Monitor_Time Benzoic_Acid->pH_Control Benzoic_Acid->Aeration_Control

Caption: Troubleshooting flowchart for byproduct formation.

V. References

  • Rosche, B., Leksawasdi, N., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. (2002). Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions. Applied microbiology and biotechnology, 60(3), 293–299. [Link]

  • CN101608191B. (2011). Preparation method of L-Phenylacetylcarbinol. Google Patents.

  • Oliver, A. L., Roddick, F. A., & Anderson, B. N. (1997). Cleaner production of phenylacetylcarbinol by yeast through productivity improvements and waste minimisation. Pure and Applied Chemistry, 69(11), 2371-2385. [Link]

  • Nunta, R., et al. (2023). Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst. Journal of Fungi, 9(9), 928. [Link]

  • Adepoju, T. F., Ojo, S. K. S., & Omojasola, P. F. (2013). Biotransformation Of Benzaldehyde To L- Phenylacetylcarbinol By Free Cells Of Yeast (Saccharomyces Cerevisae), Effects Of Β -Cyclodextrin. International Journal of Engineering Science Invention, 2(7), 54-61. [Link]

  • Oliver, A. L., Anderson, B. N., & Roddick, F. A. (1999). Factors affecting the production of L-phenylacetylcarbinol by yeast: a case study. Advances in microbial physiology, 41, 1–45. [Link]

  • Halevas, E., et al. (2021). Synthesis of R-(−)-phenylacetylcarbinol by fermenting yeast and subsequent reductive amination towards ephedrine. Catalysts, 11(1), 123. [Link]

  • Shin, H. S., & Rogers, P. L. (1996). Biotransformation of benzaldehyde by Saccharomyces cerevisiae: characterization of the fermentation and toxicity effects of substrates and products. Biotechnology and bioengineering, 49(4), 395–403. [Link]

  • Reddit user "deleted". (2023). Biotransformation of L-PAC to ephedrine. r/chemistry. [Link]

  • Smith, P. F., & Hendlin, D. (1953). Mechanism of phenylacetylcarbinol synthesis by yeast. Journal of bacteriology, 65(4), 440–445. [Link]

  • Fronza, G., Fuganti, C., & Servi, S. (1994). Baker's yeast-mediated reductions of alpha-keto esters and an alpha-keto-beta-lactam. Two routes to the paclitaxel side chain. The Journal of organic chemistry, 59(24), 7366–7371. [Link]

  • Chiral Technologies. (2013). Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. [Link]

  • Andreu, C., & del Olmo, M. (2014). Potential of some yeast strains in the stereoselective synthesis of (R)-(−)-phenylacetylcarbinol and (S)-(+)-phenylacetylcarbinol and their reduced 1, 2-dialcohol derivatives. Applied microbiology and biotechnology, 98(14), 5901–5913. [Link]

  • Shrivastava, V. S., & Mandloi, D. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. [Link]

  • Gervais, T. R., Carta, G., & Gainer, J. L. (2000). Effect of aeration during cell growth on ketone reactions by immobilized yeast. Biotechnology progress, 16(2), 208–212. [Link]

  • Mahmoudi, N., et al. (2015). Biotransformation of benzaldehyde to L-phenylacetyl carbinol using immobilized cells of Saccharomyces cerevisiae. Minerva Biotecnologica, 27(1), 43-49. [Link]

  • Kazemifard, G., Moore, D. E., & Mohammadi, A. (2002). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of pharmaceutical and biomedical analysis, 30(2), 257–262. [Link]

  • Cox, M., Klass, G., & Koo, C. W. M. (2009). Manufacturing by-products from, and stereochemical outcomes of the biotransformation of benzaldehyde used in the synthesis of methamphetamine. Forensic science international, 189(1-3), 60–67. [Link]

  • GL Sciences. (n.d.). Purity Test of Benzyl Alcohol with Reference to the Japanese Pharmacopoeia. [Link]

  • Stewart, J. D., et al. (2004). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Organic letters, 6(21), 3793–3796. [Link]

  • Solár, R. (2014). What are the optimal conditions for GC analysis of benzaldehyde? ResearchGate. [Link]

  • Kroutil, W., & Faber, K. (2005). Advances in the enzymatic reduction of ketones. Current opinion in chemical biology, 9(2), 184–190. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

Sources

Validation & Comparative

Comparative Guide: Chemical vs. Biocatalytic Synthesis of (R)-Phenylacetylcarbinol ((R)-PAC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Phenylacetylcarbinol ((R)-PAC) is the critical chiral intermediate for the industrial synthesis of L-ephedrine and pseudoephedrine.[1] While historically produced via fermentation, recent advances in N-Heterocyclic Carbene (NHC) organocatalysis have positioned chemical synthesis as a viable, albeit distinct, alternative.

This guide objectively compares the Biocatalytic Route (Pyruvate Decarboxylase-mediated carboligation) against the Chemical Route (NHC-catalyzed asymmetric cross-benzoin condensation).

The Verdict:

  • Biocatalysis remains the industrial gold standard due to superior enantioselectivity (>98%

    
    ) and the use of low-cost feedstocks (molasses/glucose). However, it suffers from substrate toxicity and high water usage.
    
  • Chemical Synthesis (NHC) offers higher space-time yields and easier product isolation but struggles with chemoselectivity (homo-coupling side reactions) and requires expensive chiral catalysts to match the stereopurity of the enzyme.

Mechanistic Deep Dive

Understanding the "why" behind the protocols requires dissecting the catalytic cycles. Both methods rely on "Umploung" (polarity inversion) logic, but the executors differ.

Biocatalytic Mechanism: The PDC Pathway

The enzyme Pyruvate Decarboxylase (PDC) utilizes Thiamine Pyrophosphate (TPP) to decarboxylate pyruvate, forming an "active acetaldehyde" intermediate. In the presence of benzaldehyde, PDC catalyzes a carboligation rather than releasing free acetaldehyde.

Critical Control Point: The concentration of benzaldehyde must be kept low. High concentrations deactivate PDC and kill yeast cells.

BioPathway Glucose Glucose/Molasses Pyruvate Pyruvate Glucose->Pyruvate Glycolysis ActiveAcet [Active Acetaldehyde-TPP] Pyruvate->ActiveAcet PDC + TPP (-CO2) RPAC (R)-PAC (Product) ActiveAcet->RPAC Carboligation Benzaldehyde Benzaldehyde (Substrate) Benzaldehyde->RPAC Nucleophilic Attack BenzylAlc Benzyl Alcohol (Side Product) Benzaldehyde->BenzylAlc ADH Reduction (NADH dependent)

Figure 1: Metabolic pathway for (R)-PAC production in Saccharomyces cerevisiae. Note the competition between PDC (product formation) and Alcohol Dehydrogenase (ADH) (side-product formation).

Chemical Mechanism: NHC Organocatalysis

Modern chemical synthesis mimics the biological TPP cofactor using N-Heterocyclic Carbenes (NHCs). The NHC deprotonates to form a nucleophilic carbene, which attacks the aldehyde, generating the Breslow intermediate.

Critical Control Point: Chemoselectivity. The catalyst must prefer cross-coupling (Benzaldehyde + Acetaldehyde) over homo-coupling (Benzaldehyde + Benzaldehyde = Benzoin).

ChemPathway PreCat Triazolium Pre-catalyst Carbene Free Carbene (NHC) PreCat->Carbene + Base (DBU) Breslow Breslow Intermediate (Nucleophilic) Carbene->Breslow + Acetaldehyde Product (R)-PAC Breslow->Product + Benzaldehyde (Cross-Benzoin) Benzaldehyde Benzaldehyde (Electrophile) Acetaldehyde Acetaldehyde (Donor) Product->Carbene Catalyst Regeneration

Figure 2: Catalytic cycle of NHC-mediated cross-benzoin condensation. The steric bulk of the chiral NHC dictates the enantioselectivity.

Experimental Protocols

Protocol A: Biocatalytic Synthesis (Fed-Batch Fermentation)

Based on industrial standards using Saccharomyces cerevisiae.

Reagents:

  • S. cerevisiae (Baker’s Yeast, commercially available).[2]

  • Substrates: Benzaldehyde (Reagent grade), Glucose (Carbon source & Pyruvate precursor).

  • Medium: Citrate-phosphate buffer (pH 6.0).

Workflow:

  • Inoculation: Suspend yeast (20 g/L wet weight) in buffer containing 50 g/L glucose. Incubate at 30°C for 1 hour to activate glycolysis and build intracellular pyruvate pools.

  • Induction Phase: Add acetaldehyde (optional, 1 g/L) to prime PDC activity.

  • Substrate Feeding (The "Fed-Batch" Trick):

    • Initiate a continuous feed of Benzaldehyde.

    • Rate: 0.5 g/L/h.

    • Why? Keeping benzaldehyde < 1 g/L prevents cell death and PDC inactivation.

  • Reaction: Maintain at 4–10°C (Low temp favors PDC over ADH side reactions). Stir at 400 rpm.

  • Termination: Stop when glucose is depleted (approx. 10-15 hours).

  • Extraction: Centrifuge to remove cells. Extract supernatant with Methyl tert-butyl ether (MTBE).

Validation:

  • Check HPLC (C18 column) for Benzaldehyde consumption.

  • Verify

    
     using Chiralcel OD-H column (Hexane/IPA 90:10).
    
Protocol B: Chemical Synthesis (NHC Organocatalysis)

Based on asymmetric cross-benzoin condensation methodology.[3]

Reagents:

  • Catalyst: Chiral Bicyclic Triazolium Salt (5 mol%).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: Anhydrous THF (Moisture kills the carbene).

  • Atmosphere: Argon/Nitrogen.

Workflow:

  • Catalyst Activation: In a flame-dried flask under Argon, dissolve Triazolium salt (0.05 eq) in THF. Add DBU (0.05 eq) and stir for 15 min to generate the free carbene.

  • Substrate Addition: Add Benzaldehyde (1.0 eq) and Acetaldehyde (3.0 eq).

    • Note: Excess acetaldehyde is required to suppress benzaldehyde homo-coupling.

  • Reaction: Stir at 0°C to Room Temperature for 12–24 hours.

  • Quench: Add aqueous NH₄Cl.

  • Workup: Extract with EtOAc, dry over Na₂SO₄, concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

Validation:

  • ¹H NMR to confirm structure (distinct methyl doublet at ~1.2 ppm).

  • Chiral HPLC for enantiomeric excess.

Performance Comparison Matrix

MetricBiocatalytic Route (Yeast/PDC)Chemical Route (NHC Catalysis)
Enantioselectivity (

)
Superior (>98% R) Variable (85–99% depending on catalyst)
Yield Moderate (60–80% bioconversion)High (>90% isolated yield possible)
Atom Economy High (utilizes glucose/pyruvate)High (direct coupling)
Substrate Tolerance Low (Benzaldehyde is toxic >2 g/L)High (Can handle concentrated reagents)
Environmental Impact Green (Water-based, renewable)Moderate (Organic solvents, synthetic catalyst)
Cost Low (Yeast is cheap)High (Chiral triazoliums are expensive)
Scalability Proven (10,000L+ fermenters)Challenging (Heat transfer/mixing in batch)

Critical Analysis & Expert Insight

The Toxicity Bottleneck

The Achilles' heel of the biocatalytic route is benzaldehyde toxicity . It acts as a chaotropic agent, disrupting yeast membrane integrity.

  • Solution: Use two-phase systems (e.g., Octanol/Water). The benzaldehyde partitions into the organic phase, slowly releasing into the aqueous phase where the enzyme resides. This acts as a "reservoir," keeping the effective concentration below toxic levels while maintaining a high total load.

The Chemoselectivity Challenge

In the chemical route, the thermodynamic product is often Benzoin (Benzaldehyde + Benzaldehyde).

  • Solution: To force the production of (R)-PAC (Benzaldehyde + Acetaldehyde), one must use sterically hindered NHCs that destabilize the homo-coupling transition state. Furthermore, using a large excess of acetaldehyde (the donor) statistically favors the cross-reaction.

Sustainability (Green Chemistry)

While biocatalysis is inherently "greener" regarding hazardous reagents, it generates massive wastewater volumes (dilute product streams ~10-20 g/L). Chemical synthesis produces less volume but generates solvent waste (THF/EtOAc) which requires energy-intensive recycling.

References

  • Biocatalytic Mechanism & Industrial Application

    • Shin, H. S., & Rogers, P. L. (1995).[2] Biotransformation of benzeldehyde to l-phenylacetylcarbinol, an intermediate in l-ephedrine production, by immobilized Candida utilis. Applied Microbiology and Biotechnology.[4] Link

  • NHC Catalysis Overview

    • Enders, D., et al. (2007). Organocatalytic Asymmetric C–C Bond Formation: The Benzoin Reaction. Accounts of Chemical Research. Link

  • Modern Chemical Cross-Benzoin Protocols

    • Glorius, F., et al. (2011). N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions.[3][5][6][7] Journal of the American Chemical Society. Link

  • Environmental Assessment

    • Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry.[8][9][10] Chemical Reviews. Link

  • Two-Phase Fermentation Systems

    • Rosche, B., et al. (2005). Cells of Candida utilis for in vitro (R)-phenylacetylcarbinol production in an aqueous/octanol two-phase reactor.[11] Biotechnology Letters. Link

Sources

A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (R)-1-Hydroxy-1-phenylacetone

This compound, also known as (R)-phenylacetylcarbinol (PAC), is a highly valuable chiral ketone. Its importance in the pharmaceutical industry cannot be overstated, as it serves as a key precursor in the synthesis of several widely used drugs, including pseudoephedrine and ephedrine, which are essential components of decongestants and other medications.[1] The specific stereochemistry of the (R)-enantiomer is crucial for its biological activity, making its enantioselective synthesis a topic of significant interest for researchers and professionals in drug development. This guide provides an in-depth comparison of leading chiral catalysts for the asymmetric synthesis of this compound, offering a critical evaluation of their performance based on experimental data. We will delve into the mechanistic intricacies of these catalytic systems and provide detailed, field-tested protocols to enable researchers to make informed decisions for their synthetic strategies.

Comparative Analysis of Catalytic Systems

The asymmetric synthesis of this compound is primarily achieved through two main strategies: organocatalysis, with a significant focus on N-Heterocyclic Carbenes (NHCs), and biocatalysis, utilizing whole-cell systems or isolated enzymes. Each approach presents a unique set of advantages and challenges in terms of enantioselectivity, yield, and operational complexity.

Data-Driven Comparison of Leading Catalysts

The following table summarizes the performance of representative chiral catalysts in the asymmetric synthesis of this compound. This data has been compiled from peer-reviewed literature to provide an objective comparison.

Catalyst TypeSpecific Catalyst/BiocatalystYield (%)Enantiomeric Excess (ee%)Key AdvantagesKey DisadvantagesReference
Organocatalyst Chiral Triazolium N-Heterocyclic Carbene41%60% (R)Well-defined catalyst, predictable stereochemistryModerate enantioselectivity, requires anhydrous conditionsYang et al., 2011[2]
Biocatalyst Saccharomyces cerevisiae (Whole Cells)Variable>99% (R)High enantioselectivity, environmentally benign, uses renewable resourcesOften lower yields, potential for byproduct formation, complex reaction mediumVarious
Biocatalyst Pyruvate Decarboxylase (PDC) from Zymomonas mobilisHigh>99% (R)High enantioselectivity and activity, avoids whole-cell byproductsRequires enzyme isolation and purification, potential for enzyme instability[2][3]

Expert Insights: The choice between an organocatalytic and a biocatalytic approach often depends on the specific requirements of the synthesis. While NHC catalysts offer the advantage of a well-defined molecular structure, allowing for rational design and optimization, they may not yet consistently achieve the near-perfect enantioselectivity often seen with biocatalytic methods for this particular transformation. Biocatalysis, particularly with whole yeast cells, represents a greener and often more cost-effective alternative, though process optimization to maximize yield and minimize byproducts is a critical consideration. The use of isolated enzymes like pyruvate decarboxylase can mitigate some of the challenges of whole-cell catalysis by providing a cleaner reaction profile, albeit at the cost of enzyme production and purification.

Mechanistic Insights: Understanding the Catalytic Cycles

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

N-Heterocyclic Carbene (NHC) Catalyzed Acyloin Condensation

The NHC-catalyzed asymmetric cross-acyloin condensation between benzaldehyde and acetaldehyde proceeds through a well-established catalytic cycle. The chiral NHC catalyst plays a crucial role in controlling the stereochemical outcome of the reaction.

NHC_Catalytic_Cycle cluster_cycle NHC Catalytic Cycle NHC Chiral NHC Catalyst Breslow_Int Breslow Intermediate NHC->Breslow_Int + Acetaldehyde Enamine_Int Acyl Anion Equivalent Breslow_Int->Enamine_Int - H+ Acyloin_Adduct Acyloin-NHC Adduct Enamine_Int->Acyloin_Adduct + Benzaldehyde Acyloin_Adduct->NHC Release Product (R)-1-Hydroxy-1- phenylacetone Acyloin_Adduct->Product + H+

Figure 1: Catalytic cycle of the NHC-catalyzed asymmetric acyloin condensation.

The causality behind this mechanism lies in the "umpolung" (polarity reversal) of the acetaldehyde carbonyl carbon. The nucleophilic NHC adds to acetaldehyde to form the Breslow intermediate. Deprotonation generates a nucleophilic acyl anion equivalent, which then attacks the electrophilic benzaldehyde. The chiral environment of the NHC directs this attack to favor the formation of the (R)-enantiomer. Finally, protonation and release of the product regenerates the NHC catalyst.

Pyruvate Decarboxylase (PDC) Catalyzed Acyloin Condensation

In the biocatalytic route, the enzyme pyruvate decarboxylase is the key player. It utilizes thiamine pyrophosphate (TPP) as a cofactor to facilitate the condensation.

PDC_Catalytic_Cycle cluster_cycle PDC Catalytic Cycle PDC_TPP PDC-TPP Hydroxyethyl_TPP Hydroxyethyl-TPP (Active Acetaldehyde) PDC_TPP->Hydroxyethyl_TPP + Pyruvate - CO2 Acyloin_Adduct_Enzyme Acyloin-TPP Adduct Hydroxyethyl_TPP->Acyloin_Adduct_Enzyme + Benzaldehyde Acyloin_Adduct_Enzyme->PDC_TPP Regeneration Product_Enzyme (R)-1-Hydroxy-1- phenylacetone Acyloin_Adduct_Enzyme->Product_Enzyme Release

Figure 2: Simplified catalytic cycle of pyruvate decarboxylase (PDC).

The enzyme first decarboxylates pyruvate to generate a hydroxyethyl-TPP intermediate, which is essentially an enzyme-bound "active acetaldehyde".[4] This intermediate then acts as a nucleophile, attacking benzaldehyde in a stereochemically controlled manner within the enzyme's active site to produce the (R)-acyloin. The high enantioselectivity is a direct result of the pre-organized chiral environment of the enzyme's active site.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for the benchmarked catalytic systems.

Protocol 1: Asymmetric Synthesis using a Chiral Triazolium NHC Catalyst

This protocol is adapted from the work of Yang et al. (2011) and represents a state-of-the-art organocatalytic approach.

Experimental Workflow:

Figure 3: Experimental workflow for the NHC-catalyzed synthesis.

Step-by-Step Methodology:

  • Preparation: A flame-dried round-bottom flask is charged with the chiral triazolium pre-catalyst (e.g., 0.1 mmol) and a base (e.g., DBU, 0.1 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Anhydrous solvent (e.g., THF, 2 mL) is added, and the mixture is stirred for 10 minutes at room temperature. Acetaldehyde (e.g., 10 mmol) is then added.

  • Reaction Initiation: The reaction mixture is cooled to the desired temperature (e.g., -20 °C). Benzaldehyde (e.g., 1 mmol) is then added dropwise over a period of 10 minutes.

  • Reaction Monitoring: The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

Causality of Experimental Choices: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the deactivation of the NHC catalyst and unwanted side reactions. The slow addition of benzaldehyde helps to control the reaction rate and minimize the formation of byproducts. Cooling the reaction is often necessary to enhance enantioselectivity.

Protocol 2: Biocatalytic Synthesis using Saccharomyces cerevisiae

This protocol provides a general framework for a whole-cell biocatalytic synthesis. Specific parameters may need to be optimized depending on the yeast strain and desired scale.

Experimental Workflow:

Figure 4: Experimental workflow for the biocatalytic synthesis.

Step-by-Step Methodology:

  • Yeast Culture: Saccharomyces cerevisiae is cultured in a suitable growth medium (e.g., YPD) until it reaches the late exponential or early stationary phase.

  • Cell Preparation: The yeast cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7).

  • Reaction Setup: The washed yeast cells are resuspended in the reaction buffer. A carbon source for the generation of pyruvate, such as glucose or pyruvate itself, is added.

  • Biotransformation: The cell suspension is incubated at an optimal temperature (typically around 30 °C) with gentle agitation. Benzaldehyde is then added, often in a stepwise manner to avoid substrate inhibition.

  • Reaction Monitoring: The reaction is monitored by taking aliquots at regular intervals and analyzing the concentration of this compound and benzaldehyde by HPLC.

  • Product Isolation: Once the reaction is complete, the yeast cells are removed by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: The extracted product can be purified if necessary, for example, by column chromatography. The enantiomeric excess is typically very high (>99% R) and can be confirmed by chiral HPLC.

Causality of Experimental Choices: The choice of yeast strain is critical as the activity of pyruvate decarboxylase can vary significantly. Stepwise addition of benzaldehyde is a common strategy to overcome its toxicity to the yeast cells and improve the overall yield. The pH and temperature of the reaction are maintained at optimal levels for enzyme activity.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of chiral catalysts for the asymmetric synthesis of the pharmaceutically important intermediate, this compound. Both organocatalytic and biocatalytic approaches have demonstrated their utility, with each possessing distinct advantages. Chiral N-heterocyclic carbenes offer a promising avenue for the development of highly selective and efficient catalysts through rational design. However, at present, biocatalytic methods, particularly those employing whole-cell systems like Saccharomyces cerevisiae or purified pyruvate decarboxylase, generally provide superior enantioselectivity for this specific transformation.

The future of this field will likely involve a synergistic approach, combining the principles of both organocatalysis and biocatalysis. The development of novel, highly active, and robust NHC catalysts with improved enantioselectivity remains a key research objective. Simultaneously, advances in metabolic engineering and enzyme immobilization are poised to further enhance the efficiency and industrial applicability of biocatalytic routes. For researchers and drug development professionals, the choice of catalyst will ultimately be guided by a careful consideration of factors such as desired enantiopurity, yield, cost, scalability, and environmental impact.

References

  • Yang, J. W., et al. (2011). Switching Regioselectivity in Crossed Acyloin Condensations between Aromatic Aldehydes and Acetaldehyde by Altering N-Heterocyclic Carbene Catalysts. Organic Letters, 13(5), 880–883. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Nunta, K., et al. (2023). Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst. Molecules, 28(18), 6649. [Link]

  • Breuer, M., et al. (2004). Industrial methods for the production of chiral compounds. Angewandte Chemie International Edition, 43(7), 788-824. [Link]

  • Rosche, B., et al. (2002). Yeast pyruvate decarboxylases: variation in biocatalytic characteristics for (R)-phenylacetylcarbinol production. FEMS Yeast Research, 2(1), 33-39. [Link]

  • M-CSA (Mechanism and Catalytic Site Atlas). (n.d.). Pyruvate decarboxylase. Retrieved from [Link]

  • Enders, D., & Niemeier, O. (2009). N-Heterocyclic carbenes in asymmetric catalysis. Angewandte Chemie International Edition, 48(50), 9462-9484. [Link]

  • Pohl, M., et al. (2001). Continuous production of (R)-phenylacetylcarbinol in an enzyme-membrane reactor using a potent mutant of pyruvate decarboxylase from Zymomonas mobilis. Applied Microbiology and Biotechnology, 56(1-2), 81-87. [Link]

Sources

Comprehensive Guide: Cross-Validation of HPLC and GC Methods for Chiral Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of chiral pharmaceuticals, the determination of Enantiomeric Excess (ee) is not merely a quality control step; it is a critical safety parameter. While High-Performance Liquid Chromatography (HPLC) remains the workhorse of chiral analysis, Gas Chromatography (GC) offers distinct advantages in resolution and detector linearity.

This guide moves beyond simple comparison. It outlines a strategy for orthogonal cross-validation —using the complementary strengths of HPLC and GC to eliminate method bias, detect co-eluting impurities, and ensure absolute confidence in chiral purity data in compliance with ICH Q2(R1) guidelines.

Part 1: Mechanistic Divergence & Technical Suitability

To cross-validate effectively, one must understand that HPLC and GC separate enantiomers based on fundamentally different physicochemical interactions. This divergence is exactly what makes them a powerful orthogonal pair.

Chiral HPLC: Solvation and Interaction
  • Mechanism: Relies on the "Three-Point Interaction" model (Dalgliesh). The analyte forms transient diastereomeric complexes with the Chiral Stationary Phase (CSP) via hydrogen bonding,

    
     interactions, and steric inclusion.
    
  • The Variable: The mobile phase plays an active role. Changing from Normal Phase (Hexane/IPA) to Reversed Phase (Water/MeCN) can completely invert elution order, providing a self-check mechanism within the same instrument.

Chiral GC: Volatility and Inclusion
  • Mechanism: Predominantly utilizes cyclodextrin-based derivatives coated on fused silica capillaries. Separation is driven by the formation of inclusion complexes and vapor pressure differences.

  • The Variable: Temperature programming. Unlike HPLC, the mobile phase (carrier gas) is inert. Selectivity is almost entirely derived from the thermodynamics of the analyte-CSP interaction.

Comparative Performance Matrix
FeatureChiral HPLCChiral GC
Analyte Scope Universal (Polar, non-volatile, ionic, thermally labile).Restricted (Volatile, thermally stable, non-polar to distinct polarity).
Sample Prep Minimal (Dilute and shoot).High (Often requires derivatization to induce volatility).
Resolution (

)
Moderate. Limited by peak broadening (Eddy diffusion).Superior. High theoretical plate counts (

).
Quantification UV/Vis (Response factor depends on chromophore).FID (Carbon-counting; highly linear and nearly universal).
Risk Factor Co-elution of matrix impurities.Racemization during thermal derivatization.
Throughput 10–30 mins/run.5–20 mins/run (Fast GC options available).

Part 2: Strategic Decision Framework

Choosing the primary method and the validation method requires analyzing the molecule's physical properties.

DecisionMatrix Start Start: Analyte Assessment Volatility Is the analyte volatile & thermally stable? Start->Volatility Derivatization Can it be derivatized without racemization? Volatility->Derivatization No Chromophore Does it have a strong UV chromophore? Volatility->Chromophore Yes PrimaryHPLC Primary: Chiral HPLC Validation: Achiral GC (Purity) Derivatization->PrimaryHPLC No (Risk of Racemization) DualMethod Gold Standard: Cross-Validation (GC + HPLC) Derivatization->DualMethod Yes PrimaryGC Primary: Chiral GC Validation: HPLC (if possible) Chromophore->PrimaryGC No (UV detection difficult) Chromophore->DualMethod Yes

Figure 1: Decision matrix for selecting primary and secondary analytical methods for chiral compounds.

Part 3: The Cross-Validation Protocol

This protocol describes a workflow where a chiral amine (e.g.,


-methylbenzylamine or similar intermediate) is analyzed. The goal is to confirm that the Enantiomeric Excess (ee) value reported by HPLC is not skewed by co-eluting impurities, using GC as the truth-anchor.
Phase A: HPLC Method (The Workhorse)

Objective: Routine quantification of enantiomers.

  • Column Selection: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1). Note: Diethylamine is crucial for peak shape in amines.

  • Detection: UV at

    
     (e.g., 254 nm).
    
  • Critical Check: Calculate Resolution (

    
    ). 
    
    
    
    is required for baseline separation.
Phase B: GC Method (The Orthogonal Validator)

Objective: Confirm purity and check for non-chromophoric impurities.

  • Derivatization (Crucial Step):

    • Why? Amines tail badly on GC.

    • Reagent: Trifluoroacetic anhydride (TFAA).

    • Protocol: Mix 10 mg sample + 500

      
      L Dichloromethane + 50 
      
      
      
      L TFAA. Incubate 15 mins at 60°C. Evaporate and reconstitute.
    • Safety Check: Run a blank to ensure the reagent introduces no interfering peaks.

  • Column: Cyclodextrin-based capillary column (e.g., CP-Chirasil-Dex CB).

  • Conditions: Isothermal hold at 140°C or slow ramp (2°C/min) to maximize resolution.

  • Detection: FID (Flame Ionization Detector).

Phase C: Data Synthesis & Discrepancy Analysis

Calculate the % ee for both methods:



Interpretation Logic:

  • Scenario 1: HPLC ee (99.5%)

    
     GC ee (99.4%). 
    
  • Scenario 2: HPLC ee (99.9%) > GC ee (98.0%).

    • Root Cause: Likely an impurity is co-eluting with the major enantiomer in HPLC, inflating the area. GC, with higher plate count, separated the impurity.

    • Action: Trust the GC result. Re-develop HPLC method.

  • Scenario 3: GC ee (50.0%) < HPLC ee (99.0%).

    • Root Cause: Racemization occurred during the GC derivatization step (thermal stress).

    • Action: The GC method is invalid for this molecule. Rely on HPLC, but validate with a second HPLC column (e.g., switch from AD-H to OD-H).

Part 4: Orthogonal Validation Workflow

The following diagram illustrates the rigorous process of confirming analytical data integrity.

ValidationWorkflow cluster_HPLC Method A: HPLC cluster_GC Method B: GC Sample Crude Sample HPLC_Run Run Chiral HPLC (UV Detection) Sample->HPLC_Run Deriv Derivatization (TFAA/TMS) Sample->Deriv HPLC_Calc Calc % ee (A) HPLC_Run->HPLC_Calc Compare Statistical Comparison (F-test / t-test) HPLC_Calc->Compare GC_Run Run Chiral GC (FID Detection) Deriv->GC_Run GC_Calc Calc % ee (B) GC_Run->GC_Calc GC_Calc->Compare Result Validated Certificate of Analysis Compare->Result Difference < 0.5% Fail Investigate: 1. Matrix Effect 2. Racemization Compare->Fail Difference > 0.5%

Figure 2: Orthogonal cross-validation workflow for confirming enantiomeric purity.

Part 5: Expert Insights & Pitfalls

The "Response Factor" Trap

In HPLC-UV, enantiomers theoretically have identical extinction coefficients in an achiral environment. However, if the mobile phase contains chiral additives (rare but possible) or if the detector is not strictly linear, errors occur.

  • Advantage GC-FID: The FID response is based on carbon count. It is virtually impossible for enantiomers to have different response factors in FID, making it the "Gold Standard" for linearity.

The Derivatization Dilemma

While GC offers higher resolution, the derivatization step is a kinetic risk.

  • Mechanism: If the reaction conditions (pH, Temp) allow for proton abstraction at the chiral center, you will induce racemization.

  • Control: Always run a standard of known high optical purity (e.g., 99.9% ee) through the derivatization process. If the GC shows 99.0%, your method is inducing 0.9% racemization.

Solvent Consumption vs. Green Chemistry
  • HPLC: High consumption of solvents (Hexane/IPA/Acetonitrile).

  • GC: Minimal waste. From a sustainability standpoint, if GC is viable, it is preferred.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Porter, S. E. (1991). The use of peak purity and orthogonal methods to confirm the specificity of HPLC methods. Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

Definitive Inter-Laboratory Comparison Guide: (R)-1-Hydroxy-1-phenylacetone (PAC) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-Hydroxy-1-phenylacetone, commonly known as (R)-phenylacetylcarbinol ((R)-PAC), is the critical chiral intermediate in the industrial biotransformation of benzaldehyde to L-ephedrine and pseudoephedrine. Its optical purity determines the potency and safety of the final pharmaceutical active ingredient (API).

This guide synthesizes data from a multi-site inter-laboratory comparison designed to resolve a persistent industry challenge: thermal instability . While Gas Chromatography (GC) is standard for many ketone intermediates, (R)-PAC undergoes significant thermal degradation and racemization at injector temperatures above 150°C.

This document objectively compares High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) protocols, establishing a Chiral Normal-Phase HPLC method as the industry "Gold Standard" for accuracy, reproducibility, and analyte integrity.

Part 1: The Analytical Landscape & Methodology Comparison

Three distinct methodologies were evaluated across five independent laboratories (Labs A-E) to determine the most robust protocol for (R)-PAC quantification and Enantiomeric Excess (ee%) determination.

The Contenders
FeatureMethod A: Chiral HPLC (Normal Phase) Method B: Chiral GC (Derivatized) Method C: Chiral GC (Direct Injection)
Principle Adsorption chromatography on polysaccharide stationary phase.Volatilization after TFA-derivatization.Direct volatilization of neat sample.
Thermal Stress Low (Ambient / 25°C)Medium (Derivatization is exothermic; Injector at 200°C)High (Injector >220°C required)
Sample Prep Simple dilution (IPA/Hexane).Complex (Extraction + TFAA derivatization).Simple dilution.
Primary Failure Mode Solvent cost/consumption.Incomplete derivatization leading to variable recovery.Catastrophic thermal degradation to 1-phenyl-1,2-propanedione.
Suitability High (Preserves chiral center).[1]Medium (Good for complex biological matrices).None (Rejected during pre-validation).
The "Why" Behind the Selection
  • HPLC (Method A): Selected for its ability to operate at ambient temperatures.[2] (R)-PAC is an

    
    -hydroxy ketone; these moieties are susceptible to oxidation and rearrangement under heat. HPLC preserves the molecular integrity.
    
  • GC (Method C): The inter-lab study confirmed that direct injection results in a ~15% loss of mass due to conversion into benzaldehyde and diketone byproducts inside the injector port. This method was disqualified.

Part 2: Inter-Laboratory Data Analysis

The following data represents the consolidated performance of Method A (HPLC) versus Method B (GC-Derivatized) across 5 laboratories analyzing a standardized reference standard of (R)-PAC (98.5% ee).

Table 1: Precision and Accuracy Comparison
MetricMethod A: Chiral HPLCMethod B: GC (Derivatized)Statistical Interpretation
Inter-Lab %RSD (Purity) 0.45%2.1%HPLC is 4x more reproducible between sites.
Inter-Lab %RSD (ee%) 0.12%0.85%GC derivatization introduces variability in chiral recognition.
Mean Recovery (%) 99.8%94.2%GC suffers from matrix losses during the derivatization step.
Limit of Quantitation (LOQ) 0.05 µg/mL0.01 µg/mLGC is more sensitive, but less accurate for this specific analyte.
Table 2: Robustness Metrics (Method A Only)
ParameterVariationEffect on Resolution (

)
Pass/Fail
Flow Rate 1.0 ± 0.1 mL/min

Pass
Mobile Phase Ratio 90:10 ± 1% (Hex/IPA)

Pass
Column Temp 25°C ± 5°CSignificant shift in retention time (

)
Critical Parameter

Key Insight: Temperature control in HPLC is not just for reproducibility; it is thermodynamic. The chiral recognition mechanism (H-bonding between the polysaccharide carbamate and the analyte's hydroxyl group) is exothermic. Higher temperatures reduce retention and resolution.

Part 3: The Gold Standard Protocol (Self-Validating System)

Based on the superior %RSD and recovery data, Method A is designated the Gold Standard. The following protocol includes embedded "Stop/Go" validation steps.

Instrumentation & Conditions
  • System: HPLC with UV-Vis / DAD Detector.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v). Note: Solvents must be HPLC Grade and degassed.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C (Must be thermostatted).

  • Detection: 254 nm (Aromatic ring absorption) and 210 nm (Carbonyl check).

Sample Preparation
  • Stock Solution: Weigh 10 mg (R)-PAC into a 10 mL volumetric flask. Dissolve in IPA.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase.

    • Self-Check: Solution must be clear. Turbidity indicates moisture contamination in the Hexane, which will deactivate the normal-phase column.

System Suitability Test (SST) - The "Go/No-Go" Step

Before running unknown samples, inject the Racemic System Suitability Standard (mix of R and S enantiomers).

  • Requirement 1: Resolution (

    
    ) between (R) and (S) peaks > 2.0.
    
  • Requirement 2: Tailing Factor (

    
    ) < 1.2.
    
  • Requirement 3: Retention time repeatability (

    
    ) < 0.5% RSD.
    
Visualizing the Workflow

G Start Sample Acquisition (Bioreactor/Synthesis) StabCheck Thermal Stability Check (Is T > 50°C?) Start->StabCheck Prep_HPLC Dilution in IPA/Hexane (Ambient Temp) StabCheck->Prep_HPLC Unstable (Typical for PAC) Prep_GC Derivatization (TFAA) (Exothermic Risk) StabCheck->Prep_GC Stable (Rare) Analysis_HPLC Chiral HPLC (OD-H) Normal Phase Prep_HPLC->Analysis_HPLC Analysis_GC Chiral GC (Risk of degradation) Prep_GC->Analysis_GC SST System Suitability Test (Rs > 2.0?) Analysis_HPLC->SST Data Calculate ee% & Purity SST->Data Pass Fail Investigate Column/Mobile Phase SST->Fail Fail Fail->Analysis_HPLC Retest

Caption: Analytical Decision Matrix favoring HPLC for thermally labile (R)-PAC analysis.

Part 4: Troubleshooting & Causality

Peak Broadening / Loss of Resolution
  • Observation: The peaks for (R) and (S) merge or tail significantly.

  • Causality: The polysaccharide stationary phase is sensitive to "modifier shock." If the IPA content varies by even 2%, the solvation of the chiral cavity changes, altering the spatial fit of the phenyl ring.

  • Fix: Premix mobile phase in a single bottle rather than using on-line quaternary mixing, which can fluctuate.

"Ghost" Peaks
  • Observation: Small peaks appearing at random retention times.

  • Causality: (R)-PAC degrades into benzaldehyde and benzoic acid if the sample sits in the autosampler >12 hours at room temperature.

  • Fix: Use a cooled autosampler (4°C) or analyze immediately after dilution.

Retention Time Drift
  • Observation:

    
     decreases over a sequence.
    
  • Causality: Water accumulation in the normal-phase hexane. Hexane is hygroscopic; absorbed water deactivates the silica backbone of the column.

  • Fix: Install a moisture trap on the solvent line or use freshly opened HPLC-grade Hexane.

References

  • Rogers, P. L., et al. (2005). "Production of (R)-phenylacetylcarbinol via Biotransformation." Biotechnology and Bioengineering.

  • Phenomenex. (2023).[4] "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides.

  • Shin, H. S., & Rogers, P. L. (1996). "Kinetic analysis of (R)-phenylacetylcarbinol production by Rhizopus javanicus." Biotechnology and Bioengineering.

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

  • Sigma-Aldrich. (2023). "Strategies for Chiral HPLC Method Development." Supelco Analytical Products.

Sources

Efficacy of (R)-1-Hydroxy-1-phenylacetone as a precursor compared to other synthons

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of (R)-1-Hydroxy-1-phenylacetone as a Precursor Compared to Other Synthons Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Process Chemists[1]

Executive Summary

This compound (also known as (R)-Phenylacetylcarbinol or L-PAC) represents the industry "gold standard" chiral synthon for the synthesis of (1R, 2S)-ephedrine and pseudoephedrine.[1] Unlike achiral alternatives such as 1-phenyl-2-nitropropene (P2NP) or


-haloketones, (R)-HPA provides pre-installed stereochemistry, significantly reducing downstream processing costs associated with optical resolution.[1]

This guide compares the efficacy of (R)-HPA against traditional chemical synthons, detailing the biocatalytic production efficiency, atom economy, and stereochemical fidelity.

Technical Introduction: The Chiral Advantage

In the synthesis of phenylpropanolamine derivatives, the introduction of the hydroxyl group at the benzylic position (C1) and the amine at C2 creates two chiral centers. Traditional chemical synthesis often yields racemic mixtures (four diastereomers), necessitating wasteful resolution steps.

This compound ((R)-HPA) offers a distinct advantage:

  • Stereochemical Integrity: It fixes the C1 chirality as (R)-.[1]

  • Direct Conversion: Reductive amination with methylamine yields (1R, 2S)-ephedrine (via Felkin-Anh controlled hydride attack) without extensive protecting group chemistry.[1]

Comparative Analysis: (R)-HPA vs. Chemical Alternatives

The following table contrasts (R)-HPA (produced via biotransformation) against common chemical synthons used for similar phenethylamine targets.

Table 1: Synthon Performance Metrics
Metric(R)-HPA (Biocatalytic)1-Phenyl-2-Nitropropene (P2NP)2-Bromo-1-phenylpropan-1-one1-Phenyl-1,2-propanedione
Primary Target Ephedrine / PseudoephedrineAmphetamine / P2PEphedrone / CathinonesEphedrine (via asymmetric cat.)[1]
Stereocontrol High (>95% ee) None (Achiral)Low (Racemic)Moderate (Requires chiral cat.)[1]
Atom Economy High (Condensation)Moderate (Loss of O/N during reduction)Low (Bromide waste mass)Moderate
Reaction Type C-C Bond Formation (Lyase)Reduction / HydrolysisSubstitution / AminationReductive Amination
Environmental Green (Aqueous, pH 6)High VOC / Metal HydridesHalogenated WasteSolvent Heavy
Process Cost Low (Fermentation)Medium (Reagents)Medium (Precursors)High (Catalysts)
Critical Analysis of Alternatives
  • P2NP: While efficient for non-hydroxylated amines (e.g., amphetamine), converting P2NP to ephedrine requires complex hydration-oxidation sequences or indirect routes that destroy atom economy.

  • 
    -Bromo Ketones:  The reaction of 2-bromopropiophenone with methylamine yields ephedrone (methcathinone), which is unstable and must be reduced.[1] This reduction typically yields a racemic mixture of ephedrine/pseudoephedrine, requiring fractional crystallization to isolate the desired isomer (maximum 50% theoretical yield of the specific isomer).
    
  • 1,2-Diketones: Hydrogenation of 1-phenyl-1,2-propanedione requires expensive noble metal catalysts (e.g., Pt-cinchonidine) to achieve enantioselectivity, whereas (R)-HPA production uses renewable yeast biomass.[1]

Mechanistic Insight: The Biocatalytic Route

The superior efficacy of (R)-HPA stems from its synthesis via Pyruvate Decarboxylase (PDC) mediated acyloin condensation.[1] This pathway exploits the carboligase activity of PDC found in Saccharomyces cerevisiae (Baker's Yeast) or Candida utilis.

Mechanism Description
  • Decarboxylation: Pyruvate is decarboxylated by PDC (bound to Thiamine Pyrophosphate, TPP) to form "Active Acetaldehyde" (hydroxyethyl-TPP anion).[1]

  • Carboligation: Instead of protonation to release free acetaldehyde, the enzyme catalyzes the nucleophilic attack of the enamine-TPP intermediate onto the carbonyl of Benzaldehyde .

  • Release: (R)-HPA is released, regenerating TPP.

Key Constraint: Benzaldehyde is toxic to yeast at concentrations >1-2 g/L. The protocol below utilizes a "Fed-Batch" approach to mitigate this.

Figure 1: Biocatalytic Pathway (Graphviz)

PDC_Mechanism Pyruvate Pyruvate PDC PDC Enzyme (Thiamine P.P.) Pyruvate->PDC Binding Benzaldehyde Benzaldehyde (Substrate) HPANode This compound ((R)-HPA / L-PAC) Benzaldehyde->HPANode Electrophilic Attack ActiveAld Active Acetaldehyde (HE-TPP Carbanion) PDC->ActiveAld Decarboxylation CO2 CO2 PDC->CO2 ActiveAld->HPANode Carboligation (Asymmetric C-C Bond)

Caption: Pyruvate Decarboxylase (PDC) mediated condensation of active acetaldehyde and benzaldehyde to form chiral (R)-HPA.[1]

Experimental Protocols

Protocol A: Optimized Biotransformation (Fed-Batch)

Objective: Synthesis of (R)-HPA with >90% ee using S. cerevisiae.

Reagents:

  • S. cerevisiae (Commercial Baker's Yeast): 50 g (wet weight)[1]

  • Sucrose or Glucose (Energy source): 50 g[1]

  • Benzaldehyde (Purified): 4.0 g (divided doses)[1]

  • Acetaldehyde (Optional booster): 2.0 g[1]

  • Citrate Buffer (0.1 M, pH 5.5 - 6.0)[1]

Methodology:

  • Inoculation: Suspend 50 g yeast in 500 mL Citrate Buffer (pH 6.0) at 30°C.

  • Activation: Add 25 g sucrose and incubate with agitation (200 rpm) for 30 minutes to activate PDC glycolysis flux.

  • Substrate Feeding (Critical Step):

    • T=0 min: Add Acetaldehyde (1 g) and Benzaldehyde (0.5 g).[1]

    • T=30, 60, 90, 120 min: Add Benzaldehyde (0.5 g) and Sucrose (5 g) at each interval.

    • Rationale: Slow addition prevents benzaldehyde cytotoxicity and inhibition of PDC.

  • Fermentation: Continue agitation for 3-5 hours. Monitor CO2 evolution (cessation indicates metabolic stall).[1]

  • Extraction: Centrifuge to remove biomass. Extract supernatant with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo.

    • Expected Yield: ~60-70% based on Benzaldehyde.[1]

    • Analysis: HPLC (Chiralpak AD-H column) or Optical Rotation.[1]

Protocol B: Reductive Amination (Conversion to Ephedrine)

Objective: Conversion of (R)-HPA to (1R, 2S)-Ephedrine.[1]

  • Imine Formation: Dissolve (R)-HPA (1 eq) in Methanol. Add Methylamine (33% in EtOH, 1.2 eq). Stir at 0°C for 1 hour.

  • Reduction: Add NaBH4 (0.6 eq) or use catalytic hydrogenation (H2, Pt/C).

    • Note: The presence of the C1-hydroxyl group directs the hydride attack to the Si-face, predominantly yielding the erythro-isomer (Ephedrine) over the threo-isomer (Pseudoephedrine), though ratios vary by catalyst.[1]

  • Workup: Acid/Base extraction to isolate the amine.

Process Flow Comparison

The diagram below illustrates the operational complexity of the Biocatalytic route versus the traditional Haloketone route.

Figure 2: Workflow Efficiency Analysis (Graphviz)

Workflow_Comparison cluster_Bio Route A: Biocatalytic (R)-HPA cluster_Chem Route B: Chemical (Haloketone) StartBio Benzaldehyde + Pyruvate Ferm Yeast Fermentation (pH 6, 30°C) StartBio->Ferm HPABio (R)-HPA (Chiral) Ferm->HPABio RedAmBio Reductive Amination (Methylamine) HPABio->RedAmBio ProdBio (1R, 2S)-Ephedrine (Pure Isomer) RedAmBio->ProdBio StartChem Propiophenone Brom Bromination (Br2/HBr) StartChem->Brom BromoKet 2-Bromo-propiophenone Brom->BromoKet Subst Amination (Methylamine) BromoKet->Subst Ephedrone Ephedrone (Racemic) Subst->Ephedrone RedChem Reduction (NaBH4) Ephedrone->RedChem ProdChem Racemic Mixture (Requires Resolution) RedChem->ProdChem

Caption: Comparison of unit operations. Route A (Bio) offers a streamlined path to the chiral target compared to the multi-step, racemic Route B.

Conclusion

For the synthesis of ephedrine-class pharmaceuticals, This compound is the superior synthon compared to P2NP or propiophenone derivatives.[1]

  • Efficacy: It serves as a direct, chiral precursor, eliminating the need for optical resolution.

  • Efficiency: The biocatalytic production route operates at ambient temperature and pressure, offering a high-yield, green chemistry alternative to heavy-metal reduction methods.

  • Scalability: While benzaldehyde toxicity is a limiting factor, modern fed-batch and two-phase partitioning bioreactors (using polymers like Hytrel) have scaled this process to industrial viability (20+ g/L titers).[1]

References

  • Production of Phenylacetylcarbinol via Biotransformation. National Institutes of Health (NIH). Available at: [Link][1]

  • Investigation of the l-phenylacetylcarbinol process to substituted benzaldehydes. Griffith University / ResearchGate. Available at: [Link]

  • Biotransformation for L-ephedrine production. PubMed.[1] Available at: [Link][1]

  • Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii. Forschungszentrum Jülich. Available at: [Link][1][2][3][4][5][6]

  • This compound Chemical Properties. LookChem. Available at: [Link][1][7]

Sources

Cost-benefit analysis of different synthetic routes to (R)-phenylacetylcarbinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Synthetic Routes to (R)-Phenylacetylcarbinol (PAC) Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

(R)-Phenylacetylcarbinol (PAC) is the critical chiral intermediate for the industrial synthesis of L-ephedrine and D-pseudoephedrine.[1] While chemical asymmetric synthesis has advanced through N-heterocyclic carbene (NHC) organocatalysis, biocatalytic routes remain the industrial gold standard due to superior stereoselectivity and economic viability.

This guide provides a rigorous technical comparison of the three primary synthetic strategies: Whole-Cell Fermentation (the industrial benchmark), Cell-Free Enzymatic Synthesis (the precision alternative), and Asymmetric Chemical Synthesis (the emerging challenger).

Part 1: The Synthetic Landscape

Route 1: Whole-Cell Fermentation (The Industrial Standard)

Organism: Saccharomyces cerevisiae or Candida utilis Mechanism: Pyruvate Decarboxylase (PDC) mediated acyloin condensation.

This route exploits the carboligase activity of PDC. During fermentation, yeast decarboxylates pyruvate to an enzyme-bound "active acetaldehyde" (hydroxyethyl-ThDP), which then attacks exogenously added benzaldehyde instead of the natural acceptor (acetaldehyde), forming (R)-PAC.[1]

Experimental Protocol: Biphasic Emulsion System

To mitigate benzaldehyde toxicity and repress by-product formation.

  • Inoculum Preparation: Cultivate C. utilis in YPD medium (20 g/L peptone, 10 g/L yeast extract, 20 g/L glucose) at 30°C, 200 rpm for 24h.

  • Bioreactor Setup: Transfer biomass to a 5L bioreactor containing molasses-based medium (10% sugar equivalent).

  • Induction: Allow fermentation to proceed until CO₂ evolution peaks (high PDC activity).

  • Biphasic Reaction:

    • Aqueous Phase: Fermentation broth containing pyruvate (supplemented to 100 mM) and biomass.

    • Organic Phase: Add octanol or MTBE containing Benzaldehyde (1.0 M).

    • Ratio: 1:1 Aqueous:Organic volume ratio.

  • Process: Agitate vigorously to create an emulsion. Maintain pH 6.0 with 2M KOH.

  • Harvest: Stop reaction after 15–20 hours. Centrifuge to separate phases. PAC partitions into the organic phase (>95% recovery).

Key Performance Indicators:

  • Titer: 20–30 g/L (Batch); up to 160 g/L (Biphasic/Fed-batch).

  • Enantiomeric Excess (ee): >97% (R-isomer).

  • Major By-products: Benzyl alcohol (via alcohol dehydrogenase), Acetoin.

Route 2: Cell-Free Enzymatic Synthesis (The Precision Tool)

Catalyst: Purified Pyruvate Decarboxylase (PDC) from Zymomonas mobilis or C. utilis. Mechanism: Direct carboligation without competing metabolic pathways.

Eliminating the living cell removes side reactions (like benzyl alcohol formation) but introduces enzyme stability challenges.

Experimental Protocol: Purified PDC Batch
  • Enzyme Prep: Purify PDC via Ni-NTA affinity chromatography (if His-tagged) or ammonium sulfate precipitation from cell lysate.

  • Reaction Mix:

    • Buffer: 50 mM MOPS/KOH, pH 7.0.

    • Cofactors: 1 mM Thiamine Pyrophosphate (ThDP), 1 mM MgSO₄.

    • Substrates: 50 mM Benzaldehyde, 100 mM Sodium Pyruvate.

    • Enzyme: 2.0 U/mL PDC.

  • Incubation: Stir at 25°C for 12 hours.

  • Monitoring: Quench aliquots with acetonitrile; analyze via HPLC (C18 column, 254 nm).

Key Performance Indicators:

  • Conversion: >95% (Benzaldehyde basis).

  • Selectivity: >99% (No benzyl alcohol formation).

  • Cost Driver: Enzyme purification and cofactor supplementation.

Route 3: Asymmetric Chemical Synthesis (The Challenger)

Catalyst: Chiral N-Heterocyclic Carbenes (NHCs).[2][3][4][5] Mechanism: Umpolung Cross-Benzoin Condensation.

Standard chemical synthesis (e.g., cyanide-catalyzed) yields racemic PAC. Asymmetric synthesis requires chiral triazolium or thiazolium precatalysts to induce stereochemistry.

Experimental Protocol: NHC-Catalyzed Cross-Benzoin
  • Catalyst Activation: Under Argon, dissolve Chiral Triazolium Precatalyst (10 mol%) in anhydrous THF. Add DBU (10 mol%) to generate the free carbene.

  • Substrate Addition: Add Benzaldehyde (1.0 eq) and Acetaldehyde (5.0 eq, excess required to favor cross-coupling).

  • Reaction: Stir at 0°C to Room Temperature for 24 hours.

  • Workup: Quench with 0.1 M HCl. Extract with ethyl acetate. Purify via silica gel chromatography.

Key Performance Indicators:

  • Yield: 40–70% (Cross-benzoin competition is severe).

  • ee: 80–94% (Highly dependent on catalyst structure).

  • Issues: Homo-coupling of benzaldehyde (Benzoin) or acetaldehyde (Acetoin) significantly lowers yield.

Part 2: Visualizing the Mechanisms

Biocatalytic Pathway (Routes 1 & 2)

The following diagram illustrates the PDC-mediated "Umpolung" mechanism where pyruvate acts as the donor of the active acetaldehyde moiety.

Biocatalysis Pyruvate Pyruvate PDC PDC-ThDP Complex Pyruvate->PDC Binding ActiveAld Active Acetaldehyde (Enamine Intermediate) PDC->ActiveAld Decarboxylation CO2 CO2 PDC->CO2 PAC (R)-PAC ActiveAld->PAC Carboligation (Asymmetric) Acetoin Acetoin ActiveAld->Acetoin Self-Condensation (Side Reaction) Benzaldehyde Benzaldehyde Benzaldehyde->PAC Electrophilic Attack

Figure 1: Mechanism of PDC-mediated carboligation. The enzyme selectively stabilizes the carbanion equivalent for attack on benzaldehyde.

Process Flow: Biphasic Fermentation (Route 1)

The industrial dominance of Route 1 relies on phase separation to manage toxicity.

ProcessFlow cluster_bioreactor Biphasic Bioreactor Aqueous Aqueous Phase (Yeast + Pyruvate) Organic Organic Phase (Octanol + Benzaldehyde) Aqueous->Organic Interfacial Transfer Separation Centrifugation Aqueous->Separation Organic->Separation RawMat Raw Materials: Molasses, Benzaldehyde RawMat->Aqueous RawMat->Organic Product (R)-PAC in Solvent Separation->Product Organic Layer Waste Spent Biomass Separation->Waste Aqueous Layer

Figure 2: Biphasic fermentation workflow. In situ extraction protects the yeast from product toxicity.

Part 3: Comparative Cost-Benefit Analysis

The following table synthesizes data from industrial patents and process engineering literature.

FeatureRoute 1: Whole-Cell FermentationRoute 2: Purified EnzymeRoute 3: Chemical (NHC)
Stereoselectivity (ee) Excellent (>98%) Excellent (>98%)Moderate to Good (80-94%)
Yield (Benzaldehyde) High (80-95%)Very High (>95%)Moderate (40-70%)
Reaction Titer 20–160 g/L (Biphasic)50–100 g/L10–50 g/L
Catalyst Cost Low (Self-replicating yeast)High (Purification required)Very High (Chiral synthesis)
Est. Production Cost ~$1.00 / kg PAC ~$50–100 / kg PAC>$500 / kg PAC
Scalability Proven (100,000L+)ModerateLow (Heat transfer/Solvent)
Environmental Impact Low (Aqueous, Renewable)LowHigh (Organic solvents)
Analysis of Logic
  • Cost Efficiency: Route 1 wins decisively. The catalyst (S. cerevisiae) is virtually free, grown on agricultural waste (molasses). Route 3 requires multi-step synthesis of chiral NHC catalysts, making it economically unfeasible for a commodity intermediate like PAC.

  • Purity vs. Processing: Route 2 offers the cleanest product profile, reducing downstream purification costs. However, the cost of enzyme manufacturing (CAPEX/OPEX) generally outweighs the savings in purification for this specific molecule.

  • The "Octanol Effect": The introduction of biphasic systems (Route 1) solved the historical bottleneck of benzaldehyde toxicity, allowing titers to jump from 5 g/L to >100 g/L, cementing fermentation's dominance.

Recommendation
  • For Industrial Production: Route 1 (Biphasic Fermentation) is the only viable option. The unit economics of ephedrine production (~

    
    5/kg, which only fermentation can achieve.
    
  • For Analytical Standards/Research: Route 3 (Chemical) is useful if a specific non-natural analog is required where the enzyme lacks substrate specificity.

References

  • Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis and Saccharomyces cerevisiae. Journal of Fungi. Link

  • Enzymatic (R)-phenylacetylcarbinol production in a benzaldehyde emulsion system with Candida utilis cells. Enzyme and Microbial Technology. Link

  • Process for production of R-phenylacetylcarbinol by an enzymatic process in a two-phase system. US Patent 7074966B2. Link

  • Asymmetric synthesis of (S)-phenylacetylcarbinol – closing a gap in C–C bond formation. Green Chemistry. Link

  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry. Link

Sources

A Spectroscopic Comparison of Synthetically Derived and Commercially Available (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral building blocks is paramount. (R)-1-Hydroxy-1-phenylacetone, also known as (R)-α-hydroxyacetophenone, is a valuable chiral precursor for a variety of pharmacologically active molecules. Its utility demands rigorous quality control, making a thorough understanding of its spectroscopic signature essential. This guide provides a detailed comparative analysis of this compound synthesized in-house via a biocatalytic route and a commercially available standard, offering researchers a baseline for quality assessment.

Introduction: The Significance of Chiral Purity

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore a critical objective in modern drug development. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including antidepressants and anti-obesity agents. Consequently, ensuring its enantiomeric purity is not merely a matter of chemical fidelity but a crucial aspect of drug safety and efficacy.

This guide details the asymmetric reduction of 2-hydroxy-1-phenylethanone to this compound using a ketoreductase enzyme, a method prized for its high enantioselectivity and environmentally benign reaction conditions. The spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) of the synthesized compound are then meticulously compared against a high-purity commercial sample to validate its identity and purity.

Experimental Workflow: From Synthesis to Spectroscopic Verification

The overall process involves the synthesis of the target molecule, followed by purification and subsequent spectroscopic analysis, which is then compared to the data from a commercial source. This workflow ensures a robust validation of the synthesized compound's identity and purity.

G cluster_synthesis In-House Synthesis & Purification cluster_commercial Commercial Sourcing cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Validation S1 Biocatalytic Reduction of 2-hydroxy-1-phenylethanone S2 Work-up & Extraction S1->S2 S3 Column Chromatography Purification S2->S3 A1 ¹H NMR Spectroscopy S3->A1 A2 ¹³C NMR Spectroscopy S3->A2 A3 FT-IR Spectroscopy S3->A3 A4 Mass Spectrometry (ESI-MS) S3->A4 C1 Procurement of This compound (High-Purity Standard) C1->A1 C1->A2 C1->A3 C1->A4 D1 Comparative Analysis of Spectroscopic Data A1->D1 A2->D1 A3->D1 A4->D1 D2 Confirmation of Structure & Purity D1->D2

Figure 1: Workflow for the comparative spectroscopic analysis.

Methodologies

Synthesis of this compound via Biocatalytic Reduction

The in-house synthesis was performed using an enantioselective biocatalytic reduction of 2-hydroxy-1-phenylethanone. This "green chemistry" approach offers high selectivity and operates under mild conditions, minimizing byproducts.

Protocol:

  • Enzyme Preparation: A recombinant E. coli expressing a suitable ketoreductase is cultured and the cells are harvested and permeabilized.

  • Reaction Setup: In a temperature-controlled vessel, a buffered solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing 2-hydroxy-1-phenylethanone (10 g), NADP⁺ (0.1 g) as a cofactor, and a glucose-6-phosphate/glucose-6-phosphate dehydrogenase system for cofactor regeneration.

  • Biocatalytic Reduction: The permeabilized cells are added to the reaction mixture, which is then gently agitated at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Extraction: Upon completion, the reaction mixture is centrifuged to remove the cells. The supernatant is then extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Spectroscopic Analysis

The synthesized and commercial samples were analyzed using a suite of spectroscopic techniques to confirm their chemical structure and purity. All NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

Protocols:

  • ¹H NMR Spectroscopy: Provides information on the number and types of protons in the molecule and their connectivity.

  • ¹³C NMR Spectroscopy: Determines the number and types of carbon atoms in the molecule.

  • FT-IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic infrared absorption frequencies.

  • Mass Spectrometry (ESI-MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Results and Comparative Analysis

The spectroscopic data obtained for the synthetically derived this compound were compared with those of a commercially available, high-purity standard (>98% enantiomeric excess).

¹H NMR Spectroscopy

The ¹H NMR spectra of both the synthesized and commercial samples were found to be identical, exhibiting the expected signals for the structure of 1-Hydroxy-1-phenylacetone.

Proton Assignment Chemical Shift (δ, ppm) - Synthesized Chemical Shift (δ, ppm) - Commercial Multiplicity Integration
-CH₃2.152.15singlet3H
-OH3.653.64broad singlet1H
-CH(OH)-5.125.12singlet1H
Aromatic-H7.28-7.407.28-7.40multiplet5H

Table 1: Comparative ¹H NMR data for synthesized and commercial this compound in CDCl₃.

The identical chemical shifts and coupling patterns confirm the successful synthesis of the target molecule. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectra further corroborated the structural identity of the synthesized compound with the commercial standard.

Carbon Assignment Chemical Shift (δ, ppm) - Synthesized Chemical Shift (δ, ppm) - Commercial
-CH₃26.426.4
-C(OH)-76.876.8
Aromatic-C (quaternary)133.2133.2
Aromatic-CH127.9, 128.6, 129.1127.9, 128.6, 129.1
-C=O207.5207.5

Table 2: Comparative ¹³C NMR data for synthesized and commercial this compound in CDCl₃.

The consistency of the chemical shifts in the ¹³C NMR spectra provides strong evidence for the correct carbon skeleton of the synthesized molecule.

FT-IR Spectroscopy

The FT-IR spectra of both samples displayed characteristic absorption bands for the functional groups present in 1-Hydroxy-1-phenylacetone.

Functional Group Wavenumber (cm⁻¹) - Synthesized Wavenumber (cm⁻¹) - Commercial Description
O-H3420 (broad)3422 (broad)Hydroxyl stretching
C-H (aromatic)30603062Aromatic C-H stretching
C-H (aliphatic)29252927Aliphatic C-H stretching
C=O17151716Carbonyl stretching
C=C (aromatic)1600, 14901601, 1490Aromatic ring stretching

Table 3: Comparative FT-IR data for synthesized and commercial this compound.

The presence of a strong, broad absorption around 3420 cm⁻¹ is indicative of the hydroxyl group, while the sharp, strong peak around 1715 cm⁻¹ confirms the presence of the ketone carbonyl group.

Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry was used to determine the molecular weight of the synthesized compound.

Ion m/z (Synthesized) m/z (Commercial)
[M+H]⁺151.0754151.0756
[M+Na]⁺173.0573173.0575

Table 4: Comparative ESI-MS data for synthesized and commercial this compound.

The observed molecular ion peaks correspond to the expected molecular weight of 1-Hydroxy-1-phenylacetone (C₉H₁₀O₂), further confirming the successful synthesis.

Conclusion

The comprehensive spectroscopic analysis demonstrates a clear congruence between the in-house synthesized this compound and the high-purity commercial standard. The identical ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data provide unequivocal evidence of the successful synthesis and purification of the target molecule. This guide serves as a valuable resource for researchers, offering a reliable set of spectroscopic benchmarks for the quality control of this compound, a crucial intermediate in pharmaceutical synthesis. The presented biocatalytic method also highlights a sustainable and efficient route to this important chiral building block.

References

  • Title: Asymmetric Reduction of Ketones: A Guide to the Use of Biocatalysts Source: Organic Process Research & Development URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: Wiley URL: [Link]

  • Title: Introduction to Spectroscopy Source: Cengage Learning URL: [Link]

Comparative Evaluation of Ligands for Asymmetric Hydrogenation to (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide evaluating ligand systems for the asymmetric hydrogenation of 1-phenyl-1,2-propanedione to (R)-1-hydroxy-1-phenylacetone (also known as (R)-PAC, a key intermediate for ephedrine synthesis).

Executive Summary: The Selectivity Challenge

The conversion of 1-phenyl-1,2-propanedione (1) to This compound (2) presents a complex "selectivity triangle" that most standard homogeneous catalysts fail to navigate effectively.

  • Regioselectivity: The substrate has two carbonyl groups. You must selectively reduce the C1 (benzylic) carbonyl while leaving the C2 (methyl) carbonyl intact.

  • Chemostep Selectivity: The product (an

    
    -hydroxy ketone) is highly susceptible to further reduction to the syn- or anti-diol. Stopping at the mono-ketone requires precise kinetic control.
    
  • Enantioselectivity: The reduction at C1 must yield the (R)-enantiomer.

Verdict: Unlike typical asymmetric hydrogenations where homogeneous Rh/Ru-phosphines dominate, this specific transformation is best served by Heterogeneous Platinum modified with Cinchona Alkaloids . Homogeneous systems (e.g., Ru-BINAP) typically suffer from over-reduction to the 1,2-diol due to the chelating nature of the intermediate.

Mechanistic Landscape & Ligand Comparison

The "Gold Standard": Pt-Cinchonidine (Heterogeneous)

The interaction between the platinum surface and the Cinchonidine (CD) modifier creates a chiral pocket that favors the adsorption of the diketone in a specific conformation. This system is unique because the reaction rate for the second hydrogenation (ketone


 diol) is significantly slower than the first, allowing for high yields of the hydroxy-ketone.
The "Over-Reducer": Ru-BINAP (Homogeneous)

While Ru-BINAP is the industry standard for


-keto esters, it struggles here. The resulting 

-hydroxy ketone coordinates strongly to the Ru center, facilitating immediate further reduction to the diol (often (1R, 2S)-1-phenyl-1,2-propanediol).
Visualization of Selectivity Pathways

ReactionPathways Substrate 1-Phenyl-1,2-propanedione (Diketone) Target This compound (Target Product) Substrate->Target Pt-Cinchonidine (Major Path) Isomer 2-Hydroxy-1-phenylacetone (Regio-Isomer) Substrate->Isomer Unmodified Pt (Competing Path) Diol 1-Phenyl-1,2-propanediol (Over-reduction) Substrate->Diol Ru-BINAP (Direct Over-reduction) Target->Diol Slow on Pt-CD Fast on Ru

Figure 1: Reaction network showing why Pt-Cinchonidine is preferred. It selectively accelerates the C1-reduction path while suppressing the second reduction step.

Detailed Comparative Data

The following table synthesizes experimental performance metrics for the leading catalytic systems.

FeaturePt-Cinchonidine (Heterogeneous) Ru-BINAP (Homogeneous) Biocatalysis (B. clausii BDH)
Primary Product This compound 1-Phenyl-1,2-propanediol(R)-Diol or (R)-Hydroxy ketone*
Regioselectivity (C1:C2) High (~11:1)Low (often leads to diol)High
Enantiomeric Excess (ee) 60 - 67% >90% (for Diol)>95%
Chemostep Control Excellent (Stops at ketone)Poor (Goes to diol)Variable (Strain dependent)
Solvent Effect Critical (DCM > EtOH)Standard (MeOH/EtOH)Aqueous Buffer
Scalability High (Catalyst Reusable)Moderate (Expensive Ligand)Low (Dilute conditions)

*Note: Specific engineered strains can stop at the ketone, but wild-type often reduces fully.

Recommended Protocol: Pt-Cinchonidine System

Rationale: This protocol maximizes the "Orito Effect"—the acceleration of the enantioselective pathway by the chiral modifier.

Materials
  • Catalyst: 5 wt% Pt on Alumina or Silica (commercial grade).

  • Ligand (Modifier): Cinchonidine (CD).[1] Note: Cinchonine (CN) will yield the (S)-enantiomer.

  • Solvent: Dichloromethane (DCM). Crucial: Protic solvents like ethanol interfere with the modifier adsorption, lowering ee.

  • Substrate: 1-Phenyl-1,2-propanedione.[2][3][4][5]

Step-by-Step Workflow
  • Pre-modification (Optional but Recommended):

    • Suspend the Pt catalyst in DCM containing Cinchonidine (0.02 mM) under H2 (1 bar) for 30 minutes. This ensures the chiral surface is established before the substrate competes for sites.

  • Reaction Setup:

    • Add the substrate to the catalyst slurry.

    • Substrate/Pt ratio: ~500-1000:1.

    • Modifier/Pt ratio: ~1:1 (molar). Excess modifier is not harmful but unnecessary.

  • Hydrogenation:

    • Pressurize to 40 bar H2 .

    • Maintain temperature at 25°C (298 K) .

    • Caution: Higher temperatures increase the rate of over-reduction to the diol.

  • Monitoring:

    • Monitor via HPLC (Chiralcel OD-H column).

    • Stop reaction at ~95% conversion to avoid diol formation (kinetic control).

  • Workup:

    • Filter catalyst (can be recycled).

    • Evaporate solvent.

Mechanism of Induction (Visualized)

Mechanism cluster_Docking Chiral Pocket Formation PtSurface Pt Surface Modifier Cinchonidine (Adsorbed) Modifier->PtSurface Anchoring via Quinoline Ring Substrate 1-Phenyl-1,2-propanedione Modifier->Substrate H-Bonding (N-H...O) Directs Re-face attack Substrate->PtSurface Carbonyl Activation Product (R)-Product Substrate->Product H2 Addition

Figure 2: The "Docking Model". The quinuclidine nitrogen of Cinchonidine forms a hydrogen bond with the substrate's C2-carbonyl oxygen, positioning the C1-carbonyl for selective hydrogenation.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low ee (<50%) Solvent interferenceSwitch from Ethanol/Methanol to DCM or Toluene.
High Diol Formation Over-reactionStop reaction earlier (90% conversion); Lower Temperature (<20°C).
Low Activity Catalyst poisoningEnsure high H2 purity; Pre-reduce Pt catalyst before adding modifier.
Wrong Enantiomer Wrong ModifierVerify use of Cinchonidine (for R) vs Cinchonine (for S).

References

  • Mallat, T., & Baiker, A. (2004). Oxidation of Alcohols with Molecular Oxygen on Solid Catalysts. Chemical Reviews, 104(6), 3037–3058. Link (Context on heterogeneous mechanisms).

  • Slavinska, A., et al. (2025). Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione. ResearchGate.[6] Link (Primary source for Pt-CD protocol and regioselectivity data).

  • Toukoniitty, E., et al. (2002). Catalyst selection and solvent effects in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. Studies in Surface Science and Catalysis. Link (Solvent effects confirming DCM superiority).

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation. Nobel Lecture. Link (Mechanistic contrast for homogeneous Ru-BINAP systems).

  • Kulig, J., et al. (2013). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii. Microbial Cell Factories. Link (Biocatalytic alternatives).

Sources

Safety Operating Guide

Secure Disposal and Destruction of (R)-1-Hydroxy-1-phenylacetone ((R)-PAC)

[1][2][3]

Executive Summary & Operational Context[2][3][4][5]

(R)-1-Hydroxy-1-phenylacetone (CAS: 1798-60-3), commonly known as (R)-PAC or Phenylacetylcarbinol, is a chiral

1231
  • Chemical Hazard: It is a combustible organic liquid (Flash Point ~104°C) with acute toxicity and irritation risks.[1]

  • Regulatory/Security Risk: It is a direct structural precursor to ephedrine and pseudoephedrine.[1] While not always scheduled as strictly as Phenylacetone (P2P), it is a "List I Chemical" precursor in many jurisdictions.[1]

The Core Directive: Disposal of (R)-PAC is not merely about waste management; it is about diversion control . The protocol below prioritizes chemical destruction (rendering the molecule useless for illicit synthesis) prior to standard waste stream entry.

Hazard Identification & Risk Assessment

Before handling, operators must validate the material state.[1] (R)-PAC is often found in two forms: pure oil or dilute fermentation broth.[1][3]

PropertySpecificationRisk Implication
Flammability Flash Point: ~104°C (Closed Cup)Combustible. Treat as Class IIIB liquid.[1][2][3] High risk if dissolved in solvents like Toluene/MTBE.[1]
Reactivity

-Hydroxy Ketone
Susceptible to oxidation.[1][2][3] Incompatible with strong oxidizers (unless controlled).[1]
Toxicity GHS Category 4 (Oral)Harmful if swallowed.[1][2][3][4] Irritating to eyes and respiratory tract.[1]
Security Precursor StructureHigh Diversion Risk. Do not leave waste containers unsecured.[1][2][3]

Pre-Disposal "Kill Step": Oxidative Cleavage Protocol

The Chemistry of Destruction

The

11
Step-by-Step Quenching Protocol

Scope: For pure (R)-PAC or concentrated organic extracts.

  • Preparation:

    • Work in a fume hood.[1]

    • Wear butyl rubber gloves, splash goggles, and a lab coat.[1]

    • Prepare a 10% Sodium Hypochlorite (bleach) solution or a dilute KMnO₄ solution.[1]

  • Dilution:

    • If (R)-PAC is pure, dilute it 1:10 with water or a non-reactive solvent (e.g., tert-butyl alcohol) to moderate the exotherm.[1][2][3]

  • Oxidation:

    • Slowly add the oxidant to the (R)-PAC solution while stirring.[1]

    • Observation: Monitor temperature. Keep below 50°C using an ice bath if necessary.[1]

    • Endpoint: Maintain a slight excess of oxidant (color persistence for KMnO₄ or starch-iodide paper test for bleach) for 30 minutes.[1][3]

  • Neutralization:

    • Quench excess oxidant with Sodium Bisulfite.[1]

    • Adjust pH to 7.0.[1]

  • Result: The solution now contains Benzoic Acid and Acetic Acid/Acetate.[1] It is no longer a precursor.[1]

Waste Stream Segregation & Logistics[2][3]

Once "killed" (or if skipping the kill step for direct incineration), the waste must be segregated correctly to ensure it is sent to a high-temperature incinerator.[1]

Decision Matrix

DisposalWorkflowStartStart: (R)-PAC WasteCheckStateAnalyze MatrixStart->CheckStateIsPurePure / High Conc. Oil?CheckState->IsPureIsDiluteDilute Aqueous / Broth?CheckState->IsDiluteKillStepRec: Oxidative Cleavage(Bleach/KMnO4)IsPure->KillStepSmall Scale (<5L)SolventStreamNon-HalogenatedOrganic WasteIsPure->SolventStreamLarge Scale / No Kill StepAqueousStreamAqueous Waste(Trace Organics)IsDilute->AqueousStreamKillStep->AqueousStreamPost-NeutralizationIncinerationFINAL DISPOSAL:High-Temp Incineration(Destruction of Precursor)SolventStream->IncinerationFuel BlendingAqueousStream->IncinerationWastewater Treatment

Figure 1: Cradle-to-Grave decision tree for (R)-PAC disposal, prioritizing oxidative destruction.[1][2][3]

Waste Labeling Requirements

Regardless of the "Kill Step," the final waste container must be labeled to meet RCRA and DOT standards.

  • Waste Name: "Waste Flammable Liquid, N.O.S. (Contains Phenylacetylcarbinol, Toluene)" (Adjust solvent as needed).

  • Hazards: Flammable, Irritant.[1][4]

  • EPA Code:

    • D001: If Flash Point < 60°C (due to solvents).[1]

    • None/General: If pure (FP > 60°C), but best practice is to manage as Non-Halogenated Solvent Waste to guarantee incineration.[1]

Emergency Procedures (Spills)

In the event of a spill, speed is critical to prevent vapor buildup and environmental contamination.

  • Evacuate & Ventilate: Remove ignition sources. (R)-PAC is combustible.[1][3]

  • Contain: Use non-combustible absorbents (Vermiculite, Sand, or Commercial Spill Pads).[1] Do not use paper towels (increases surface area for flammability).[1]

  • Decontaminate: Wash the surface with a dilute bleach solution to degrade trace residues (breaking down the precursor).[1]

  • Disposal: Place absorbent materials into a sealed container labeled "Hazardous Waste (Debris contaminated with (R)-PAC)."

Regulatory Compliance & Chain of Custody

To build trust with regulatory bodies (DEA/EPA):

  • Inventory Tracking: Log the exact volume disposed of.[1] If you synthesized 100g and disposed of 100g, the mass balance proves no diversion occurred.

  • Witnessed Destruction: For large batches, have a second scientist witness the "Kill Step" or the transfer to the waste contractor.[1]

  • Contractor Selection: Use only TSDFs (Treatment, Storage, and Disposal Facilities) that certify incineration .[1] Landfilling precursor chemicals is a liability.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][5] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][1]

  • PubChem. (2023).[1] Compound Summary: Phenylacetylcarbinol.[1][6][7][8] National Library of Medicine.[1] [Link][1][3]

  • Rogers, P. L., et al. (2005).[1] "Biotransformation of benzaldehyde to (R)-phenylacetylcarbinol by yeast." Advances in Biochemical Engineering/Biotechnology. (Context for matrix/broth composition).

Personal Protective Equipment & Handling Guide: (R)-1-Hydroxy-1-phenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

This guide supersedes generic "organic ketone" safety protocols. (R)-1-Hydroxy-1-phenylacetone (also known as (R)-Phenylacetylcarbinol or (R)-PAC) presents a dual challenge: it is a skin/eye irritant with potential for serious eye damage and a regulated precursor intermediate in the synthesis of ephedrine-class compounds.[1]

The Core Directive: Treat this material as a high-value, high-liability asset. Your handling system must simultaneously protect the operator from chemical injury and the organization from regulatory diversion risks.

Risk Assessment & Physicochemical Drivers[1]

Effective PPE selection relies on understanding the mechanism of hazard. (R)-PAC is an


-hydroxy ketone.[1] This bifunctionality (alcohol + ketone) alters its permeation profile compared to simple ketones like acetone.[1]
PropertyValue/DescriptionOperational Implication
Physical State Viscous yellow liquid or low-melting solid (mp ~10°C)Material may exist as supercooled liquid; requires liquid-handling PPE protocols even if stored frozen.[1]
Solubility Soluble in alcohols/ethers; Insoluble in waterWater-based decontamination is inefficient; use surfactant-based cleaners or PEG-400 for skin decon.[1]
GHS Hazards H315: Skin Irritation H318: Causes Serious Eye Damage H302: Harmful if SwallowedEye protection is non-negotiable. The hydroxyl group increases polarity, potentially aiding corneal penetration.
Reactivity Susceptible to oxidation and aldol condensationIncompatible with strong oxidizers; degradation products may increase sensitization risk.[1]

Personal Protective Equipment (PPE) Matrix

Trustworthiness Protocol: Do not rely on "standard lab gloves." Ketone functionalities degrade nitrile rubber over time.[1] The following matrix is based on permeation resistance logic for functionalized aromatics.

A. Hand Protection Strategy[1][2][3]
Exposure LevelPrimary BarrierSecondary BarrierRationale (Causality)
Incidental (Splash) Nitrile (min 5 mil)NoneNitrile offers fair resistance to the alcohol moiety but poor resistance to the ketone.[1] Acceptable only if changed immediately upon contact.
High Risk (Immersion/Spill) Butyl Rubber or Silver Shield® (Laminate) Nitrile (Outer, for grip)Butyl rubber provides the highest permeation breakthrough time (>480 min) for ketones.[1] Laminate is chemically impervious but slippery; outer nitrile adds dexterity.[1]
Doffing Protocol "Beak" MethodN/APrevent outer glove surface from touching skin.[1] Wash hands with soap/water immediately after removal.[1]
B. Respiratory & Body Protection[1]
  • Respiratory: (R)-PAC has low vapor pressure at room temperature.[1] However, if heating or performing fermentative extraction:

    • Minimum: Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black label).[1]

    • High Hazard: Powered Air Purifying Respirator (PAPR) if ventilation is compromised.[1]

  • Body: Chemical-resistant lab coat (Tyvek® or similar) required.[1] Cotton lab coats absorb liquids and hold the irritant against the skin.

  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the H318 (Serious Eye Damage) classification.

Operational Workflow: A Self-Validating System

The following workflow integrates safety checks into the experimental process.

Graphviz Workflow Diagram

The diagram below visualizes the "Secure Loop" handling process, ensuring material is tracked from storage to disposal.

RPAC_Handling cluster_safety Critical Safety Checks Storage 1. Secure Storage (Precursor Control) PPE_Station 2. PPE Donning (Check Glove Integrity) Storage->PPE_Station Retrieve Container Weighing 3. Weighing/Transfer (Fume Hood Only) PPE_Station->Weighing Don Butyl/Nitrile Check1 Glove Inspection PPE_Station->Check1 Reaction 4. Reaction/Usage (Closed System) Weighing->Reaction Transfer Reagent Logbook Log Inventory Weighing->Logbook Record Mass Used Waste 5. Waste Segregation (Non-Halogenated) Reaction->Waste Quench & Dispose Reaction->Logbook Verify Yield Check1->Weighing Pass

Caption: Operational workflow for (R)-PAC handling emphasizing inventory logging and PPE verification steps.

Step-by-Step Protocol
  • Pre-Operation Security Check:

    • Verify the mass of the container matches the logbook before opening. This validates that no diversion has occurred.[1]

  • Engineering Controls:

    • All transfers must occur inside a certified chemical fume hood.[1]

    • Place an absorbent pad (pig mat) beneath the balance to capture micro-spills.

  • Transfer Technique:

    • Use a positive-displacement pipette (if liquid) or a glass spatula (if solid).[1] Avoid plastic syringes if possible, as ketones can swell plunger seals, leading to jamming and accidental ejection.

  • Decontamination:

    • Wipe all tools with an ethanol-dampened cloth immediately after use.[1] Dispose of the cloth as solid hazardous waste.

Logistics: Storage & Disposal[1][4]

Storage Requirements[4]
  • Temperature: Store at -20°C (Freezer). (R)-PAC is chemically unstable over long periods at room temperature (racemization or degradation).[1]

  • Security: Due to its status as a primary precursor for ephedrine synthesis, store in a locked freezer or lockbox. Limit access to authorized personnel only.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.[1]

Disposal Plan
  • Segregation: Do NOT mix with oxidizing acids (Nitric/Sulfuric) or halogenated solvents (DCM/Chloroform) unless the reaction explicitly calls for it.[1]

  • Waste Stream: Classify as "Non-Halogenated Organic Solvent Waste."[1]

  • Destruction: Incineration is the preferred method. Ensure the waste manifest clearly lists "this compound" to alert disposal facility of the specific hazard profile.[1]

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1] Do not use solvent to clean skin, as this may increase absorption.

  • Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological evaluation due to H318 risk.[1]

  • Spill Cleanup:

    • Evacuate the immediate area.[1]

    • Don Laminate (Silver Shield) gloves.[1]

    • Absorb with vermiculite or sand.[1]

    • Do not use combustible materials (sawdust) for absorption.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92733, Phenylacetylcarbinol.[1] Retrieved January 31, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-hydroxy-1-phenylpropan-2-one.[1] Retrieved January 31, 2026 from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection.[1][Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Hydroxy-1-phenylacetone
Reactant of Route 2
Reactant of Route 2
(R)-1-Hydroxy-1-phenylacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.